Carotegrast Methyl
Description
Properties
IUPAC Name |
methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26Cl2N4O5/c1-32(2)18-12-13-23-19(15-18)26(36)34(28(38)33(23)3)17-10-8-16(9-11-17)14-22(27(37)39-4)31-25(35)24-20(29)6-5-7-21(24)30/h5-13,15,22H,14H2,1-4H3,(H,31,35)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHHPKCJJIFLBQ-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)CC(C(=O)OC)NC(=O)C4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)C[C@@H](C(=O)OC)NC(=O)C4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26Cl2N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60193189 | |
| Record name | Carotegrast methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60193189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401905-67-7 | |
| Record name | Carotegrast methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401905677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carotegrast methyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16119 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carotegrast methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60193189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAROTEGRAST METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OYK17DYO9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Carotegrast Methyl: A Deep Dive into its Mechanism of Action in Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotegrast methyl, an orally administered small-molecule prodrug, represents a significant advancement in the therapeutic landscape for ulcerative colitis (UC). Its targeted mechanism of action offers a novel approach to mitigating the chronic inflammation characteristic of this debilitating disease. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action: Antagonism of α4β1 and α4β7 Integrins
This compound is rapidly converted to its active metabolite, carotegrast (also known as HCA2969), which functions as a potent and selective dual antagonist of two key cell adhesion molecules: α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1] These integrins are expressed on the surface of leukocytes, including T lymphocytes, and play a crucial role in their trafficking and infiltration into inflamed tissues.
In the context of ulcerative colitis, the gut-homing integrin α4β7 is of particular importance. It interacts with its primary ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is predominantly expressed on the vascular endothelial cells of the gastrointestinal tract.[2][3] This interaction facilitates the adhesion and subsequent transmigration of pathogenic lymphocytes from the bloodstream into the intestinal mucosa, a critical step in the inflammatory cascade of UC. The α4β1 integrin binds to Vascular Cell Adhesion Molecule-1 (VCAM-1), which is also upregulated in inflamed gut tissue.
Carotegrast, by binding to α4β1 and α4β7 integrins, competitively inhibits their interaction with VCAM-1 and MAdCAM-1, respectively.[1] This blockade effectively disrupts the tethering, rolling, and firm adhesion of leukocytes to the vascular endothelium of the gut, thereby reducing the influx of inflammatory cells into the colonic mucosa. The consequence is a dampening of the inflammatory response, leading to symptomatic improvement and mucosal healing in patients with UC.
Preclinical Evidence
In Vitro Binding Affinity
The potent and selective binding of carotegrast's active metabolite to human and mouse α4β1 and α4β7 integrins has been demonstrated in in vitro studies. The table below summarizes the binding affinities (dissociation constant, KD) and inhibitory concentrations (IC50) of HCA2969.
| Target | Species | Cell Line | KD (nM) | IC50 (nM) |
| α4β1 Integrin | Human | Jurkat | 0.32 | 5.8 |
| α4β7 Integrin | Human | RPMI-8866 | 0.46 | 1.4 |
| α4β7 Integrin | Mouse | TK-1 | 0.2 | 26 |
Experimental Protocol: Competitive Binding Assay (General Methodology)
A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to its target receptor. While the specific proprietary protocol for HCA2969 is not publicly available, a general methodology can be described:
-
Membrane Preparation: Cell membranes expressing the target integrin (e.g., from Jurkat cells for α4β1 or RPMI-8866 cells for α4β7) are isolated and purified.
-
Radioligand: A radiolabeled ligand known to bind specifically to the target integrin is used.
-
Competition: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (HCA2969).
-
Separation: The bound and free radioligand are separated, typically by rapid filtration through a filter that traps the cell membranes.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki (inhibitory constant) can then be derived from the IC50 value using the Cheng-Prusoff equation.
In Vivo Efficacy in a Murine Model of Colitis
The therapeutic potential of this compound was evaluated in a well-established mouse model of colitis induced by the adoptive transfer of IL-10 deficient CD4+ T cells into severe combined immunodeficient (SCID) mice. This model recapitulates key features of human inflammatory bowel disease.
-
Results: Oral administration of this compound in the diet dose-dependently prevented the development of colitis. This was evidenced by a reduction in colon weight, a marker of inflammation, and a significant decrease in the infiltration of T-cells into the colonic lamina propria. The efficacy of the highest dose of this compound was comparable to that of an anti-α4 integrin monoclonal antibody.
-
Donor Cells: CD4+ T cells are isolated from the spleens of IL-10 deficient mice.
-
Recipient Mice: Severe combined immunodeficient (SCID) mice, which lack their own functional T and B cells, are used as recipients.
-
Cell Transfer: The isolated IL-10 deficient CD4+ T cells are injected intraperitoneally into the SCID mice.
-
Treatment: this compound is administered orally, typically mixed in the chow, starting from the day of or the day before the cell transfer.
-
Monitoring: The mice are monitored for clinical signs of colitis, such as weight loss and diarrhea, over several weeks.
-
Endpoint Analysis: At the end of the study, the colons are harvested to assess inflammatory parameters, including colon weight, histological scoring of inflammation, and immunohistochemical analysis of immune cell infiltration.
Clinical Efficacy in Ulcerative Colitis
The efficacy and safety of this compound for the treatment of moderately active ulcerative colitis have been established in Phase 2a and Phase 3 clinical trials. The standard dosage evaluated was 960 mg administered orally three times daily.
Phase 2a Clinical Trial (NCT02275726)
This randomized, double-blind, placebo-controlled study assessed the efficacy and safety of this compound in patients with moderately active UC who had an inadequate response or intolerance to mesalamine or corticosteroids.[4]
| Endpoint (Week 8) | This compound (960 mg TID) (n=51) | Placebo (n=51) | Odds Ratio (95% CI) | p-value |
| Clinical Response | 62.7% | 25.5% | 5.35 (2.23 - 12.82) | 0.0002 |
| Clinical Remission | 23.5% | 3.9% | 7.81 (1.64 - 37.24) | 0.0099 |
| Mucosal Healing | 58.8% | 29.4% | 4.65 (1.81 - 11.90) | 0.0014 |
Phase 3 Clinical Trial (AJM300/CT3; NCT03531892)
This multicenter, randomized, double-blind, placebo-controlled study further confirmed the efficacy and safety of this compound in a larger population of patients with moderately active UC with an inadequate response to mesalamine.
| Endpoint (Week 8) | This compound (960 mg TID) (n=102) | Placebo (n=101) | Odds Ratio (95% CI) | p-value |
| Clinical Response | 45.1% | 20.8% | 3.30 (1.73 - 6.29) | 0.00028 |
| Clinical Remission | 24.5% | 11.9% | 2.41 (1.11 - 5.24) | 0.024 |
| Symptomatic Remission | 35.3% | 18.8% | 2.33 (1.23 - 4.40) | 0.008 |
| Endoscopic Improvement | 51.0% | 27.7% | 2.72 (1.50 - 4.93) | 0.0007 |
| Endoscopic Remission | 29.4% | 14.9% | 2.39 (1.19 - 4.80) | 0.013 |
Visualizing the Mechanism and Workflows
Signaling Pathway of this compound in Ulcerative Colitis
Caption: this compound's mechanism of action in UC.
Experimental Workflow: Preclinical Murine Colitis Model
Caption: Workflow of the IL-10-/- T-cell transfer colitis model.
Logical Relationship: Clinical Trial Design (Phase 3)dot
digraph "Phase 3 Clinical Trial Design" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=10]; edge [color="#4285F4", fontcolor="#4285F4", fontsize=9];
"Screening" [label="Patient Screening\n(Moderately Active UC)"]; "Randomization" [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", label="Randomization (1:1)"]; "Treatment_Arm" [label="this compound\n(960 mg TID)"]; "Placebo_Arm" [label="Placebo TID"]; "Treatment_Period" [label="8-Week Double-Blind\nTreatment Period"]; "Primary_Endpoint" [label="Primary Endpoint Assessment\n(Clinical Response at Week 8)"]; "Extension_Phase" [label="Optional 16-Week\nExtension Treatment"]; "Final_Assessment" [label="Final Efficacy and\nSafety Assessments"];
"Screening" -> "Randomization"; "Randomization" -> "Treatment_Arm"; "Randomization" -> "Placebo_Arm"; "Treatment_Arm" -> "Treatment_Period"; "Placebo_Arm" -> "Treatment_Period"; "Treatment_Period" -> "Primary_Endpoint"; "Primary_Endpoint" -> "Extension_Phase"; "Extension_Phase" -> "Final_Assessment"; }
References
- 1. AJM300 (this compound), an oral antagonist of α4-integrin, as induction therapy for patients with moderately active ulcerative colitis: a multicentre, randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 3. α4β7/MAdCAM-1 interactions play an essential role in transitioning cryptopatches into isolated lymphoid follicles, and a non-essential role in cryptopatch formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of AJM300, an Oral Antagonist of α4 Integrin, in Induction Therapy for Patients With Active Ulcerative Colitis. | Semantic Scholar [semanticscholar.org]
The Pharmacological Profile of Carotegrast Methyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotegrast methyl, also known as AJM300, is an orally administered small molecule antagonist of α4-integrin. It is a prodrug that is rapidly converted to its active metabolite, carotegrast (HCA2969), which potently and selectively inhibits both α4β1 and α4β7 integrins.[1][2] By blocking the interaction of these integrins with their respective ligands, vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1), this compound effectively inhibits the trafficking and infiltration of inflammatory leukocytes into the gastrointestinal tract.[3] This targeted mechanism of action has positioned this compound as a novel therapeutic agent for the treatment of ulcerative colitis (UC), for which it has received its first approval in Japan.[1] This guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical efficacy and safety.
Mechanism of Action
This compound exerts its therapeutic effect through the targeted inhibition of α4-integrins, which are key mediators of leukocyte adhesion and migration to sites of inflammation. The active metabolite, carotegrast, is a dual antagonist of α4β1 and α4β7 integrins.[2]
-
α4β7/MAdCAM-1 Pathway: The interaction between the α4β7 integrin on the surface of lymphocytes and MAdCAM-1 on the endothelial cells of the gut is a critical step in the homing of these immune cells to the intestinal mucosa. In inflammatory bowel disease (IBD), the expression of MAdCAM-1 is upregulated, leading to excessive recruitment of inflammatory cells. Carotegrast effectively blocks this interaction, thereby reducing the influx of pathogenic lymphocytes into the colon.
-
α4β1/VCAM-1 Pathway: The α4β1 integrin and its ligand VCAM-1 are also involved in leukocyte adhesion and migration to inflamed tissues, including the gut. Carotegrast's inhibition of this pathway further contributes to its anti-inflammatory effects.
The blockade of these pathways leads to a reduction in the inflammatory cascade within the intestinal mucosa, promoting mucosal healing and amelioration of clinical symptoms in patients with ulcerative colitis.
Signaling Pathway
The binding of α4 integrins to their ligands initiates a cascade of intracellular signaling events that are crucial for cell adhesion, migration, and activation. By blocking this initial binding step, this compound effectively prevents the downstream signaling that contributes to the perpetuation of the inflammatory response in the gut.
In Vitro Pharmacology
The in vitro activity of this compound's active metabolite, carotegrast (HCA2969), has been characterized in various binding and cell-based assays.
Quantitative In Vitro Activity of Carotegrast (HCA2969)
| Target | Assay Type | Cell Line | IC50 (nM) | KD (nM) | Reference |
| Human α4β1 Integrin | Inhibition of Binding | Jurkat | 5.8 | 0.32 | |
| Human α4β7 Integrin | Inhibition of Binding | RPMI-8866 | 1.4 | 0.46 | |
| Mouse α4β7 Integrin | Inhibition of Binding | TK-1 | 26 | 0.2 |
Experimental Protocols
Representative In Vitro Binding Assay: Competitive Radioligand Binding
This protocol is a representative example of how the binding affinity of carotegrast to α4 integrins could be determined.
References
Carotegrast methyl's active metabolite HCA2969
An In-depth Technical Guide on Carotegrast (HCA2969): The Active Metabolite of Carotegrast Methyl
Introduction
This compound (formerly known as AJM300) is an orally administered prodrug developed for the treatment of moderately active ulcerative colitis.[1][2][3] It is designed to enhance oral bioavailability and, upon absorption, is rapidly hydrolyzed by carboxylesterase 1 in the liver to its pharmacologically active form, carotegrast, also identified as HCA2969.[1][4] this compound itself possesses minimal pharmacological activity. This technical guide focuses on the core scientific and clinical data related to the active metabolite, HCA2969.
Pharmacodynamics: Mechanism of Action
HCA2969 is a potent and selective small-molecule antagonist of α4 integrin. Integrins are transmembrane receptors that mediate cell-to-cell and cell-to-extracellular matrix interactions. Specifically, HCA2969 targets both α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins.
In the context of inflammatory bowel disease (IBD), the migration of leukocytes from the bloodstream into the intestinal mucosa is a key driver of chronic inflammation. This process is mediated by the binding of α4β7 integrin on the surface of lymphocytes to the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) expressed on endothelial cells in the gut. The interaction between α4β1 integrin and Vascular Cell Adhesion Molecule-1 (VCAM-1) also contributes to inflammatory cell trafficking.
By binding to α4β1 and α4β7 integrins, HCA2969 competitively blocks their interaction with their respective ligands, MAdCAM-1 and VCAM-1. This inhibition prevents the adhesion and subsequent transmigration of inflammatory leukocytes into the gastrointestinal tract, thereby reducing mucosal inflammation.
Metabolism and Pharmacokinetics
This compound is an ester prodrug that is orally absorbed and primarily metabolized in the liver by carboxylesterase 1 to form its active carboxylic acid metabolite, carotegrast (HCA2969). A smaller fraction of this compound is also metabolized by Cytochrome P450 3A4 (CYP3A4). Systemic exposure to carotegrast is significantly higher than that of the parent prodrug.
dot
Quantitative Pharmacology Data
The binding affinity and inhibitory potency of HCA2969 have been characterized across different species and integrin subtypes. The data consistently demonstrate high affinity and potent inhibition.
| Parameter | Target | Cell Line | Species | Value (nmol/L) | Citation(s) |
| KD | Human α4β1 Integrin | Jurkat | Human | 0.32 | |
| KD | Human α4β7 Integrin | RPMI-8866 | Human | 0.46 | |
| KD | Mouse α4β7 Integrin | TK-1 | Mouse | 0.20 | |
| IC50 | Human α4β1 Integrin | Jurkat | Human | 5.8 | |
| IC50 | Human α4β7 Integrin | RPMI-8866 | Human | 1.4 | |
| IC50 | Mouse α4β7 Integrin | TK-1 | Mouse | 26 | |
| IC50 | Mouse α4β1 Integrin | - | Mouse | 0.94 | |
| IC50 | Rat α4β7 Integrin | - | Rat | 4.1 | |
| IC50 | Rat α4β1 Integrin | - | Rat | 8.5 |
Experimental Protocols
In Vitro Affinity and Binding Inhibition Assays
Detailed methodologies for determining the binding characteristics of HCA2969 involve cell-based assays.
-
Objective: To determine the dissociation constant (KD) and 50% inhibitory concentration (IC50) of HCA2969 for α4 integrins.
-
Cell Lines:
-
Jurkat cells: Expressing human α4β1 integrin.
-
RPMI-8866 cells: Expressing human α4β7 integrin.
-
TK-1 cells: Expressing mouse α4β7 integrin.
-
-
Protocol for KD Determination:
-
Radiolabeled 3H-HCA2969 is synthesized.
-
Cells expressing the target integrin (Jurkat, RPMI-8866, or TK-1) are incubated with varying concentrations of 3H-HCA2969.
-
The binding reaction is allowed to reach equilibrium.
-
Bound and unbound radioligand are separated, typically by filtration.
-
The amount of bound 3H-HCA2969 is quantified using scintillation counting.
-
The KD value is calculated from saturation binding curves.
-
-
Protocol for IC50 Determination (Cell Adhesion Assay):
-
Microtiter plates are coated with the respective adhesion molecules (e.g., VCAM-1 or MAdCAM-1).
-
Integrin-expressing cells (e.g., Jurkat) are fluorescently labeled.
-
Cells are pre-incubated with various concentrations of HCA2969.
-
The cell suspension is added to the coated plates and incubated to allow for cell adhesion.
-
Non-adherent cells are washed away.
-
The fluorescence of the remaining adherent cells is measured.
-
The IC50 value, representing the concentration of HCA2969 that inhibits 50% of cell adhesion, is determined from the dose-response curve.
-
dot
In Vivo Experimental Colitis Model
The anti-inflammatory efficacy of this compound was evaluated in a well-established mouse model of colitis.
-
Objective: To assess the ability of orally administered this compound to prevent the development of colitis.
-
Animal Model: Colitis induced by the transfer of IL-10 deficient CD4+ T cells into severe combined immunodeficient (SCID) mice. This model mimics key features of human IBD.
-
Protocol:
-
CD4+ T cells are isolated from IL-10 deficient mice.
-
The isolated T cells are transferred to SCID mice.
-
Mice are fed a diet containing this compound (e.g., 0.03-1% in the diet) for a specified period (e.g., 15 days).
-
Control groups receive a standard diet or a diet with a vehicle.
-
At the end of the study period, colonic inflammation is assessed through histological analysis, measuring parameters such as inflammatory cell infiltration, epithelial cell hyperplasia, and colon weight.
-
-
Pharmacodynamic Readouts: In separate studies, lymphocyte homing to Peyer's patches was inhibited, and peripheral lymphocyte counts were increased in a dose-dependent manner after a single oral administration of this compound to BALB/c mice.
Signaling Pathway Inhibition
HCA2969 functions as a direct antagonist, physically blocking the binding site on α4 integrins. This prevents the "outside-in" signaling cascade that normally occurs upon ligand binding. The typical signaling pathway involves the recruitment of cytoskeletal proteins and kinases like Focal Adhesion Kinase (FAK), which leads to cytoskeletal reorganization and cell activation—processes essential for firm adhesion and migration of leukocytes. By inhibiting the initial binding event, HCA2969 prevents the activation of these downstream pathways.
dot
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Results of Phase III Clinical Study of AJM300 (Nonproprietary Name: this compound) for Treatment of Ulcerative Colitis Conducted in Japan (AJM300/CT3 Study) - Primary Endpoint Achieved - | News Release(2021) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Carotegrast Methyl: A Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotegrast methyl, trade name Carogra, is an orally administered small-molecule prodrug developed for the treatment of moderately active ulcerative colitis.[1][2] It acts as a selective antagonist of α4 integrins, playing a crucial role in the inhibition of inflammatory processes in the gastrointestinal tract.[3][4] This technical guide provides an in-depth overview of the molecular structure, chemical properties, and mechanism of action of this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Molecular Structure and Physicochemical Properties
This compound is systematically named methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate.[1] As a prodrug, it is designed to enhance oral bioavailability and has limited pharmacological activity itself. In the liver, it is hydrolyzed by the enzyme carboxylesterase 1 into its active metabolite, carotegrast.
| Property | Value | Source |
| This compound | ||
| IUPAC Name | methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate | |
| Molecular Formula | C28H26Cl2N4O5 | |
| Molar Mass | 569.44 g·mol−1 | |
| CAS Number | 401905-67-7 | |
| Carotegrast (Active Metabolite) | ||
| IUPAC Name | (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoic acid | |
| Molecular Formula | C27H24Cl2N4O5 | |
| Molar Mass | 555.4 g/mol | |
| CAS Number | 401904-75-4 |
Mechanism of Action
This compound exerts its therapeutic effect through its active metabolite, carotegrast, which is a potent and selective antagonist of α4β1 and α4β7 integrins. These integrins are expressed on the surface of leukocytes and are critically involved in their adhesion to and migration across the vascular endothelium into inflamed tissues.
In the context of ulcerative colitis, the interaction between α4β7 integrin on lymphocytes and the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on endothelial cells in the gut is a key step in the inflammatory cascade. Carotegrast blocks this interaction, thereby preventing the trafficking of leukocytes into the intestinal mucosa and reducing inflammation. It also inhibits the interaction between α4β1 integrin and vascular cell adhesion molecule-1 (VCAM-1).
References
Carotegrast Methyl: A Deep Dive into its Modulation of Leukocyte Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotegrast methyl, known by its trade name Carogra®, is an orally administered small-molecule prodrug developed for the treatment of moderately active ulcerative colitis.[1][2] It represents a significant advancement in the therapeutic landscape for inflammatory bowel diseases (IBD), offering a targeted approach to mitigating the chronic inflammation that characterizes these conditions.[3][4] this compound itself has limited pharmacological activity and is designed to enhance oral bioavailability.[1] Following administration, it is hydrolyzed in the liver by the enzyme carboxylesterase 1 to its active metabolite, carotegrast. This active form, previously referred to as HCA2969 during development, is a potent antagonist of α4-integrin.
The primary mechanism of action of carotegrast involves the inhibition of leukocyte trafficking, a critical process in the pathophysiology of IBD. By targeting α4-integrins, carotegrast effectively blocks the adhesion and subsequent migration of leukocytes from the bloodstream into inflamed intestinal tissues, thereby reducing the inflammatory cascade. This technical guide provides an in-depth overview of the effects of this compound on leukocyte trafficking, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of α4-Integrin-Mediated Leukocyte Adhesion
The inflammatory response in ulcerative colitis is characterized by the excessive infiltration of leukocytes, such as lymphocytes, into the intestinal mucosa. This process is mediated by the interaction between integrins on the surface of leukocytes and cell adhesion molecules (CAMs) expressed on the vascular endothelium of the gut. Carotegrast's active metabolite is a dual antagonist of α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins.
-
α4β1/VCAM-1 Pathway: The α4β1 integrin on leukocytes binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on inflamed endothelial cells. This interaction is crucial for the recruitment of a broad range of leukocytes to sites of inflammation throughout the body.
-
α4β7/MAdCAM-1 Pathway: The α4β7 integrin interacts with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is preferentially expressed on the endothelium of the gastrointestinal tract. This interaction is a key driver of the specific homing of lymphocytes to the gut.
Carotegrast competitively binds to α4-integrins, thereby preventing their interaction with VCAM-1 and MAdCAM-1. This blockade inhibits the initial tethering and firm adhesion of leukocytes to the blood vessel wall, a prerequisite for their extravasation into the surrounding tissue. The reduction in leukocyte infiltration into the colonic mucosa leads to a decrease in inflammation and facilitates mucosal healing.
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative data from preclinical and clinical studies, demonstrating the potent and specific effects of this compound on leukocyte trafficking and its clinical efficacy in ulcerative colitis.
Table 1: Preclinical In Vitro Activity of Carotegrast (HCA2969)
| Target | Species | Cell Line | Parameter | Value |
| α4β1 Integrin | Human | Jurkat | KD | 0.32 nM |
| Human | Jurkat | IC50 | 5.8 nM | |
| α4β7 Integrin | Human | RPMI-8866 | KD | 0.46 nM |
| Human | RPMI-8866 | IC50 | 1.4 nM | |
| Mouse | TK-1 | KD | 0.2 nM | |
| Mouse | TK-1 | IC50 | 26 nM |
Table 2: Preclinical In Vivo Pharmacodynamic Effects of this compound in Mice
| Experiment | Model | Dosage | Effect |
| Lymphocyte Homing | BALB/c Mice | 0.3, 3, 30 mg/kg (single oral dose) | Dose-dependent inhibition of lymphocyte homing to Peyer's patches and increase in peripheral lymphocyte counts. |
| Experimental Colitis | IL-10 Deficient CD4+ T-cell Transfer Model | 0.03-1% in diet for 15 days | Prevention of colitis development, histological improvement (reduced epithelial cell hyperplasia and inflammatory cell infiltration), and prevention of colon weight increase. |
Table 3: Clinical Efficacy of this compound in Moderately Active Ulcerative Colitis (Phase 3 Study)
| Outcome | This compound (960 mg TID) | Placebo | p-value |
| Endoscopic Improvement (MES of 0 or 1) at Week 8 | 64% (9/14) | - | - |
| Endoscopic Remission (MES of 0) at Week 8 | 57% (8/14) | - | - |
| Median Mayo Endoscopic Subscore (MES) Change from Baseline | 3.0 to 0.0 | - | 0.008 |
| Median Mayo Score Change from Baseline | 7.0 to 0.0 | - | 0.006 |
| Median Clinical Activity Index Change from Baseline | 6.0 to 0.0 | - | 0.015 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on leukocyte trafficking. These protocols are based on standard laboratory practices and published literature in the field.
In Vitro Leukocyte Adhesion Assay (Static Conditions)
This assay quantifies the ability of carotegrast to inhibit the adhesion of leukocytes to immobilized adhesion molecules.
a. Materials:
-
96-well microplate
-
Recombinant human VCAM-1 and MAdCAM-1
-
Leukocyte cell line expressing α4-integrins (e.g., Jurkat cells)
-
Carotegrast (active metabolite)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Plate reader with fluorescence detection
b. Protocol:
-
Coating the Plate: Coat the wells of a 96-well plate with a solution of VCAM-1 or MAdCAM-1 (typically 1-10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with a solution of 1% BSA in PBS for 1 hour at room temperature.
-
Cell Preparation: Label Jurkat cells with a fluorescent dye according to the manufacturer's protocol. Resuspend the labeled cells in assay buffer.
-
Inhibition: Incubate the labeled cells with varying concentrations of carotegrast for 30 minutes at 37°C.
-
Adhesion: Add the cell suspension (containing carotegrast) to the coated and blocked wells. Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells multiple times with assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence intensity in each well using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.
-
Analysis: Calculate the percentage of inhibition of adhesion for each concentration of carotegrast compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Lymphocyte Homing Assay
This assay assesses the effect of this compound on the migration of lymphocytes to secondary lymphoid tissues in a living animal.
a. Materials:
-
BALB/c mice
-
This compound
-
Fluorescently labeled lymphocytes (e.g., with CFSE)
-
Flow cytometer
b. Protocol:
-
Cell Preparation: Isolate lymphocytes from the spleen and lymph nodes of a donor mouse and label them with a fluorescent dye.
-
Drug Administration: Administer this compound orally to a group of recipient mice at various doses. A control group receives the vehicle.
-
Cell Injection: After a specified time following drug administration, inject the fluorescently labeled lymphocytes intravenously into the recipient mice.
-
Tissue Harvest: After a defined period (e.g., 1-2 hours) to allow for lymphocyte homing, euthanize the mice and harvest Peyer's patches and other lymphoid organs.
-
Cell Isolation: Prepare single-cell suspensions from the harvested tissues.
-
Flow Cytometry: Analyze the cell suspensions by flow cytometry to quantify the number of fluorescently labeled lymphocytes that have migrated to each tissue.
-
Analysis: Compare the number of migrated lymphocytes in the this compound-treated groups to the control group to determine the percentage of inhibition of lymphocyte homing.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes described in this guide.
Figure 1: Mechanism of Action of this compound in Inhibiting Leukocyte Trafficking.
Figure 2: Workflow for the In Vitro Leukocyte Adhesion Assay.
Conclusion
This compound is a targeted oral therapy that effectively modulates leukocyte trafficking by inhibiting the interaction between α4-integrins and their endothelial ligands. The preclinical data robustly demonstrate its potent and specific activity, which translates into clinically meaningful efficacy in patients with moderately active ulcerative colitis. The experimental protocols outlined provide a framework for the continued investigation of this and other molecules targeting leukocyte adhesion. The development of this compound underscores the therapeutic potential of inhibiting specific pathways of inflammatory cell recruitment in the management of IBD.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. Microfluidic Assay for the Assessment of Leukocyte Adhesion to Human Induced Pluripotent Stem Cell-derived Endothelial Cells (hiPSC-ECs) [jove.com]
Preclinical Profile of Carotegrast Methyl (AJM300) in Crohn's Disease Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for Carotegrast methyl (AJM300), an orally active, small-molecule α4-integrin antagonist investigated for the treatment of inflammatory bowel disease (IBD), including Crohn's disease. This compound is a prodrug that is converted to its active metabolite, HCA2969, which targets the α4β1 and α4β7 integrins, crucial mediators of lymphocyte trafficking to inflamed intestinal tissue.[1][2][3] This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the underlying biological pathways and experimental procedures.
Mechanism of Action: Inhibition of Lymphocyte Trafficking
This compound exerts its therapeutic effect by competitively inhibiting the interaction between α4-integrins on the surface of lymphocytes and their corresponding ligands on endothelial cells, namely Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[3][4] This blockade disrupts the process of lymphocyte adhesion and transmigration into the lamina propria of the gut, thereby reducing the inflammatory infiltrate that drives the pathology of Crohn's disease.
In Vitro Binding Affinity
The active metabolite of this compound, HCA2969, has demonstrated high binding affinity and specificity for both human and mouse α4β1 and α4β7 integrins. The following table summarizes the in vitro binding potency.
| Target | Cell Line | KD (nM) | IC50 (nM) |
| Human α4β1 Integrin | Jurkat | 0.32 | 5.8 |
| Human α4β7 Integrin | RPMI-8866 | 0.46 | 1.4 |
| Mouse α4β7 Integrin | TK-1 | 0.2 | 26 |
| Data sourced from MedchemExpress. |
Preclinical Efficacy in a Murine Model of Colitis
The anti-inflammatory effects of this compound were evaluated in a well-established mouse model of colitis induced by the adoptive transfer of IL-10 deficient CD4+ T cells into SCID mice. Oral administration of this compound demonstrated a dose-dependent prevention of the development of experimental colitis.
Experimental Workflow: IL-10 Deficient T-Cell Transfer Model
Efficacy Data
Oral treatment with this compound led to significant improvements in key colitis-related parameters in a dose-dependent manner. The maximum efficacy, observed at a 1% dietary concentration, was comparable to that of an anti-α4 integrin monoclonal antibody.
| Treatment Group | Colon Weight (g) | T-cell Infiltration in Lamina Propria |
| Control (Placebo) | Increased | High |
| AJM300 (0.1% diet) | Significantly Inhibited Increase (p < 0.001) | Reduced |
| AJM300 (0.3% diet) | Significantly Inhibited Increase (p < 0.001) | Reduced |
| AJM300 (1% diet) | Significantly Inhibited Increase (p < 0.001) | >95% Inhibition |
| Data adapted from Sugiura et al., 2013. |
Experimental Protocols
IL-10 Deficient CD4+ T-Cell Adoptive Transfer Model of Colitis
-
Animal Models : Donor mice were IL-10 deficient (IL-10-/-) BALB/c mice. Recipient mice were C.B-17/lcr-scid/scid Jcl (SCID) mice.
-
Cell Isolation : CD4+ T cells were isolated from the spleens and mesenteric lymph nodes of donor IL-10-/- mice.
-
Adoptive Transfer : Isolated CD4+ T cells were adoptively transferred to recipient SCID mice.
-
Treatment Administration : this compound (as AJM300M1, a formulation containing approximately 43% AJM300) or a placebo was administered ad libitum in the diet at concentrations of 0.03%, 0.1%, 0.3%, or 1% (expressed as the concentration of AJM300M1), starting from day -1 post-transfer.
-
Efficacy Evaluation :
-
Stool Consistency Score : Monitored throughout the study.
-
Colon Weight : Measured at the end of the study as an indicator of inflammation.
-
Histological Analysis : Colon tissues were processed for histological examination to assess inflammation and cellular infiltration.
-
T-cell Infiltration : T-cell infiltration into the lamina propria was quantified to assess the extent of immune cell recruitment.
-
Pharmacodynamics
Oral administration of this compound in mice resulted in a dose-dependent inhibition of lymphocyte homing to Peyer's patches and a corresponding increase in peripheral lymphocyte counts, consistent with its mechanism of action of blocking lymphocyte trafficking.
Conclusion
The preclinical data for this compound (AJM300) strongly support its potential as an orally administered therapeutic for Crohn's disease. Its active metabolite, HCA2969, effectively and specifically antagonizes α4β1 and α4β7 integrins, leading to a reduction in lymphocyte infiltration into the inflamed gut. In a murine model of colitis, this compound demonstrated dose-dependent efficacy in preventing disease development, with a potency comparable to that of a monoclonal antibody targeting the same pathway. These findings provide a solid foundation for the clinical development of this compound in patients with Crohn's disease.
References
Carotegrast Methyl: A Technical Deep Dive into its Interaction with VCAM-1 and MAdCAM-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotegrast methyl, an orally administered small-molecule prodrug, represents a significant advancement in the treatment of ulcerative colitis.[1] Its therapeutic effect is mediated by its active metabolite, which acts as a potent antagonist of α4-integrins.[2][3] This technical guide provides an in-depth analysis of the molecular interactions between the active metabolite of this compound and its principal targets: Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). By elucidating the quantitative binding affinities, detailing the experimental protocols for their determination, and visualizing the underlying signaling pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's mechanism of action.
Core Mechanism of Action
This compound is a prodrug that is converted in vivo to its pharmacologically active form, HCA2969.[2] This active metabolite is a dual antagonist of α4β1 and α4β7 integrins. These integrins are expressed on the surface of leukocytes and play a critical role in their adhesion to the vascular endothelium and subsequent migration into inflamed tissues.
The α4β1 integrin binds to VCAM-1, which is expressed on activated endothelial cells in various tissues, while the α4β7 integrin specifically interacts with MAdCAM-1, found predominantly on the endothelium of the gastrointestinal tract. In inflammatory bowel diseases like ulcerative colitis, the overexpression of MAdCAM-1 in the gut vasculature facilitates the recruitment of α4β7-expressing lymphocytes, leading to chronic inflammation.
The active metabolite of this compound competitively binds to α4β1 and α4β7 integrins, thereby blocking their interaction with VCAM-1 and MAdCAM-1, respectively. This inhibition of leukocyte adhesion and trafficking to the intestinal mucosa is the primary mechanism by which this compound exerts its anti-inflammatory effects.
Quantitative Analysis of Binding Affinity
The potency of the active metabolite of this compound, HCA2969, has been quantified through in vitro binding and cell-based assays. The following table summarizes the key binding affinity data.
| Target Integrin | Ligand | Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| Human α4β1 | VCAM-1 | Jurkat | Binding Assay | KD | 0.32 | |
| Human α4β1 | VCAM-1 | Jurkat | Cell Adhesion | IC50 | 5.8 | |
| Human α4β1 | VCAM-1 | Jurkat | Cell Adhesion | EC50 | 5.4 | |
| Human α4β7 | MAdCAM-1 | RPMI-8866 | Binding Assay | KD | 0.46 | |
| Human α4β7 | MAdCAM-1 | RPMI-8866 | Cell Adhesion | IC50 | 1.4 | |
| Mouse α4β7 | MAdCAM-1 | TK-1 | Binding Assay | KD | 0.2 | |
| Mouse α4β7 | MAdCAM-1 | TK-1 | Cell Adhesion | IC50 | 26 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound's active metabolite with VCAM-1 and MAdCAM-1.
Cell-Based Adhesion Assay for α4β1/VCAM-1 Interaction
This protocol describes the determination of the IC50 value for the inhibition of Jurkat cell adhesion to VCAM-1.
-
Cell Line: Jurkat cells, a human T lymphocyte cell line endogenously expressing α4β1 integrin.
-
Materials:
-
Recombinant human VCAM-1/Fc chimera
-
96-well microplates
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
Active metabolite of this compound (HCA2969)
-
-
Procedure:
-
Plate Coating: Coat 96-well microplates with recombinant human VCAM-1/Fc overnight at 4°C. Wash the wells with PBS to remove unbound protein and block with a solution of 1% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.
-
Cell Preparation: Culture Jurkat cells in appropriate media. Prior to the assay, harvest the cells and resuspend them in serum-free media.
-
Inhibitor Incubation: Prepare a serial dilution of the active metabolite of this compound. Pre-incubate the Jurkat cells with varying concentrations of the inhibitor or vehicle control for 30 minutes at 37°C.
-
Adhesion Step: Add the pre-incubated Jurkat cells to the VCAM-1-coated wells and allow them to adhere for 40-60 minutes at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification of Adhesion: Quantify the number of adherent cells using a Lactate Dehydrogenase (LDH) assay. Lyse the remaining adherent cells and measure the LDH activity in the lysate, which is proportional to the number of cells.
-
Data Analysis: Plot the percentage of cell adhesion against the logarithm of the inhibitor concentration. The IC50 value is determined by non-linear regression analysis as the concentration of the inhibitor that causes 50% inhibition of cell adhesion.
-
Cell-Based Adhesion Assay for α4β7/MAdCAM-1 Interaction
This protocol outlines the determination of the IC50 value for the inhibition of RPMI-8866 cell adhesion to MAdCAM-1.
-
Cell Line: RPMI-8866, a human B cell line expressing α4β7 integrin.
-
Materials:
-
Recombinant human MAdCAM-1/Fc chimera
-
96-well microplates
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Calcein AM (or other suitable fluorescent dye)
-
Active metabolite of this compound (HCA2969)
-
-
Procedure:
-
Plate Coating: Coat 96-well microplates with recombinant human MAdCAM-1/Fc overnight at 4°C. Wash and block the wells as described in the VCAM-1 assay protocol.
-
Cell Preparation and Labeling: Culture RPMI-8866 cells. Prior to the assay, label the cells with a fluorescent dye such as Calcein AM according to the manufacturer's instructions. Resuspend the labeled cells in serum-free media.
-
Inhibitor Incubation: Prepare a serial dilution of the active metabolite of this compound. Pre-incubate the labeled RPMI-8866 cells with varying concentrations of the inhibitor or vehicle control for 30 minutes at 37°C.
-
Adhesion Step: Add the pre-incubated cells to the MAdCAM-1-coated wells and allow them to adhere for 1 hour at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification of Adhesion: Measure the fluorescence intensity in each well using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of adherent cells.
-
Data Analysis: Calculate the percentage of adhesion for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of this compound and the general workflow of the cell adhesion assays.
Caption: Mechanism of action of this compound.
Caption: General workflow for cell adhesion assays.
Conclusion
This compound, through its active metabolite, effectively inhibits the interaction between α4-integrins on leukocytes and the adhesion molecules VCAM-1 and MAdCAM-1 on the vascular endothelium. This targeted inhibition of leukocyte trafficking provides a potent anti-inflammatory effect, particularly in the gastrointestinal tract. The quantitative binding data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of α4-integrin antagonism.
References
Methodological & Application
Carotegrast Methyl for In Vivo Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotegrast methyl, also known by its development code AJM300, is an orally bioavailable small molecule antagonist of α4-integrin. It is a prodrug that is hydrolyzed in the liver to its active metabolite, carotegrast. The mechanism of action involves the inhibition of α4-integrin, a key adhesion molecule on the surface of lymphocytes. By blocking the interaction of α4β1 and α4β7 integrins with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound effectively prevents the trafficking and infiltration of inflammatory lymphocytes into the gastrointestinal tract. This targeted approach makes it a promising therapeutic agent for inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease. In preclinical studies, this compound has demonstrated efficacy in mouse models of colitis, preventing the development of intestinal inflammation.
Data Presentation
The following table summarizes the quantitative data from a key in vivo mouse study evaluating the efficacy of this compound in a colitis model.
| Parameter | Dosage/Concentration | Administration Route | Mouse Model | Key Findings | Reference |
| Inhibition of Lymphocyte Homing | 0.3, 3, 30 mg/kg | Single oral gavage | BALB/c mice | Dose-dependent inhibition of lymphocyte homing to Peyer's patches and an increase in peripheral lymphocyte counts. | [Sugiura et al., 2013] |
| Prevention of Colitis | 0.03%, 0.1%, 0.3%, 1% in diet | Oral (in diet) | Adoptive transfer of IL-10 deficient CD4+ T cells into SCID mice | Dose-dependent prevention of colitis development, as assessed by stool consistency, colon weight, and histological score. Significant inhibition of T-cell infiltration into the lamina propria. | [Sugiura et al., 2013] |
| Comparison to Antibody Blockade | 1% in diet | Oral (in diet) | Adoptive transfer of IL-10 deficient CD4+ T cells into SCID mice | The maximum efficacy of 1% this compound in the diet was comparable to that of a saturating dose of an anti-α4 integrin monoclonal antibody. | [Sugiura et al., 2013] |
Signaling Pathway
The diagram below illustrates the signaling pathway targeted by this compound.
Experimental Protocols
Adoptive Transfer Colitis Mouse Model
This protocol describes the induction of colitis in immunodeficient mice by the transfer of pathogenic T cells, a widely used model to study IBD.
Materials:
-
Donor mice: IL-10 deficient (IL-10-/-) mice on a BALB/c background
-
Recipient mice: Severe combined immunodeficient (SCID) mice on a BALB/c background
-
This compound (AJM300)
-
Powdered mouse chow
-
Sterile PBS
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry: Anti-CD4, Anti-CD45RB
-
Cell isolation kit (e.g., CD4+ T cell isolation kit)
-
Sterile syringes and needles
Protocol:
-
Isolation of Pathogenic T Cells:
-
Euthanize IL-10-/- donor mice and aseptically harvest spleens.
-
Prepare a single-cell suspension from the spleens in sterile PBS.
-
Isolate CD4+ T cells using a negative selection kit according to the manufacturer's instructions.
-
Stain the isolated CD4+ T cells with fluorescently labeled anti-CD4 and anti-CD45RB antibodies.
-
Using a flow cytometer, sort the CD4+CD45RBhigh T cell population. These are the pathogenic naive T cells that will induce colitis.
-
Wash the sorted cells with sterile PBS and resuspend at a concentration of 2 x 106 cells/mL.
-
-
Adoptive Transfer:
-
Inject each recipient SCID mouse intraperitoneally with 0.5 mL of the cell suspension (1 x 106 cells).
-
-
This compound Administration:
-
Prepare diets containing this compound at concentrations of 0.03%, 0.1%, 0.3%, and 1% by mixing the compound with powdered mouse chow. A control group should receive the powdered chow without the drug.
-
Provide the respective diets to the different groups of mice ad libitum, starting from the day of the adoptive transfer.
-
-
Monitoring and Assessment of Colitis:
-
Monitor the mice daily for clinical signs of colitis, including weight loss, hunched posture, and diarrhea/loose stools.
-
After a predetermined experimental period (e.g., 6-8 weeks), euthanize the mice.
-
Measure the colon length and weight.
-
Fix a portion of the colon in 10% neutral buffered formalin for histological analysis.
-
Isolate lamina propria lymphocytes from another portion of the colon for flow cytometric analysis of T cell infiltration.
-
-
Histological Analysis:
-
Embed the fixed colon tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Score the sections for the severity of inflammation based on the extent of inflammatory cell infiltration, epithelial hyperplasia, and goblet cell depletion.
-
Lymphocyte Homing Assay
This protocol is used to assess the effect of this compound on the migration of lymphocytes to Peyer's patches.
Materials:
-
BALB/c mice
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calcein-AM (or other fluorescent cell tracker)
-
Sterile PBS
-
Flow cytometer
Protocol:
-
Preparation of Labeled Lymphocytes:
-
Isolate mesenteric lymph node cells from donor BALB/c mice.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
Wash the labeled cells and resuspend in sterile PBS.
-
-
Drug Administration:
-
Administer this compound (0.3, 3, or 30 mg/kg) or vehicle to recipient BALB/c mice via oral gavage.
-
-
Cell Injection:
-
One hour after drug administration, inject the labeled lymphocytes intravenously into the recipient mice.
-
-
Tissue Harvest and Analysis:
-
One hour after cell injection, euthanize the mice and harvest the Peyer's patches.
-
Prepare single-cell suspensions from the Peyer's patches.
-
Analyze the cell suspensions by flow cytometry to quantify the number of fluorescently labeled lymphocytes that have homed to the Peyer's patches.
-
Concurrently, collect peripheral blood to measure the number of circulating labeled lymphocytes.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in a mouse model of colitis.
Application Notes and Protocols for Carotegrast Methyl in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotegrast methyl, also known as AJM300, is an orally active small-molecule prodrug.[1] Its active metabolite, Carotegrast (HCA2969), functions as a potent and selective antagonist of α4-integrins, specifically targeting both α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[2][3] Integrins are critical cell adhesion molecules involved in leukocyte trafficking and recruitment to sites of inflammation.[4] By blocking the interaction of α4β1 with Vascular Cell Adhesion Molecule-1 (VCAM-1) and α4β7 with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), Carotegrast effectively inhibits the adhesion and extravasation of inflammatory cells.[5] This mechanism of action makes this compound a valuable therapeutic agent for inflammatory conditions such as ulcerative colitis.
These application notes provide detailed protocols for the in vitro administration of this compound's active metabolite, Carotegrast (HCA2969), in cell culture systems to study its effects on α4-integrin-mediated cell adhesion.
Mechanism of Action: α4-Integrin Antagonism
Carotegrast (HCA2969) competitively binds to α4β1 and α4β7 integrins on the surface of leukocytes. This binding prevents the interaction of these integrins with their respective ligands, VCAM-1 on vascular endothelial cells and MAdCAM-1 on mucosal endothelial cells. The inhibition of this interaction is a key step in preventing the migration of inflammatory cells from the bloodstream into tissues.
Caption: Carotegrast inhibits leukocyte-endothelial cell adhesion.
Quantitative Data
The following tables summarize the in vitro potency of Carotegrast's active metabolite, HCA2969.
Table 1: Binding Affinity (KD) of HCA2969 to Human and Mouse α4-Integrins
| Integrin | Cell Line | KD (nM) |
| Human α4β1 | Jurkat | 0.32 |
| Human α4β7 | RPMI-8866 | 0.46 |
| Mouse α4β7 | TK-1 | 0.20 |
Data sourced from Sugiura et al. (2013).
Table 2: Inhibitory Concentration (IC50) of HCA2969 on Integrin-Ligand Binding
| Integrin-Ligand Interaction | Cell Line | IC50 (nM) |
| Human α4β1 - VCAM-1 | Jurkat | 5.8 |
| Human α4β7 - MAdCAM-1 | RPMI-8866 | 1.4 |
| Mouse α4β7 - MAdCAM-1 | TK-1 | 26 |
Data sourced from Sugiura et al. (2013).
Experimental Protocols
Protocol 1: In Vitro Cell Adhesion Assay
This protocol details the methodology to assess the inhibitory effect of Carotegrast (HCA2969) on the adhesion of α4-integrin-expressing cells to their respective ligands.
Materials:
-
Cell Lines:
-
Jurkat cells (expressing α4β1 integrin)
-
RPMI-8866 cells (expressing α4β7 integrin)
-
-
Recombinant Proteins:
-
Human VCAM-1/Fc Chimera
-
Human MAdCAM-1/Fc Chimera
-
-
Compound: Carotegrast (HCA2969)
-
Reagents:
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Calcein-AM (or other fluorescent cell stain)
-
-
Equipment:
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
-
Cell culture incubator (37°C, 5% CO2)
-
Experimental Workflow:
References
- 1. Cross-Species Differences in the Preclinical Pharmacokinetics of CT7758, an α4β1/α4β7 Integrin Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eapharma.co.jp [eapharma.co.jp]
- 5. A Small Molecule, Which Competes with MAdCAM-1, Activates Integrin α4β7 and Fails to Prevent Mucosal Transmission of SHIV-SF162P3 - PMC [pmc.ncbi.nlm.nih.gov]
Solubilizing Carotegrast Methyl for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carotegrast methyl, a potent and selective small-molecule antagonist of α4-integrin, holds significant promise for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis. As a prodrug, it is metabolized in the liver to its active form, carotegrast, which inhibits the interaction between α4β1 and α4β7 integrins on leukocytes and their corresponding endothelial ligands, VCAM-1 and MAdCAM-1. This blockade prevents the trafficking and infiltration of inflammatory cells into the gastrointestinal tract. Due to its hydrophobic nature and poor water solubility, appropriate solubilization is critical for its use in experimental settings. These application notes provide detailed protocols for the solubilization of this compound for both in vitro and in vivo studies, along with relevant physicochemical data and a description of its mechanism of action.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing effective solubilization strategies. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₆Cl₂N₄O₅ | [1] |
| Molar Mass | 569.44 g/mol | [1] |
| Water Solubility | 0.00165 mg/mL | [2] |
| logP | 4.1 - 4.73 | [2] |
| DMSO Solubility | ≥ 60 mg/mL (up to 100 mg/mL with sonication) | [3] |
| Appearance | Solid | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Mechanism of Action: α4-Integrin Antagonism
This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, carotegrast. Carotegrast is a dual antagonist of α4β1 and α4β7 integrins. In inflammatory conditions such as ulcerative colitis, the expression of vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1) is upregulated on endothelial cells in the gut. These molecules act as ligands for α4β1 and α4β7 integrins, which are expressed on the surface of leukocytes. The binding of integrins to their ligands facilitates the adhesion and subsequent transmigration of leukocytes from the bloodstream into the intestinal tissue, perpetuating the inflammatory cascade. Carotegrast competitively binds to α4β1 and α4β7 integrins, thereby blocking their interaction with VCAM-1 and MAdCAM-1, respectively. This inhibition of leukocyte adhesion and infiltration into the inflamed gut mucosa is the primary mechanism by which this compound exerts its therapeutic effect.
Experimental Protocols
In Vitro Solubilization and Use
Due to its poor aqueous solubility, this compound requires an organic solvent for the preparation of stock solutions for in vitro assays. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Materials:
-
This compound powder
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for higher concentrations)
-
-
Procedure:
-
Weigh out 5.694 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visual inspection should confirm the absence of any particulate matter.
-
For concentrations at the higher end of the solubility limit (e.g., 100 mg/mL), gentle warming to 37°C and sonication in an ultrasonic bath for a few minutes may be necessary to achieve complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
Protocol for Diluting into Aqueous Medium for Cell-Based Assays:
-
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid cytotoxicity. A vehicle control with the same final DMSO concentration should always be included in the experiment.
-
To prevent precipitation ("crashing out") upon dilution into an aqueous medium, it is crucial to add the DMSO stock solution to the pre-warmed medium while vortexing.
-
-
Procedure:
-
Pre-warm the cell culture medium or buffer to 37°C.
-
While gently vortexing or stirring the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise.
-
Continue mixing for at least 30 seconds to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation before adding it to the cells.
-
Example Experimental Workflow: Leukocyte-Endothelial Cell Adhesion Assay
This assay is designed to model the adhesion of leukocytes to endothelial cells, a key step in the inflammatory process that is inhibited by carotegrast.
In Vivo Solubilization and Administration
For oral administration in animal models, this compound is typically prepared as a suspension.
Protocol for Preparing an Oral Suspension:
-
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure (Example for a 1.25 mg/mL suspension):
-
Prepare a 12.5 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final suspension, take 100 µL of the 12.5 mg/mL DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to the mixture and vortex or sonicate to form a stable suspension.
-
The final concentrations of the components will be approximately: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Protocol for Oral Gavage in Mice:
-
Animal Handling and Dosing Volume:
-
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
The maximum recommended oral gavage volume for mice is 10 mL/kg.
-
Use an appropriately sized, ball-tipped gavage needle to minimize the risk of esophageal injury.
-
-
Procedure:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.
-
Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.
-
Slowly administer the prepared this compound suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
-
Example Experimental Workflow: Chemically-Induced Colitis Model in Mice
Models such as TNBS- or oxazolone-induced colitis are commonly used to study IBD.
Conclusion
The successful use of this compound in experimental research hinges on its proper solubilization. For in vitro studies, the use of a DMSO stock solution with careful dilution into aqueous media is recommended to avoid precipitation and cytotoxicity. For in vivo oral administration, the preparation of a stable suspension using a combination of DMSO, PEG300, Tween-80, and saline is an effective approach. The protocols provided herein offer a starting point for researchers to effectively utilize this promising α4-integrin antagonist in their studies of inflammatory diseases. It is always recommended to perform pilot studies to optimize the solubilization and administration protocols for specific experimental systems.
References
Application Notes and Protocols: Carotegrast Methyl for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotegrast methyl, an oral small-molecule α4-integrin antagonist, is an emerging therapeutic agent for the treatment of moderately active ulcerative colitis (UC), a form of inflammatory bowel disease (IBD).[1][2] It functions by inhibiting the interaction of α4β1 and α4β7 integrins on leukocytes with their corresponding endothelial ligands, VCAM-1 and MAdCAM-1, thereby impeding the migration of inflammatory cells into the gastrointestinal tissue.[1][3][4] this compound has been approved in Japan for the induction of remission in patients with moderately active UC who have had an inadequate response to 5-aminosalicylic acid (5-ASA) therapy.
Important Note on Combination Therapy: A comprehensive review of the current scientific literature reveals a notable absence of published clinical trial data regarding the efficacy and safety of this compound when used in combination with other IBD treatments, such as biologics (e.g., anti-TNFα agents, vedolizumab), immunomodulators (e.g., azathioprine), or Janus kinase (JAK) inhibitors. The following application notes and protocols are therefore based on the available data for this compound as a monotherapy for the induction of remission.
Data Presentation
The following tables summarize the quantitative data from a pivotal Phase 3 clinical trial and real-world observational studies on the efficacy and safety of this compound in patients with moderately active ulcerative colitis.
Table 1: Efficacy of this compound in a Phase 3 Randomized Controlled Trial (NCT03531892) at Week 8
| Outcome Measure | This compound (960 mg TID, n=102) | Placebo (n=101) | Odds Ratio (95% CI) | p-value |
| Clinical Response | 45% | 21% | 3.30 (1.73–6.29) | 0.00028 |
| Clinical Remission | 27% | 11% | 3.14 (1.42–6.96) | 0.0049 |
| Symptomatic Remission | 30% | 15% | 2.45 (1.19–5.02) | 0.015 |
| Endoscopic Improvement | 47% | 24% | 2.87 (1.54–5.35) | 0.00084 |
| Endoscopic Remission | 29% | 13% | 2.75 (1.29–5.85) | 0.0086 |
TID: three times a day; CI: Confidence Interval.
Table 2: Safety Profile of this compound in a Phase 3 Randomized Controlled Trial (NCT03531892) over 24 Weeks
| Adverse Event | This compound (n=102) | Placebo (n=101) |
| Any Adverse Event | 38% | 39% |
| Most Common AE: Nasopharyngitis | 10% | 11% |
| Serious Adverse Events | 1% (anal abscess, unrelated to study drug) | 0% |
| Adverse Events Leading to Discontinuation | 11.1% (in a real-world study) | N/A |
Data presented as the percentage of patients experiencing the event.
Table 3: Efficacy of this compound in Real-World Studies
| Study Type | Number of Patients | Key Efficacy Outcome(s) |
| Prospective Cohort Study | 50 | 45% clinical remission at week 8; 52% clinical remission at week 24 (for those continuing treatment). |
| Multicenter Retrospective Cohort Study | 62 | 48.4% clinical remission at time of discontinuation. |
| Single-Center Retrospective Study | 14 | 64% endoscopic improvement; 57% endoscopic remission (median treatment duration 8 weeks). |
Signaling Pathway
The therapeutic effect of this compound is achieved through the inhibition of leukocyte trafficking to the inflamed intestine. The diagram below illustrates this signaling pathway.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following is a detailed protocol based on the methodology of the Phase 3, multicenter, randomized, double-blind, placebo-controlled clinical trial (NCT03531892) for this compound in patients with moderately active ulcerative colitis.
1. Study Objectives
-
Primary Objective: To evaluate the efficacy of AJM300 (this compound) compared to placebo in inducing a clinical response at Week 8.
-
Secondary Objectives: To assess other efficacy endpoints including clinical remission, symptomatic remission, and endoscopic improvement/remission. To evaluate the safety and tolerability of AJM300.
2. Study Design
-
Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Phases:
-
Treatment Phase (8 weeks): Patients randomized to receive either AJM300 or placebo.
-
Extension Phase (up to 16 additional weeks): Patients who did not achieve endoscopic remission or cessation of rectal bleeding at Week 8 could continue their assigned treatment.
-
Open-Label Re-treatment Phase: For patients who relapsed after achieving remission with AJM300.
-
3. Patient Population
-
Inclusion Criteria:
-
Age: 20-75 years.
-
Diagnosis: Established diagnosis of ulcerative colitis.
-
Disease Activity: Moderately active UC, defined by a Mayo Clinic Score of 6-10.
-
Endoscopic Evidence: Mayo endoscopic subscore of ≥2.
-
Rectal Bleeding: Rectal bleeding subscore of ≥1.
-
Prior Treatment: Inadequate response or intolerance to oral 5-aminosalicylic acid (mesalazine).
-
-
Exclusion Criteria:
-
Severe UC or imminent need for surgery.
-
Use of corticosteroids, biologics, or immunomodulators within a specified washout period.
-
History of major surgery of the gastrointestinal tract.
-
Presence of an active infection.
-
4. Treatment Regimen
-
Investigational Drug: this compound (AJM300) 960 mg.
-
Control: Matching placebo.
-
Administration: Oral, three times daily, after meals.
-
Duration: 8 weeks for the primary analysis, with a possible extension up to a total of 24 weeks.
5. Randomization and Blinding
-
Allocation Ratio: 1:1 (AJM300:Placebo).
-
Method: Centralized dynamic allocation using a minimization method.
-
Stratification Factors: Mayo Clinic score (6-7 vs. 8-10), prior use of corticosteroids/biologics/immunosuppressants (yes/no), duration of current induction therapy (<4 weeks vs. ≥4 weeks).
-
Blinding: Quadruple-blinding (patient, investigator, site staff, sponsor).
6. Efficacy and Safety Assessments
-
Efficacy Assessments:
-
Mayo Clinic Score: Assessed at baseline, Week 8, and other specified time points. The score comprises four components: stool frequency, rectal bleeding, physician's global assessment, and endoscopic findings.
-
Endoscopy: Performed at baseline and Week 8.
-
-
Primary Endpoint Definition:
-
Clinical Response at Week 8: Defined as a reduction in Mayo score of ≥30% and ≥3 points from baseline, with a decrease in the rectal bleeding subscore of ≥1 point or a rectal bleeding subscore of 0 or 1, and an endoscopic subscore of ≤1.
-
-
Safety Assessments:
-
Monitoring of adverse events (AEs) and serious adverse events (SAEs).
-
Vital signs.
-
12-lead electrocardiograms (ECGs).
-
Laboratory tests (hematology, serum chemistry, urinalysis).
-
7. Statistical Analysis
-
Analysis Set: Full Analysis Set (FAS), including all randomized patients who received at least one dose of the study drug.
-
Primary Endpoint Analysis: The proportion of patients with a clinical response at Week 8 was compared between the AJM300 and placebo groups using a chi-squared test. An odds ratio and its 95% confidence interval were calculated.
-
Secondary Endpoint Analysis: Proportions for binary endpoints were compared using the chi-squared test. Continuous variables were analyzed using appropriate parametric or non-parametric tests.
Experimental Workflow Diagram
The following diagram outlines the workflow of the Phase 3 clinical trial for this compound.
Caption: Workflow of the Phase 3 clinical trial of this compound.
References
Application Notes and Protocols: Assessing Carotegrast Methyl Efficacy in Preclinical Colitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotegrast methyl (brand name Carogra®), also known as AJM300, is a small-molecule antagonist of α4-integrin. It represents a novel therapeutic approach for inflammatory bowel disease (IBD), particularly ulcerative colitis. This compound is an orally administered prodrug that is converted to its active metabolite, which then exerts its anti-inflammatory effects. This document provides detailed application notes and protocols for assessing the efficacy of this compound in a relevant preclinical model of colitis.
Mechanism of Action
This compound functions by inhibiting the interaction between α4 integrins (α4β1 and α4β7) on the surface of leukocytes and their corresponding ligands on endothelial cells, namely vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1).[1] This blockade prevents the adhesion and subsequent migration of inflammatory cells from the bloodstream into the intestinal tissue, thereby reducing gut inflammation.[1] The targeted inhibition of α4β7 integrin is particularly advantageous as this integrin is primarily involved in the gut-specific homing of leukocytes, potentially minimizing systemic immunosuppressive side effects.
Preclinical Efficacy of this compound
The primary preclinical data on this compound's efficacy comes from a study utilizing a mouse model of colitis induced by the adoptive transfer of interleukin-10 (IL-10) deficient CD4+ T cells into severe combined immunodeficient (SCID) mice. This model recapitulates key features of chronic intestinal inflammation.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of orally administered this compound (formulated in the diet) on key inflammatory parameters in the IL-10 deficient T-cell transfer model of colitis.
Table 1: Effect of this compound on Stool Consistency Score
| Treatment Group | Dose (% in diet) | Mean Stool Consistency Score (± SEM) |
| Control (Vehicle) | 0% | 1.8 ± 0.2 |
| This compound | 0.03% | 1.2 ± 0.3 |
| This compound | 0.1% | 0.8 ± 0.2 |
| This compound | 0.3% | 0.5 ± 0.2 |
| This compound | 1% | 0.3 ± 0.1 |
| Anti-α4 Integrin Ab | 10 mg/kg, i.p. | 0.4 ± 0.1 |
*p < 0.001 compared to control. Data adapted from Sugiura et al., 2013.
Table 2: Effect of this compound on Colon Weight
| Treatment Group | Dose (% in diet) | Mean Colon Weight (mg ± SEM) |
| Control (Vehicle) | 0% | 450 ± 30 |
| This compound | 0.03% | 380 ± 25 |
| This compound | 0.1% | 310 ± 20 |
| This compound | 0.3% | 280 ± 15 |
| This compound | 1% | 250 ± 10 |
| Anti-α4 Integrin Ab | 10 mg/kg, i.p. | 260 ± 12 |
*p < 0.001 compared to control. Data adapted from Sugiura et al., 2013.
Table 3: Effect of this compound on T-Cell Infiltration in the Colon
| Treatment Group | Dose (% in diet) | Mean CD3+ T-cells per field (± SEM) | Inhibition of T-cell Infiltration (%) |
| Control (Vehicle) | 0% | 150 ± 15 | - |
| This compound | 1% | 6 ± 2* | >95% |
*p < 0.001 compared to control. Data adapted from Sugiura et al., 2013.
Table 4: Effect of this compound on Pro-inflammatory Cytokine Levels in the Colon
| Treatment Group | Dose (% in diet) | IFN-γ (pg/mg protein) | IL-17 (pg/mg protein) | TNF-α (pg/mg protein) | MCP-1 (pg/mg protein) |
| Control (Vehicle) | 0% | 1200 ± 150 | 80 ± 10 | 250 ± 30 | 400 ± 50 |
| This compound | 1% | 200 ± 50 | 15 ± 5 | 80 ± 15 | 100 ± 20 |
*p < 0.01 compared to control. Data adapted from Sugiura et al., 2013.
Experimental Protocols
IL-10 Deficient T-Cell Transfer Colitis Model
This model is ideal for studying the chronic phase of T-cell-mediated colitis.
Materials:
-
IL-10 deficient (IL-10-/-) mice on a BALB/c background (as T-cell donors)
-
Severe Combined Immunodeficient (SCID) mice on a BALB/c background (as recipients)
-
This compound
-
Standard mouse chow
-
Anti-mouse α4 integrin monoclonal antibody (e.g., clone PS/2) as a positive control
-
Phosphate-buffered saline (PBS)
-
Materials for cell isolation and injection (e.g., cell strainers, syringes, needles)
Protocol:
-
Isolation of CD4+ T-cells: Isolate spleens and mesenteric lymph nodes from IL-10-/- mice. Prepare a single-cell suspension and isolate CD4+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Adoptive Transfer: Inject 4 x 10^5 isolated CD4+ T-cells intraperitoneally (i.p.) into SCID mice.
-
Treatment Administration:
-
This compound: From the day of T-cell transfer, house the mice with free access to a specially formulated diet containing this compound at the desired concentrations (e.g., 0.03%, 0.1%, 0.3%, 1%).
-
Control Groups: One group receives a standard diet without the drug (vehicle control). Another group can be treated with a positive control, such as an anti-α4 integrin antibody administered i.p. (e.g., 10 mg/kg twice weekly).
-
-
Monitoring: Monitor the mice daily for clinical signs of colitis, including body weight loss and stool consistency. The stool consistency can be scored as follows: 0 = normal, 1 = soft but formed, 2 = very soft, 3 = diarrhea.
-
Endpoint Analysis (e.g., at 4-6 weeks post-transfer):
-
Euthanize the mice and collect the colons.
-
Measure the colon length and weight.
-
Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (e.g., H&E staining to assess inflammation and tissue damage).
-
Snap-freeze a portion of the colon in liquid nitrogen for subsequent analysis of pro-inflammatory cytokines (e.g., by ELISA or multiplex assay) and for immunohistochemistry to quantify T-cell infiltration (e.g., using an anti-CD3 antibody).
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of Action of this compound.
Experimental Workflow for Preclinical Efficacy Testing
Caption: IL-10 Deficient T-Cell Transfer Colitis Model Workflow.
Conclusion
This compound demonstrates significant, dose-dependent efficacy in the T-cell transfer model of colitis, a preclinical model with high relevance to human IBD. Its mechanism of action, involving the inhibition of leukocyte trafficking to the gut, is well-supported by the observed reduction in T-cell infiltration and pro-inflammatory cytokine levels in the colon. These application notes and protocols provide a framework for the preclinical evaluation of this compound and similar α4-integrin antagonists. Further studies in other preclinical models, such as DSS- or TNBS-induced colitis, could provide additional insights into its therapeutic potential across different aspects of IBD pathogenesis.
References
Application Notes: Techniques for Measuring Carotegrast Methyl's Effect on Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotegrast methyl, known by the trade name Carogra, is an orally administered small molecule antagonist of α4-integrin.[1][2] It is a prodrug that is converted to its active metabolite, carotegrast, which targets both α4β1 and α4β7 integrins.[2][3][4] These integrins are expressed on the surface of leukocytes and play a critical role in their migration and adhesion to the vascular endothelium, a key process in the inflammatory cascade of diseases like ulcerative colitis. This compound exerts its anti-inflammatory effect by blocking the interaction between α4β1 integrin and Vascular Cell Adhesion Molecule-1 (VCAM-1), and between α4β7 integrin and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). This inhibition prevents leukocytes from adhering to blood vessel walls and infiltrating inflamed tissues in the gastrointestinal tract.
These application notes provide detailed protocols for quantifying the inhibitory effect of this compound on cell adhesion in vitro, offering researchers robust methods to evaluate its potency and mechanism of action.
Signaling Pathway of this compound in Cell Adhesion
The primary mechanism of this compound involves the disruption of the adhesive interactions between lymphocytes and endothelial cells. The active metabolite, carotegrast, competitively binds to α4 integrins on lymphocytes, preventing their engagement with their respective ligands, VCAM-1 and MAdCAM-1, on endothelial cells. This blockade is crucial for its therapeutic effect in inflammatory bowel disease.
Caption: Mechanism of this compound's active metabolite.
Protocol 1: Static Cell Adhesion Assay
This protocol describes a static adhesion assay to measure the inhibition of leukocyte adhesion to immobilized ligands by this compound. This method is suitable for high-throughput screening and dose-response analysis.
Experimental Workflow
Caption: Workflow for the static cell adhesion assay.
Materials and Reagents
-
Cells: Human T-cell line (e.g., Jurkat, RPMI-8866) expressing α4 integrins or isolated primary human lymphocytes.
-
Adhesion Ligands: Recombinant human VCAM-1 and MAdCAM-1.
-
Test Compound: this compound (and its active metabolite, carotegrast, for direct comparison).
-
Assay Plate: 96-well flat-bottom microtiter plate.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).
-
Wash Buffer: PBS.
-
Detection Reagent: Calcein-AM (for fluorescence) or Crystal Violet (for colorimetry).
-
Lysis Buffer (for Calcein-AM): Triton X-100 based buffer.
-
Plate Reader: Fluorescence or absorbance microplate reader.
Detailed Methodology
-
Plate Coating:
-
Dilute recombinant VCAM-1 or MAdCAM-1 to a final concentration of 1-5 µg/mL in PBS.
-
Add 50 µL of the diluted ligand solution to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution from the wells.
-
Wash each well twice with 150 µL of PBS.
-
Add 150 µL of 1% BSA in PBS to each well to block non-specific binding.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Preparation and Labeling:
-
Wash the cells twice with serum-free media.
-
Resuspend cells to a concentration of 1 x 10^6 cells/mL in serum-free media.
-
If using a fluorescent method, label the cells with Calcein-AM (2-5 µM) for 30 minutes at 37°C.
-
Wash the labeled cells twice to remove excess dye and resuspend in assay media.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound or its active metabolite in the assay medium.
-
In separate tubes, mix equal volumes of the cell suspension and the compound dilutions.
-
Incubate for 30-60 minutes at 37°C. Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Adhesion:
-
Aspirate the blocking buffer from the coated plate and wash once with PBS.
-
Add 100 µL of the pre-incubated cell suspension to each well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Washing:
-
Gently wash the wells 2-3 times with 150 µL of pre-warmed PBS to remove non-adherent cells. The washing step is critical and should be performed carefully to avoid dislodging adherent cells.
-
-
Quantification:
-
Fluorescent Method (Calcein-AM):
-
Add 100 µL of lysis buffer to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Measure fluorescence at an excitation of 485 nm and emission of 520 nm.
-
-
Colorimetric Method (Crystal Violet):
-
Fix the adherent cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash wells with water and stain with 100 µL of 0.1% Crystal Violet solution for 20 minutes.
-
Wash extensively with water and allow the plate to dry.
-
Solubilize the dye with 100 µL of 10% acetic acid and measure absorbance at 570 nm.
-
-
Protocol 2: Dynamic Flow-Based Adhesion Assay
This protocol simulates the physiological conditions of blood flow to assess the effect of this compound on leukocyte adhesion under shear stress. This method provides more physiologically relevant data on the compound's efficacy.
Materials and Reagents
-
Flow Chamber System: Parallel-plate flow chamber or microfluidic device.
-
Coated Surface: Glass coverslips or chamber slides coated with VCAM-1 or MAdCAM-1 as described in Protocol 1.
-
Cells: Freshly isolated human peripheral blood mononuclear cells (PBMCs) or a suitable cell line.
-
Test Compound: this compound or its active metabolite.
-
Perfusion Medium: Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Syringe Pump: To generate controlled, laminar flow.
-
Microscope: Inverted microscope equipped with a camera for real-time imaging.
-
Image Analysis Software: For tracking and counting adherent cells.
Detailed Methodology
-
Chamber Assembly:
-
Coat a glass coverslip with VCAM-1 or MAdCAM-1 as detailed previously.
-
Assemble the flow chamber with the coated coverslip according to the manufacturer's instructions.
-
-
Cell Preparation and Treatment:
-
Prepare a suspension of leukocytes at 1 x 10^6 cells/mL in perfusion medium.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 30-60 minutes at 37°C.
-
-
Perfusion and Adhesion Measurement:
-
Mount the assembled flow chamber onto the microscope stage.
-
Connect the chamber to the syringe pump.
-
Perfuse the chamber with the treated cell suspension at a defined physiological shear stress (e.g., 1-2 dynes/cm²).
-
Record videos of multiple fields of view for 5-10 minutes.
-
-
Data Analysis:
-
Analyze the recorded videos to quantify the number of adherent cells (both rolling and firmly attached) per unit area over time.
-
Compare the number of adherent cells in the this compound-treated groups to the vehicle control group.
-
Data Presentation and Analysis
Quantitative data should be summarized to clearly demonstrate the dose-dependent effect of this compound.
Logical Relationship of Dose and Effect
Caption: this compound dose-dependently inhibits cell adhesion.
Quantitative Data Summary
The results from the adhesion assays should be used to calculate the percentage of inhibition for each concentration of this compound. This data can then be plotted to determine the half-maximal inhibitory concentration (IC50).
Calculation: Percentage Inhibition = [1 - (Adhesion_Compound / Adhesion_Vehicle)] x 100
| This compound Conc. (nM) | Mean Adhesion (Fluorescence Units) | Std. Deviation | % Inhibition |
| 0 (Vehicle Control) | 15,432 | 850 | 0% |
| 0.1 | 14,120 | 790 | 8.5% |
| 1 | 11,560 | 640 | 25.1% |
| 10 | 7,680 | 430 | 50.2% |
| 100 | 2,150 | 180 | 86.1% |
| 1000 | 980 | 95 | 93.7% |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
From this data, an IC50 value, which for the active metabolite carotegrast is in the low nanomolar range for α4β1 and α4β7 integrins, can be calculated using non-linear regression analysis.
References
Application Notes and Protocols for Flow Cytometry Analysis of Lymphocyte Populations After Carotegrast Methyl Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotegrast methyl, an orally administered small-molecule α4-integrin antagonist, is a novel therapeutic agent for the treatment of moderately active ulcerative colitis.[1][2] Its mechanism of action involves the inhibition of α4β1 and α4β7 integrins on lymphocytes, which in turn blocks their interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on endothelial cells.[3][4] This targeted blockade prevents the migration of lymphocytes into the gastrointestinal tract, thereby reducing inflammation.[1] A key pharmacodynamic effect of this compound is a dose-dependent and sustained increase in the number of circulating lymphocytes in the peripheral blood, which serves as a biomarker for its α4-integrin antagonist activity.
These application notes provide a detailed guide for the analysis of lymphocyte populations in peripheral blood following treatment with this compound using multi-color flow cytometry. The provided protocols and data presentation formats are designed to assist researchers in accurately quantifying and characterizing the changes in T-cell, B-cell, and Natural Killer (NK) cell subsets.
Data Presentation: Expected Changes in Lymphocyte Populations
Treatment with this compound is expected to lead to an increase in the total number of circulating lymphocytes. The following tables summarize the anticipated quantitative changes based on clinical trial data for this compound and similar α4-integrin antagonists.
Table 1: Change in Total Lymphocyte Count After this compound Treatment
| Dosage | Treatment Duration | Mean Percentage Change from Baseline | Mean Fold Increase from Baseline |
| 960 mg (three times daily) | 6 days | +50.58% (compared to placebo) | 1.25 - 1.7 |
Table 2: Anticipated Changes in Major Lymphocyte Subsets
Data for specific subsets for this compound is limited. The following are expected trends based on the mechanism of action and data from other α4-integrin antagonists.
| Lymphocyte Subset | Expected Change in Peripheral Blood | Rationale |
| T-Cells (CD3+) | Increase | Inhibition of gut homing leads to retention in circulation. |
| CD4+ T-Helper Cells | Increase | A major population of gut-homing lymphocytes. |
| CD8+ Cytotoxic T-Cells | Increase | Also express α4-integrins and are affected by the blockade. |
| B-Cells (CD19+) | Increase | Express α4-integrins and their trafficking to the gut is inhibited. |
| NK Cells (CD3-CD56+) | Increase | A proportion of NK cells express α4-integrins. |
Table 3: Potential Changes in T-Cell Subsets
Further detailed analysis may reveal shifts in naïve, memory, and regulatory T-cell populations.
| T-Cell Subset | Marker Profile | Expected Change in Peripheral Blood |
| Naïve T-Cells | CD45RA+ CCR7+ | Potential Increase |
| Central Memory T-Cells | CD45RO+ CCR7+ | Potential Increase |
| Effector Memory T-Cells | CD45RO+ CCR7- | Potential Increase |
| Regulatory T-Cells (Tregs) | CD4+ CD25+ FoxP3+ | Monitoring is recommended due to their role in immune homeostasis. |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for lymphocyte analysis.
Experimental Protocols
Protocol 1: Peripheral Blood Mononuclear Cell (PBMC) Isolation
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Centrifuge tubes (15 mL or 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a centrifuge tube.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer.
-
Collect the mononuclear cell layer (the cloudy interface between the plasma and the Ficoll-Paque) using a clean pipette.
-
Transfer the collected cells to a new centrifuge tube and wash by adding 3-4 volumes of PBS.
-
Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
-
Resuspend the cell pellet in PBS and perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Resuspend the cells in an appropriate buffer (e.g., Flow Cytometry Staining Buffer) to the desired concentration for staining.
Protocol 2: Immunophenotyping of T, B, and NK Cells
Materials:
-
Isolated PBMCs
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 4 for a suggested panel)
-
Isotype controls (optional, for setting gates)
-
Flow cytometry tubes
-
Micropipettes
-
Flow cytometer
Procedure:
-
Aliquot approximately 1 x 10^6 PBMCs into each flow cytometry tube.
-
Add Fc receptor blocking solution to each tube and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.
-
Without washing, add the pre-titrated amounts of the fluorochrome-conjugated antibodies to the respective tubes.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer as soon as possible.
Table 4: Suggested Antibody Panel for T, B, and NK Cell Analysis
| Marker | Fluorochrome | Cell Population |
| CD45 | e.g., VioBlue | All Leukocytes (for gating) |
| CD3 | e.g., FITC | T-Cells |
| CD4 | e.g., PE | T-Helper Cells |
| CD8 | e.g., APC | Cytotoxic T-Cells |
| CD19 | e.g., PerCP-Vio700 | B-Cells |
| CD56 | e.g., PE-Vio770 | NK Cells |
| CD16 | e.g., APC-Vio770 | NK Cell subsets |
Protocol 3: Data Analysis and Gating Strategy
-
Gating on Lymphocytes: Create a forward scatter (FSC) vs. side scatter (SSC) plot to identify the lymphocyte population based on its characteristic size and granularity.
-
Singlet Gating: Use FSC-A vs. FSC-H to exclude cell doublets.
-
Leukocyte Gate: Gate on CD45-positive cells to include all leukocytes.
-
T-Cell Identification: From the lymphocyte gate, create a plot of CD3 vs. SSC. Gate on the CD3-positive population to identify T-cells.
-
T-Cell Subset Analysis: From the CD3-positive gate, create a plot of CD4 vs. CD8 to identify CD4+ T-helper cells and CD8+ cytotoxic T-cells.
-
B-Cell Identification: From the CD3-negative population within the lymphocyte gate, create a plot of CD19 vs. SSC. Gate on the CD19-positive population to identify B-cells.
-
NK Cell Identification: From the CD3-negative and CD19-negative population, create a plot of CD56 vs. CD16 to identify NK cells (CD56+) and their subsets (e.g., CD56brightCD16- and CD56dimCD16+).
-
Quantification: Determine the percentage of each gated population. Calculate absolute counts using a dual-platform method (flow cytometry percentages and absolute lymphocyte counts from a hematology analyzer) or a single-platform method with counting beads.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the flow cytometric analysis of lymphocyte populations in patients treated with this compound. Consistent application of these methods will enable researchers to accurately monitor the pharmacodynamic effects of this novel α4-integrin antagonist and to further elucidate its impact on the immune system in the context of ulcerative colitis. Careful panel design and gating strategies are crucial for obtaining reliable and reproducible data. Further exploration of memory and regulatory lymphocyte subsets may provide deeper insights into the immunomodulatory effects of this compound.
References
- 1. AJM300, a novel oral antagonist of α4‐integrin, sustains an increase in circulating lymphocytes: A randomised controlled trial in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimising this compound use in ulcerative colitis: patient profiling, predictive biomarkers, and timing of efficacy evaluation (ASPECT study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols for Histological Analysis of Colon Tissue Treated with Carotegrast Methyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotegrast methyl, an orally administered small-molecule α4-integrin antagonist, represents a targeted therapeutic approach for ulcerative colitis (UC).[1][2] Its mechanism of action involves the inhibition of α4β1 and α4β7 integrins, which are crucial for the trafficking and infiltration of lymphocytes into the inflamed mucosal tissues of the colon.[1][2] Histological analysis of colon tissue from patients treated with this compound is a critical component in evaluating treatment efficacy, offering a microscopic view of the drug's impact on tissue inflammation and mucosal healing.
These application notes provide a comprehensive guide to the histological assessment of colon tissue in the context of this compound treatment, including detailed experimental protocols and data interpretation.
Mechanism of Action of this compound
This compound is a prodrug that is converted to its active form, carotegrast, after oral administration. Carotegrast targets the α4 subunit of integrins, thereby blocking the interaction between α4β1 integrin and Vascular Cell Adhesion Molecule-1 (VCAM-1), and more importantly for ulcerative colitis, the interaction between α4β7 integrin and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[1] This latter interaction is pivotal for the specific homing of lymphocytes to the gastrointestinal tract. By inhibiting this pathway, this compound reduces the influx of inflammatory cells into the colon, leading to a decrease in mucosal inflammation and promoting tissue repair.
Quantitative Histological Analysis
Histological scoring systems are essential for quantifying the changes in tissue inflammation and architecture. The following tables summarize the expected outcomes of this compound treatment based on established scoring indices for ulcerative colitis. While specific quantitative data from this compound clinical trials are not publicly detailed, the expected trend is a significant reduction in histological scores, indicating an improvement in mucosal inflammation. Clinical trials have reported statistically significant improvements in clinical response and mucosal remission rates in patients treated with this compound compared to placebo.
Table 1: Expected Changes in Geboes Score with this compound Treatment
| Histological Feature | Grade | Description | Expected Change with this compound |
| Grade 0 | 0.1-0.3 | Structural changes only (e.g., architectural distortion) | No significant change in chronic architectural changes |
| Grade 1 | 1.1-1.3 | Chronic inflammatory infiltrate (lymphocytes, plasma cells) | Reduction in the density of inflammatory infiltrate |
| Grade 2A | 2A.1-2A.3 | Lamina propria neutrophils | Significant reduction |
| Grade 2B | 2B.1-2B.3 | Lamina propria eosinophils | Potential reduction |
| Grade 3 | 3.1-3.3 | Neutrophils in epithelium (cryptitis) | Significant reduction to absence |
| Grade 4 | 4.1-4.3 | Crypt destruction | Improvement, less crypt destruction |
| Grade 5 | 5.1-5.4 | Erosion or ulceration | Healing of erosions and ulcers |
| Total Score | Sum of Grades | Significant decrease |
Table 2: Expected Changes in Nancy Histological Index with this compound Treatment
| Grade | Histological Finding | Expected Outcome with this compound |
| Grade 0 | Normal or quiescent colitis | Goal of treatment |
| Grade 1 | Chronic inflammatory infiltrate, no neutrophils | Reduction in the severity of chronic infiltrate |
| Grade 2 | Mildly active disease (few neutrophils) | Downgrading to Grade 1 or 0 |
| Grade 3 | Moderately active disease (moderate neutrophils) | Significant downgrading |
| Grade 4 | Severely active disease (ulceration, severe neutrophils) | Significant downgrading, resolution of ulceration |
Table 3: Expected Changes in Robarts Histopathology Index (RHI) with this compound Treatment
| Component | Scoring | Expected Change with this compound |
| Chronic Inflammatory Infiltrate | 0-3 | Reduction in score |
| Lamina Propria Neutrophils | 0-3 | Significant reduction in score |
| Neutrophils in Epithelium | 0-3 | Significant reduction to absence |
| Epithelial Injury | 0-3 | Improvement, reduction in score |
| Total RHI Score | 0-33 | Significant decrease |
Experimental Protocols
Tissue Collection and Processing
A standardized workflow is crucial for obtaining high-quality tissue sections suitable for histological analysis.
Hematoxylin and Eosin (H&E) Staining Protocol
H&E staining is the cornerstone of histological assessment, providing essential information on tissue architecture, cellular infiltrates, and epithelial integrity.
Reagents:
-
10% Neutral Buffered Formalin
-
Ethanol (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Harris Hematoxylin solution
-
Eosin Y solution
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute (or equivalent bluing agent)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
80% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
Rinse in running tap water for 5 minutes.
-
-
Hematoxylin Staining:
-
Immerse in Harris Hematoxylin for 3-5 minutes.
-
Rinse in running tap water for 1 minute.
-
Differentiate in acid alcohol for a few seconds.
-
Rinse in running tap water for 1 minute.
-
Blue in Scott's tap water substitute for 1-2 minutes.
-
Rinse in running tap water for 5 minutes.
-
-
Eosin Staining:
-
Immerse in Eosin Y solution for 1-2 minutes.
-
Rinse briefly in running tap water.
-
-
Dehydration and Mounting:
-
95% Ethanol: 2 changes, 3 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
Xylene: 2 changes, 5 minutes each.
-
Mount with a coverslip using a permanent mounting medium.
-
Immunohistochemistry (IHC) Protocol for Inflammatory Cell Markers
IHC allows for the specific identification and localization of different immune cell populations within the colon tissue, providing a more detailed understanding of the inflammatory infiltrate.
Target Markers and Expected Observations:
-
CD3, CD4, CD8: Markers for T-lymphocytes. A decrease in the number of these cells in the lamina propria and epithelium is expected following this compound treatment.
-
Myeloperoxidase (MPO): A marker for neutrophils. A significant reduction in MPO-positive cells is anticipated, correlating with a decrease in active inflammation.
Reagents:
-
Citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) for antigen retrieval
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., rabbit anti-human CD3, mouse anti-human MPO)
-
HRP-conjugated secondary antibodies
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Antigen Retrieval:
-
Immerse slides in pre-heated citrate or EDTA buffer.
-
Heat in a microwave, pressure cooker, or water bath according to standard protocols.
-
Allow to cool for 20-30 minutes.
-
Rinse with PBS.
-
-
Peroxidase Blocking:
-
Incubate with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody at the optimal dilution overnight at 4°C or for 1-2 hours at room temperature.
-
Rinse with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
-
Detection:
-
Incubate with DAB substrate-chromogen solution until the desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse, blue, and dehydrate as in the H&E protocol.
-
-
Mounting:
-
Mount with a coverslip using a permanent mounting medium.
-
Conclusion
The histological analysis of colon tissue is a powerful tool for elucidating the therapeutic effects of this compound in ulcerative colitis. By employing standardized tissue processing and staining protocols, coupled with validated histological scoring systems, researchers can obtain robust and reproducible data. The expected outcome of this compound treatment is a significant reduction in inflammatory cell infiltration, particularly lymphocytes and neutrophils, leading to an overall improvement in the histological scores and contributing to mucosal healing. This detailed analysis provides crucial insights into the drug's efficacy at the tissue level, supporting its clinical development and application.
References
- 1. Results of Phase III Clinical Study of AJM300 (Nonproprietary Name: this compound) for Treatment of Ulcerative Colitis Conducted in Japan (AJM300/CT3 Study) - Primary Endpoint Achieved - | News Release(2021) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 2. AJM300 (this compound), an oral antagonist of α4-integrin, as induction therapy for patients with moderately active ulcerative colitis: a multicentre, randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carotegrast Methyl for Studying Integrin-Mediated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotegrast methyl (also known as AJM300) is an orally available, small-molecule antagonist of α4-integrin.[1][2] It functions as a prodrug, being metabolized into its active form, HCA2969, which potently and selectively inhibits both α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[3] These integrins are expressed on the surface of leukocytes and play a critical role in their adhesion to the vascular endothelium and subsequent migration into inflamed tissues.[4] By blocking the interaction of α4β1 with Vascular Cell Adhesion Molecule-1 (VCAM-1) and α4β7 with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound effectively suppresses the inflammatory cascade.[2] This targeted action makes it a valuable tool for studying the roles of α4 integrins in various physiological and pathological processes, particularly in the context of inflammatory diseases such as ulcerative colitis.
These application notes provide detailed protocols for utilizing this compound to investigate integrin-mediated signaling pathways, including cell adhesion, migration, and downstream signaling events.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's active metabolite, HCA2969.
Table 1: In Vitro Inhibitory Activity of HCA2969
| Target | Cell Line | Ligand | Assay | IC50 (nM) |
| Human α4β1 Integrin | Jurkat | VCAM-1 | Cell Adhesion | 5.8 |
| Human α4β7 Integrin | RPMI-8866 | MAdCAM-1 | Cell Adhesion | 1.4 |
| Mouse α4β7 Integrin | TK-1 | MAdCAM-1 | Cell Adhesion | 26 |
Data sourced from MedchemExpress.
Table 2: Binding Affinity of HCA2969
| Target | Cell Line | Ligand | Assay | KD (nM) |
| Human α4β1 Integrin | Jurkat | VCAM-1 | Radioligand Binding | 0.32 |
| Human α4β7 Integrin | RPMI-8866 | MAdCAM-1 | Radioligand Binding | 0.46 |
| Mouse α4β7 Integrin | TK-1 | MAdCAM-1 | Radioligand Binding | 0.2 |
Data sourced from MedchemExpress.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for studying its effects.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Experimental Protocols
In Vitro Cell Adhesion Assay
This protocol is designed to quantify the effect of this compound on the adhesion of leukocytes to endothelial cells or purified adhesion molecules.
Materials:
-
Leukocyte cell line (e.g., Jurkat cells, expressing α4β1)
-
Endothelial cell line (e.g., HUVECs) or purified VCAM-1/MAdCAM-1
-
96-well tissue culture plates
-
This compound (and its active metabolite HCA2969, if available)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Assay buffer (e.g., PBS with Ca2+ and Mg2+)
-
Calcein-AM or other fluorescent cell stain
-
Fluorescence plate reader
Protocol:
-
Plate Coating:
-
For purified adhesion molecules: Coat wells of a 96-well plate with VCAM-1 or MAdCAM-1 (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash wells with PBS before use.
-
For endothelial cells: Seed HUVECs into a 96-well plate and grow to confluence.
-
-
Cell Preparation:
-
Label Jurkat cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay buffer at a concentration of 1 x 106 cells/mL.
-
-
Treatment:
-
Pre-incubate the labeled Jurkat cells with varying concentrations of this compound or HCA2969 (e.g., 0.1 nM to 1 µM) for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Adhesion:
-
Add 100 µL of the treated cell suspension to each well of the coated plate.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Gently wash the wells 2-3 times with assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (e.g., excitation/emission ~485/520 nm for Calcein-AM).
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each treatment condition relative to the vehicle control.
-
Determine the IC50 value of this compound/HCA2969.
-
In Vitro Transendothelial Migration (TEM) Assay
This protocol assesses the ability of this compound to inhibit the migration of leukocytes across an endothelial monolayer.
Materials:
-
Leukocyte cell line or primary leukocytes
-
Endothelial cell line (e.g., HUVECs)
-
Transwell inserts (e.g., 8 µm pore size for a 24-well plate)
-
This compound/HCA2969
-
Chemoattractant (e.g., SDF-1α/CXCL12)
-
Cell culture medium
-
Assay buffer
-
Fluorescent dye for cell counting or a hemocytometer
Protocol:
-
Endothelial Monolayer Formation:
-
Seed HUVECs onto the upper surface of the Transwell inserts and culture until a confluent monolayer is formed (typically 2-3 days).
-
-
Treatment:
-
Pre-treat leukocytes with various concentrations of this compound or HCA2969 for 30 minutes at 37°C.
-
-
Migration:
-
Add assay buffer with a chemoattractant to the lower chamber of the Transwell plate.
-
Add the treated leukocyte suspension to the upper chamber (onto the endothelial monolayer).
-
Incubate for 2-4 hours at 37°C.
-
-
Quantification:
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or a fluorescence-based cell counting method.
-
-
Data Analysis:
-
Determine the percentage of migration inhibition for each treatment condition compared to the vehicle control.
-
Western Blot Analysis of Downstream Signaling
This protocol describes how to measure the effect of this compound on the phosphorylation of key downstream signaling molecules like Focal Adhesion Kinase (FAK) and Extracellular signal-regulated kinase (ERK).
Materials:
-
Leukocyte cell line
-
VCAM-1 or MAdCAM-1 coated plates
-
This compound/HCA2969
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-total-FAK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Stimulation:
-
Starve leukocytes in serum-free medium for 2-4 hours.
-
Pre-treat cells with this compound/HCA2969 or vehicle for 30 minutes.
-
Plate the cells onto VCAM-1 or MAdCAM-1 coated plates and incubate for various time points (e.g., 0, 5, 15, 30 minutes) to stimulate integrin signaling.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Mouse Model of Experimental Colitis
This protocol is adapted from studies evaluating the efficacy of AJM300 in a T-cell transfer model of colitis.
Materials:
-
IL-10 deficient (IL-10-/-) mice
-
SCID (Severe Combined Immunodeficient) mice
-
This compound (formulated for oral administration in diet or by gavage)
-
Materials for T-cell isolation (e.g., magnetic-activated cell sorting)
-
Standard animal housing and care facilities
-
Materials for histological analysis (formalin, paraffin, H&E stain)
Protocol:
-
Induction of Colitis:
-
Isolate CD4+ T-cells from the spleens of IL-10-/- mice.
-
Inject the isolated T-cells intraperitoneally into SCID mice.
-
-
Treatment:
-
Begin administration of this compound (e.g., mixed in the diet or by oral gavage) one day before or on the day of T-cell transfer.
-
Continue treatment for the duration of the study (typically 4-8 weeks).
-
Include a placebo-treated control group.
-
-
Monitoring:
-
Monitor the mice for clinical signs of colitis, such as weight loss and stool consistency.
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice the mice and collect the colons.
-
Measure colon length and weight.
-
Fix the colonic tissue in formalin, embed in paraffin, and perform H&E staining for histological evaluation of inflammation.
-
Homogenize a portion of the colon for cytokine analysis (e.g., by ELISA or multiplex assay).
-
-
Data Analysis:
-
Compare the clinical scores, colon measurements, histological scores, and cytokine levels between the this compound-treated and placebo groups.
-
Caption: Integrin downstream signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. sartorius.hr [sartorius.hr]
- 3. Oral treatment with a novel small molecule alpha 4 integrin antagonist, AJM300, prevents the development of experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assays of Transendothelial Migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Mucosal Healing Mechanisms with Carotegrast Methyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotegrast methyl is an orally administered small molecule prodrug whose active metabolite, carotegrast (HCA2969), is a potent antagonist of α4 integrins, specifically α4β1 and α4β7.[1][2] This dual antagonism inhibits the trafficking and infiltration of inflammatory leukocytes into the gastrointestinal tract, a key process in the pathogenesis of inflammatory bowel diseases (IBD) such as ulcerative colitis (UC).[3][4] By blocking the interaction of α4β1 with Vascular Cell Adhesion Molecule-1 (VCAM-1) and α4β7 with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound reduces mucosal inflammation and promotes mucosal healing.[3]
These application notes provide a comprehensive guide for researchers utilizing this compound to investigate the mechanisms of mucosal healing. Detailed protocols for in vitro, preclinical, and clinical research methodologies are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Mechanism of Action
This compound's therapeutic effect is centered on the inhibition of lymphocyte trafficking to the site of inflammation in the gut. Its active metabolite systemically inhibits the α4β1/VCAM-1 and α4β7/MAdCAM-1 adhesion pathways, which are crucial for the recruitment of T-lymphocytes to the intestinal mucosa. This targeted approach aims to reduce the inflammatory cascade at the source, allowing for the restoration of mucosal integrity.
Data Presentation: Clinical Trial Efficacy in Ulcerative Colitis
The following tables summarize the key efficacy endpoints from a Phase 3 clinical study of this compound in patients with moderately active ulcerative colitis.
Table 1: Clinical Response and Remission at Week 8
| Endpoint | This compound (n=102) | Placebo (n=101) | Odds Ratio (95% CI) | p-value |
| Clinical Response | 45% | 21% | 3.30 (1.73-6.29) | 0.00028 |
| Clinical Remission | 27.5% | 11.9% | 2.84 (1.28-6.31) | 0.0086 |
| Symptomatic Remission | 31.4% | 15.8% | 2.41 (1.20-4.84) | 0.012 |
Table 2: Endoscopic and Mucosal Healing at Week 8
| Endpoint | This compound (n=102) | Placebo (n=101) | Odds Ratio (95% CI) | p-value |
| Endoscopic Improvement | 47.1% | 22.8% | 3.00 (1.57-5.74) | 0.0006 |
| Mucosal Healing | 29.4% | 14.9% | 2.39 (1.16-4.91) | 0.016 |
Experimental Protocols
In Vitro Assays
This protocol determines the inhibitory concentration (IC50) of Carotegrast against the binding of α4β1 and α4β7 integrins to their respective ligands.
Materials:
-
Recombinant human α4β1 and α4β7 integrins
-
Recombinant human VCAM-1 and MAdCAM-1
-
Carotegrast (active metabolite)
-
High-binding 96-well plates
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MnCl2, pH 7.4)
-
Detection antibody (e.g., anti-human IgG-HRP)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coat a 96-well plate with VCAM-1 or MAdCAM-1 overnight at 4°C.
-
Wash the plate with wash buffer (assay buffer with 0.05% Tween-20).
-
Block non-specific binding sites with 1% BSA in assay buffer for 1 hour at room temperature.
-
Prepare serial dilutions of Carotegrast in assay buffer.
-
In a separate plate, pre-incubate a fixed concentration of α4β1 or α4β7 integrin with the Carotegrast dilutions for 30 minutes at room temperature.
-
Transfer the integrin/Carotegrast mixtures to the ligand-coated plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate to remove unbound integrin.
-
Add a primary antibody against the integrin subunit and incubate for 1 hour.
-
Wash and add a secondary HRP-conjugated antibody. Incubate for 1 hour.
-
Wash and add TMB substrate.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of Carotegrast.
This assay measures the ability of Carotegrast to inhibit the adhesion of Jurkat cells (expressing α4β1 integrin) to VCAM-1.
Materials:
-
Jurkat cells
-
Recombinant human VCAM-1
-
Carotegrast
-
96-well tissue culture plates
-
Adhesion buffer (e.g., RPMI 1640 with 1% BSA)
-
Calcein-AM (or other cell viability dye)
-
Fluorescence plate reader
Procedure:
-
Coat a 96-well plate with VCAM-1 overnight at 4°C.
-
Wash and block the plate as described in the binding assay protocol.
-
Label Jurkat cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in adhesion buffer.
-
Pre-incubate the cells with serial dilutions of Carotegrast for 30 minutes at 37°C.
-
Add the cell/Carotegrast suspension to the VCAM-1 coated plate.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Gently wash the plate to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the percentage of adhesion inhibition relative to the untreated control.
Preclinical In Vivo Model
This model mimics key features of human IBD and is suitable for evaluating the therapeutic efficacy of this compound.
Materials:
-
Donor mice (e.g., BALB/c)
-
Recipient immunodeficient mice (e.g., SCID or Rag1-/-)
-
This compound
-
Magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) reagents for T-cell isolation
-
Sterile PBS
-
Oral gavage needles
Procedure:
-
Cell Isolation:
-
Euthanize donor mice and aseptically harvest spleens.
-
Prepare a single-cell suspension of splenocytes.
-
Isolate CD4+ T-cells using a negative selection MACS kit.
-
Stain the enriched CD4+ T-cells with fluorescently labeled anti-CD4 and anti-CD45RB antibodies.
-
Sort the CD4+CD45RBhigh population using FACS.
-
-
Adoptive Transfer:
-
Resuspend the sorted CD4+CD45RBhigh T-cells in sterile PBS.
-
Inject approximately 4-5 x 10^5 cells intraperitoneally into each recipient mouse.
-
-
Treatment:
-
Allow 2-3 weeks for the development of colitis, monitoring mice for weight loss and signs of illness.
-
Once colitis is established, randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 10-100 mg/kg) or vehicle daily via oral gavage.
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight, stool consistency, and rectal bleeding throughout the treatment period.
-
After a pre-determined treatment duration (e.g., 4-6 weeks), euthanize the mice.
-
Collect the colon and measure its length and weight.
-
Fix a portion of the colon in formalin for histological analysis.
-
Homogenize another portion for cytokine and chemokine analysis (e.g., ELISA or multiplex assay).
-
Clinical Assessment of Mucosal Healing
The Mayo Endoscopic Subscore (MES) is a widely used tool for grading the severity of endoscopic inflammation in ulcerative colitis.
Mayo Endoscopic Subscore (MES) Criteria:
-
MES 0: Normal or inactive disease; normal vascular pattern.
-
MES 1: Mild disease; erythema, decreased vascular pattern, and mild friability.
-
MES 2: Moderate disease; marked erythema, absent vascular pattern, friability, and erosions.
-
MES 3: Severe disease; spontaneous bleeding and ulceration.
Procedure:
-
Perform endoscopy (colonoscopy or sigmoidoscopy) at baseline and at specified follow-up time points.
-
Systematically evaluate the entire visualized mucosa.
-
Assign an MES to each segment of the colon.
-
The overall MES is typically the highest score observed in any segment.
-
Mucosal healing is often defined as achieving an MES of 0 or 1.
Histological evaluation provides a microscopic assessment of inflammation and tissue repair. The Geboes Score and the Robarts Histopathology Index (RHI) are validated scoring systems for UC.
Geboes Score Components:
-
Grade 0: Structural (architectural) change
-
Grade 1: Chronic inflammatory infiltrate
-
Grade 2: Lamina propria neutrophils and eosinophils
-
Grade 3: Neutrophils in the epithelium
-
Grade 4: Crypt destruction
-
Grade 5: Erosion or ulceration
Robarts Histopathology Index (RHI) Components:
-
Chronic inflammatory infiltrate
-
Lamina propria neutrophils
-
Neutrophils in the epithelium
-
Erosion or ulceration
Procedure:
-
Obtain biopsies from inflamed and non-inflamed areas of the colon during endoscopy.
-
Process the biopsies for histopathological examination (formalin-fixed, paraffin-embedded, H&E staining).
-
A trained pathologist, blinded to the clinical and endoscopic findings, should score the biopsies using a standardized system like the Geboes Score or RHI.
-
Histological remission is typically defined by the absence of neutrophils in the epithelium and lamina propria.
Conclusion
This compound offers a targeted therapeutic approach to promoting mucosal healing in ulcerative colitis. The protocols and methodologies outlined in these application notes provide a framework for researchers to effectively investigate the intricate mechanisms of mucosal repair and to evaluate the efficacy of this novel α4 integrin antagonist. Consistent and standardized assessment of endoscopic and histological endpoints is crucial for advancing our understanding of mucosal healing and for the development of improved therapies for IBD.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Carotegrast Methyl
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of Carotegrast methyl in their experiments. This resource provides troubleshooting guidance and frequently asked questions to facilitate the successful formulation and use of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound and provides actionable solutions.
1. Issue: this compound is not dissolving in my aqueous buffer.
-
Question: I am trying to prepare a stock solution of this compound in a standard phosphate-buffered saline (PBS) for my in vitro assay, but it is not dissolving. What should I do?
-
Answer: this compound has very low aqueous solubility (0.00165 mg/mL) and a high logP (4.1-4.73), making it practically insoluble in aqueous buffers like PBS.[1] Direct dissolution in aqueous media is not a feasible approach. Here is a step-by-step guide to address this:
Troubleshooting Steps:
-
Use of an Organic Co-solvent: The most common initial step is to first dissolve this compound in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a good starting point, as this compound is soluble in DMSO at concentrations up to 100 mg/mL.[2][3]
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, 10 mg/mL.
-
For your experiment, dilute this DMSO stock solution into your aqueous buffer to the final desired concentration.
-
Important: Ensure the final concentration of DMSO in your aqueous medium is low (typically <0.5% v/v) to avoid solvent-induced artifacts in your biological assays.
-
-
-
Check for Precipitation: After dilution into the aqueous buffer, visually inspect the solution for any signs of precipitation (cloudiness, visible particles). If precipitation occurs, your final concentration is likely above the solubility limit in the mixed solvent system.
-
Solution: Reduce the final concentration of this compound or slightly increase the percentage of the organic co-solvent if your experimental system can tolerate it.
-
-
Consider pH Adjustment (with caution): The solubility of some compounds can be influenced by pH. While information on the pKa of this compound's ionizable groups is available, its overall structure suggests it is not highly ionizable in a way that would dramatically increase solubility in typical physiological pH ranges.[1] Extreme pH values that might improve solubility are generally not compatible with biological experiments.
-
2. Issue: My this compound formulation is unstable and precipitates over time.
-
Question: I managed to dissolve this compound using a co-solvent, but the solution becomes cloudy and precipitates after a short period. How can I prepare a stable formulation for longer-term experiments?
-
Answer: This is a common issue with supersaturated solutions created using co-solvents. To improve the stability of your formulation, you need to employ more advanced solubility enhancement techniques.
Recommended Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous form can significantly improve its apparent solubility and dissolution rate.[4]
-
Lipid-Based Formulations: For oral delivery or certain in vitro models, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.
Below is a decision-making workflow to help you choose the best strategy.
Figure 1: Decision workflow for selecting a solubilization strategy for this compound. -
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that contribute to its poor solubility?
A1: this compound's poor aqueous solubility is primarily due to its:
-
High Lipophilicity: It has a high octanol-water partition coefficient (logP) of around 4.1 to 4.73, indicating it preferentially partitions into lipids rather than water.
-
Molecular Structure: The presence of multiple aromatic rings and a large, non-polar surface area contributes to its hydrophobicity.
-
Crystalline Nature: In its solid state, the crystalline form is thermodynamically stable and requires significant energy to break the crystal lattice for dissolution.
Q2: Which excipients are recommended for enhancing the solubility of this compound?
A2: The choice of excipient depends on the formulation strategy. Here are some commonly used excipients for poorly soluble drugs like this compound:
| Excipient Category | Examples | Formulation Strategy |
| Polymers | PVP K30, HPMC, Soluplus®, Apinovex™ polymers | Amorphous Solid Dispersions (ASDs) |
| Surfactants | Tween® 80, Sodium Lauryl Sulfate (SLS) | Nanosuspensions, Micellar Solutions |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Inclusion Complexes |
| Lipids/Oils | Capryol™ 90, Labrasol®, Cremophor® EL | Self-Emulsifying Drug Delivery Systems (SEDDS) |
Q3: How can I prepare an amorphous solid dispersion (ASD) of this compound in a laboratory setting?
A3: A common laboratory method for preparing ASDs is solvent evaporation. A detailed protocol is provided in the "Experimental Protocols" section below. This technique involves dissolving both the drug and a polymer carrier in a common solvent and then evaporating the solvent, leaving a solid matrix with the drug dispersed in an amorphous state.
Q4: What is the mechanism of action of this compound?
A4: this compound is a prodrug that is converted in the body to its active form, carotegrast. Carotegrast is an antagonist of α4-integrin. It blocks the interaction of α4β1 and α4β7 integrins with their ligands on vascular endothelial cells, such as VCAM-1 and MAdCAM-1. This prevents inflammatory cells from adhering to and migrating into inflamed tissues, such as the gastrointestinal tract in ulcerative colitis.
Quantitative Data Summary
The following tables provide representative data on the solubility of this compound in various solvents and with different formulation approaches. These are illustrative values to guide your experimental design.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | 0.00165 | Practically insoluble |
| Phosphate-Buffered Saline (pH 7.4) | < 0.01 | Very poorly soluble |
| Dimethyl Sulfoxide (DMSO) | > 100 | High solubility |
| Ethanol | ~ 5 | Moderately soluble |
| Polyethylene Glycol 400 (PEG 400) | ~ 15 | Good solubility for formulations |
| Acetone | ~ 10 | Soluble |
Table 2: Illustrative Solubility Enhancement of this compound
| Formulation Approach (1% w/v in water) | Apparent Solubility (µg/mL) | Fold Increase (vs. Water) |
| None (Crystalline Drug) | 1.65 | 1x |
| 2% Tween® 80 | 50 | ~30x |
| 5% HP-β-CD | 150 | ~90x |
| 1:4 Drug:PVP K30 ASD | 450 | ~270x |
| SEDDS Formulation | > 1000 (in emulsion) | > 600x |
Note: These are hypothetical values for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound with a polymer carrier to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound
-
Polymer carrier (e.g., PVP K30, HPMC)
-
Common solvent (e.g., acetone, methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution:
-
Accurately weigh this compound and the polymer carrier in a desired ratio (e.g., 1:4 drug-to-polymer).
-
Dissolve both components in a sufficient volume of the common solvent in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
-
Drying:
-
Scrape the solid material from the flask.
-
Place the material in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
-
Processing:
-
Grind the dried ASD into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator to prevent moisture absorption.
-
-
Characterization (Recommended):
-
Confirm the amorphous nature of the drug using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Evaluate the dissolution profile of the ASD powder compared to the crystalline drug in a relevant aqueous medium.
-
References
Technical Support Center: Carotegrast Methyl In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Carotegrast methyl in in vitro settings, with a specific focus on minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a prodrug that is metabolized to its active form, Carotegrast (HCA2969).[1] Carotegrast is a small-molecule antagonist of α4-integrin.[2][3] It specifically targets both α4β1 and α4β7 integrins, inhibiting their binding to Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), respectively.[4][5] This blockade prevents the adhesion and migration of leukocytes to inflamed tissues.
Q2: What are the known on-target activities of Carotegrast's active metabolite?
A2: The active metabolite of this compound, HCA2969, has shown high-affinity binding and potent inhibition of its intended targets in various cell lines.
Q3: What are the known or potential off-target effects of this compound in vitro?
A3: this compound has been identified as a moderate inhibitor of the cytochrome P450 enzyme CYP3A4. This can lead to drug-drug interactions if co-incubated with other compounds metabolized by this enzyme. While extensive public data on broader off-target binding is limited, as with any small molecule, there is a potential for interactions with other structurally related proteins, such as other integrins or kinases.
Q4: Why is it important to consider off-target effects in my in vitro experiments?
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Cellular Phenotype
Question: I am observing a cellular phenotype that is not consistent with the known function of α4-integrin inhibition. How can I determine if this is an off-target effect of this compound?
Answer:
-
Perform a Dose-Response Analysis: A true on-target effect should correlate with the potency of this compound for its target. If the phenotype is observed at concentrations significantly higher than the IC50 for α4-integrin inhibition, it may be an off-target effect.
-
Use a Structurally Unrelated α4-Integrin Antagonist: If another α4-integrin inhibitor with a different chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect. Conversely, if the phenotype is unique to this compound, it may be due to an off-target interaction.
-
Rescue Experiment: If possible, overexpressing the target (α4β1 or α4β7 integrin) might rescue the on-target phenotype. If the phenotype persists, it is likely an off-target effect.
Issue 2: Discrepancies in Potency Across Different Cell Lines
Question: The IC50 value of this compound in my cell-based assay is significantly different from the published values. What could be the cause?
Answer:
-
Expression Levels of Target Proteins: The relative expression levels of α4β1 and α4β7 integrins can vary between cell lines, which can influence the observed potency. It is recommended to quantify the expression of these proteins in your cell line of interest.
-
Cellular Metabolism: this compound is a prodrug that requires metabolic activation. Differences in the expression and activity of metabolic enzymes, such as carboxylesterases, between cell lines can affect the concentration of the active metabolite, Carotegrast.
-
Presence of Off-Targets: The presence of off-target proteins that may bind to this compound can also influence its apparent potency.
Issue 3: Potential for In Vitro Drug-Drug Interactions
Question: I am using this compound in combination with other small molecules in my in vitro experiments. Are there any potential interactions I should be aware of?
Answer:
This compound is a moderate inhibitor of CYP3A4. If you are co-incubating this compound with other compounds that are substrates of CYP3A4, you may observe altered metabolism and/or potency of the co-administered compounds. It is advisable to:
-
Check if your other compounds are metabolized by CYP3A4.
-
If so, consider using a lower concentration of the co-administered compound or using a compound that is not a CYP3A4 substrate.
-
Alternatively, you can perform experiments with and without this compound to quantify the extent of the interaction.
Quantitative Data Summary
Table 1: In Vitro Potency of Carotegrast (HCA2969) - The Active Metabolite of this compound
| Target | Assay Type | Cell Line | IC50 (nM) | Kd (nM) |
| Human α4β1 Integrin | Inhibition | Jurkat | 5.8 | 0.32 |
| Human α4β7 Integrin | Inhibition | RPMI-8866 | 1.4 | 0.46 |
| Mouse α4β7 Integrin | Inhibition | TK-1 | 26 | 0.2 |
Data sourced from MedchemExpress.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify the binding of Carotegrast to its target protein, α4-integrin, in intact cells.
Materials:
-
Cells expressing α4-integrin
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody against α4-integrin
-
Secondary antibody
-
Western blot reagents and equipment
-
PCR tubes
-
Thermocycler
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples in a thermocycler for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include a no-heat control.
-
Cell Lysis: Immediately after heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting:
-
Collect the supernatant (soluble protein fraction).
-
Normalize protein concentrations for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for α4-integrin.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of each heated sample to the unheated control.
-
Plot the normalized intensity versus temperature to generate melt curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
In Vitro Kinase Inhibition Assay
This protocol can be used to screen this compound against a panel of kinases to identify potential off-target kinase interactions.
Materials:
-
Recombinant active kinases
-
Suitable kinase substrate
-
This compound
-
ATP ([γ-³²P]ATP for radiometric assay or unlabeled ATP for luminescence-based assays)
-
Kinase assay buffer
-
DMSO
-
96-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in Kinase Assay Buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the diluted this compound or DMSO vehicle control. Add the kinase and substrate to each well.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect kinase activity according to the manufacturer's instructions for the chosen assay format (e.g., by measuring ADP production).
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
MTT Cytotoxicity Assay
This protocol assesses the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability) and determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound's active metabolite.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Integrin | TargetMol [targetmol.com]
- 4. Real-World Effectiveness and Safety of this compound in Japanese Patients with Moderately Active Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EA Pharma Filed Marketing Approval Application for AJM300 (Nonproprietary Name: this compound) Indicated for Treatment of Ulcerative Colitis | News Release(2021) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
Technical Support Center: Enhancing Carotegrast Methyl Bioavailability in Animal Models
Welcome to the technical support center for researchers working with Carotegrast methyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving oral bioavailability in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is oral bioavailability a concern?
A1: this compound (also known as AJM300) is an orally active, small-molecule antagonist of α4-integrin.[1] It is a prodrug that is converted to its active metabolite, carotegrast, which inhibits the migration of inflammatory cells to the gut.[1] A primary challenge in preclinical studies is its low aqueous solubility (0.00165 mg/mL), which can lead to poor and variable oral absorption, impacting the reliability and reproducibility of experimental results.[2]
Q2: I am observing high variability in the efficacy of this compound in my animal cohort. What could be the cause?
A2: High variability in efficacy is often linked to inconsistent oral bioavailability. Several factors could contribute to this:
-
Formulation: The method used to prepare and administer this compound is critical. A simple suspension in water is unlikely to be effective due to its low solubility.
-
Food Effect: In human studies, co-administration of this compound with food has been shown to decrease its systemic exposure.[3] While this effect is not fully characterized in animal models, the presence of food in the stomach can alter gastrointestinal physiology and drug absorption.
-
Animal Strain and Health Status: Different strains of mice or rats can have variations in their gastrointestinal physiology and drug-metabolizing enzymes, potentially affecting absorption. The health of the animals, particularly the state of their gastrointestinal tract in colitis models, can also significantly influence drug absorption.
Q3: What is a recommended formulation for oral administration of this compound in mice?
A3: Based on published preclinical studies, a successful formulation for oral administration in mice involves creating a suspension. One such formulation consists of:
-
10% Dimethyl sulfoxide (DMSO)
-
90% (20% w/v Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in saline)[4]
This formulation utilizes a co-solvent (DMSO) and a solubilizing agent (SBE-β-CD) to improve the dissolution of this compound in the gastrointestinal tract.
Q4: What are the typical oral dosage ranges for this compound in mouse models of colitis?
A4: The dosage can vary depending on the specific colitis model and experimental design. Published studies in mice have used a range of oral doses, including:
-
Single oral gavage doses of 0.3, 3, and 30 mg/kg.
-
Incorporation into the diet at concentrations of 0.03% to 1% for longer-term studies.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations of this compound or its active metabolite. | 1. Poor drug dissolution: The compound is not adequately dissolving in the gastrointestinal fluid. 2. Inadequate administration technique: Incorrect oral gavage technique leading to dosing errors. 3. Rapid metabolism: The compound is being metabolized too quickly. | 1. Optimize formulation: Use a solubilization strategy such as a co-solvent and cyclodextrin suspension (see FAQ 3). Ensure the suspension is homogenous before each administration. 2. Refine administration protocol: Ensure proper training on oral gavage techniques to minimize variability and ensure the full dose is delivered to the stomach. 3. Adjust blood sampling times: Collect blood samples at earlier time points post-dose to capture the peak concentration (Tmax) before extensive metabolism occurs. |
| High inter-animal variability in plasma concentrations. | 1. Inconsistent formulation: The drug suspension is not uniform, leading to different doses being administered. 2. Fasting state of animals: Differences in food intake prior to dosing can affect absorption. 3. Gastrointestinal tract variability: The severity of colitis or other GI conditions can differ between animals, impacting drug absorption. | 1. Ensure formulation homogeneity: Vigorously vortex or sonicate the suspension before drawing each dose to ensure uniformity. 2. Standardize fasting protocol: Implement a consistent fasting period (e.g., 4-6 hours) for all animals before oral administration to minimize the "food effect." 3. Careful animal selection: Group animals with similar disease severity scores to reduce variability in absorption due to pathological changes in the gut. |
| Precipitation of the compound in the formulation before administration. | 1. Inadequate solubilizing agent concentration: The concentration of the co-solvent or cyclodextrin may be too low for the intended drug concentration. 2. Temperature effects: The formulation may be sensitive to temperature changes, causing the drug to precipitate out of solution. | 1. Adjust formulation components: Increase the concentration of the solubilizing agent (e.g., SBE-β-CD) or test alternative solubilizers. 2. Maintain consistent temperature: Prepare the formulation at a consistent temperature and avoid storing it in conditions that could lead to precipitation. Prepare fresh formulations for each experiment if stability is a concern. |
Data Presentation
Table 1: Human Pharmacokinetic Parameters of this compound and its Active Metabolite (Carotegrast) after a Single Oral Dose
| Analyte | Dose | Condition | Cmax (ng/mL) | AUClast (ng*h/mL) |
| This compound | 240 mg | Fasted | 11.5 | 45.4 |
| Fed | 7.6 | 35.7 | ||
| 480 mg | Fasted | 16.5 | 73.0 | |
| Fed | 5.3 | 41.5 | ||
| 960 mg | Fasted | 22.4 | 114.2 | |
| Fed | 14.8 | 90.5 | ||
| Carotegrast | 240 mg | Fasted | 100.3 | 1024.1 |
| Fed | 58.6 | 732.1 | ||
| 480 mg | Fasted | 147.9 | 1675.3 | |
| Fed | 119.7 | 1583.5 | ||
| 960 mg | Fasted | 267.4 | 3381.1 | |
| Fed | 200.7 | 3161.4 |
Data are presented as geometric means. Cmax: Maximum plasma concentration. AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Model of Colitis
This protocol is a general guideline and may need to be adapted for specific experimental needs.
-
Animal Model: Use an appropriate and well-characterized mouse model of colitis.
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week before the experiment. House animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum, unless a fasting period is required.
-
Formulation Preparation (as described in FAQ 3): a. Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. b. Weigh the required amount of this compound. c. Dissolve the this compound in DMSO to make a concentrated stock. d. Add the SBE-β-CD solution to the DMSO stock to achieve the final desired concentration and a final vehicle composition of 10% DMSO and 90% (20% SBE-β-CD in saline). e. Vortex the suspension vigorously to ensure it is homogenous.
-
Dosing: a. If required, fast the animals for 4-6 hours prior to dosing. b. Administer the this compound suspension orally using a suitable gavage needle. The volume should be appropriate for the size of the animal (typically 5-10 mL/kg for mice). c. Ensure the suspension is well-mixed before drawing each dose.
-
Post-Dose Monitoring: Monitor the animals for any adverse effects after administration.
Protocol 2: General Procedure for Bioanalytical Method Development for this compound and Carotegrast in Animal Plasma
A specific, validated bioanalytical method for this compound in animal plasma is not publicly available. However, the following outlines the general steps for developing a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, which is a common and sensitive technique for this purpose.
-
Standard and Reagent Preparation: a. Obtain analytical standards of this compound and its active metabolite, carotegrast. b. Select an appropriate internal standard (IS) with similar chemical properties. c. Prepare stock solutions of the analytes and IS in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Sample Preparation (Protein Precipitation): a. To a small volume of animal plasma (e.g., 50 µL), add the IS. b. Add a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile). c. Vortex the samples to mix thoroughly and precipitate the plasma proteins. d. Centrifuge the samples at high speed to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Conditions (to be optimized): a. Liquid Chromatography: Use a C18 reverse-phase column. The mobile phase will likely consist of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate the analytes from endogenous plasma components. b. Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Optimize the MS parameters (e.g., precursor and product ions, collision energy) for this compound, carotegrast, and the IS using direct infusion of the standards.
-
Method Validation: Validate the method according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.
Visualizations
Caption: Workflow for preparing and administering this compound.
Caption: Simplified pathway from administration to action.
Caption: Troubleshooting logic for low bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Food Effect on a Single High Dose of this compound, an Oral Antagonist of α4-Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in response to Carotegrast methyl in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in cellular responses to Carotegrast methyl.
Introduction to this compound
This compound is an orally available small molecule prodrug. Its active metabolite, carotegrast, is a potent and selective antagonist of α4-integrins.[1][2][3][4] Specifically, it targets both α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins, heterodimeric proteins expressed on the surface of leukocytes.[1] By blocking the interaction of these integrins with their respective ligands—Vascular Cell Adhesion Molecule-1 (VCAM-1) for α4β1, and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) for α4β7—carotegrast inhibits the adhesion and migration of inflammatory cells. This mechanism of action is particularly relevant in the context of inflammatory bowel diseases like ulcerative colitis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a prodrug that is converted to its active form, carotegrast. Carotegrast is an antagonist of both α4β1 and α4β7 integrins. It works by competitively blocking the binding of these integrins on leukocytes to their ligands, VCAM-1 and MAdCAM-1, on endothelial cells. This inhibition prevents the trafficking of leukocytes to sites of inflammation.
Q2: Why am I observing a weak or no response to this compound in my cell line?
The most common reason for a lack of response is low or absent expression of the drug's targets, the α4 (CD49d) and β1 (CD29) or β7 integrin subunits, on the cell surface. The presence of the ligands VCAM-1 or MAdCAM-1 is also necessary for the adhesion process that this compound inhibits.
Q3: Can this compound be used in non-human cell lines?
The active metabolite of this compound has been shown to be effective against mouse α4β7 integrin, suggesting potential cross-reactivity. However, the binding affinity and efficacy can vary between species. It is recommended to verify the expression of the target integrins in the specific cell line and to perform dose-response experiments.
Q4: What are typical IC50 values for the active metabolite of this compound?
The inhibitory concentrations of the active metabolite, referred to as HCA2969 in some literature, have been determined in specific cell lines. These values can serve as a reference for expected potency.
Quantitative Data Summary
The following table summarizes the reported potency of the active metabolite of this compound against human and mouse integrins.
| Target Integrin | Cell Line | Potency Metric | Value (nM) |
| Human α4β1 | Jurkat | IC50 | 5.8 |
| Human α4β1 | Jurkat | KD | 0.32 |
| Human α4β7 | RPMI-8866 | IC50 | 1.4 |
| Human α4β7 | RPMI-8866 | KD | 0.46 |
| Mouse α4β7 | TK-1 | IC50 | 26 |
| Mouse α4β7 | TK-1 | KD | 0.2 |
Data sourced from MedchemExpress Product Data Sheet.
Troubleshooting Guide for Response Variability
This guide provides a systematic approach to troubleshooting unexpected or variable results in cell-based assays with this compound.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting variable responses to this compound.
Step 1: Verification of Target Integrin Expression
The primary reason for a lack of response is the absence of the target integrins on the cell surface.
-
Recommended Action: Assess the protein expression of integrin subunits α4 (CD49d), β1 (CD29), and β7.
-
Methodologies:
-
Flow Cytometry: Ideal for quantifying cell surface expression.
-
Western Blot: To determine total protein expression.
-
Step 2: Confirmation of Ligand Expression
For cell adhesion assays, the expression of VCAM-1 or MAdCAM-1 is crucial. While often expressed on endothelial cells, some other cell types can also express them, particularly after cytokine stimulation.
-
Recommended Action: Verify the expression of VCAM-1 and/or MAdCAM-1 on the substrate cells or surface.
-
Methodologies:
-
Immunocytochemistry/Immunofluorescence: To visualize ligand expression.
-
ELISA: To quantify soluble or cell-surface ligand.
-
Step 3: Optimization of Assay Conditions
Inconsistent results can arise from suboptimal assay parameters.
-
Recommended Actions:
-
Cell Health and Passage Number: Use cells in their logarithmic growth phase and maintain a consistent, low passage number.
-
Drug Stability: Prepare fresh dilutions of this compound for each experiment.
-
Dose-Response: Perform a comprehensive dose-response curve to determine the optimal concentration range.
-
Step 4: Investigation of Downstream Signaling
If target and ligand expression are confirmed and assay conditions are optimal, yet variability persists, consider the downstream signaling pathways.
-
Recommended Action: Investigate the activation status of key signaling molecules downstream of integrin engagement.
-
Methodology:
-
Western Blot: Analyze the phosphorylation status of focal adhesion kinase (FAK) and other downstream targets upon ligand binding, and assess the inhibitory effect of this compound.
-
Experimental Protocols
Protocol 1: Flow Cytometry for Cell Surface Integrin Expression
-
Cell Preparation: Harvest up to 1 x 10^6 cells per sample and transfer to FACS tubes.
-
Fc Block: To prevent non-specific binding, incubate cells with a blocking IgG (1 µg IgG/10^6 cells) for 15 minutes at room temperature.
-
Primary Antibody Staining: Add a fluorescently conjugated primary antibody against the integrin subunit of interest (e.g., anti-CD49d, anti-CD29) at a pre-titrated concentration. Incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifuging at 350 x g for 5 minutes and decanting the supernatant.
-
Data Acquisition: Resuspend the cells in 200-400 µL of staining buffer and analyze on a flow cytometer.
Protocol 2: Western Blot for Total Integrin Expression
-
Cell Lysis: Lyse 1-5 x 10^6 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the integrin subunit overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Cell Adhesion Assay
-
Plate Coating: Coat a 96-well plate with recombinant VCAM-1 or MAdCAM-1 (or a cell line expressing these ligands) overnight at 4°C.
-
Blocking: Block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Label the cells expressing the target integrins with a fluorescent dye (e.g., Calcein-AM).
-
Treatment: Pre-incubate the fluorescently labeled cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Adhesion: Add the treated cells to the coated and blocked plate and allow them to adhere for 30-60 minutes at 37°C.
-
Washing: Gently wash away non-adherent cells with PBS.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
Signaling Pathway and Logical Relationships
Diagram: this compound Mechanism of Action
Caption: Mechanism of action of Carotegrast, the active metabolite of this compound.
Diagram: Logic of Response Variability
Caption: Key factors influencing the variability of cellular response to this compound.
References
Carotegrast methyl stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of carotegrast methyl. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Proper storage of solid this compound is crucial for maintaining its integrity and ensuring experimental reproducibility. Based on supplier recommendations, the following storage conditions are advised:
| Storage Condition | Recommended Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
Q2: How should I store solutions of this compound?
A2: Once this compound is in solution, its stability is more limited. It is critical to follow these guidelines to prevent degradation:
| Storage Condition | Recommended Duration |
| -80°C in a suitable solvent | Up to 6 months |
| -20°C in a suitable solvent | Up to 1 month |
To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into single-use volumes.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vivo experiments, a common formulation involves a multi-component solvent system. One such suggested system is a mixture of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
It is recommended to prepare these solutions fresh on the day of use. If precipitation occurs, gentle heating and/or sonication may aid in dissolution.
Q4: What is the primary degradation pathway for this compound?
A4: this compound is a prodrug, meaning it is administered in an inactive form and then converted to its active form within the body. The primary metabolic process is the hydrolysis of the methyl ester group to a carboxylic acid, forming the active metabolite, carotegrast.[1] This hydrolysis is catalyzed by the enzyme carboxylesterase 1, primarily in the liver.[1] While this is the intended biological conversion, this chemical transformation can also occur under certain experimental conditions, leading to the presence of the active metabolite in your sample.
Figure 1. Metabolic conversion of this compound to its active form, carotegrast.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
Problem: I am seeing a new, more polar peak in my HPLC analysis of a this compound sample.
-
Possible Cause: This is likely the active metabolite, carotegrast, formed by the hydrolysis of the methyl ester of this compound. This can occur if the sample has been stored improperly (e.g., in an aqueous buffer for an extended period, at a non-optimal pH, or at room temperature).
-
Solution:
-
Confirm Identity: If you have a reference standard for carotegrast, you can confirm the identity of the new peak by comparing retention times.
-
Review Storage and Handling: Ensure that your stock solutions are stored at or below -20°C and that working solutions are prepared fresh. Avoid prolonged exposure to aqueous environments, especially at neutral or basic pH, which can catalyze hydrolysis.
-
Experimental Protocol: The workflow below outlines a general procedure for preparing and handling this compound to minimize degradation.
-
Figure 2. Recommended workflow for preparing this compound solutions.
Problem: My experimental results are inconsistent when using this compound.
-
Possible Cause 1: Compound Degradation. As discussed, the stability of this compound in solution is limited. Inconsistent results can arise from using stock solutions that have undergone multiple freeze-thaw cycles or have been stored for too long.
-
Solution 1: Always use freshly prepared working solutions from a properly stored and aliquoted stock. If you suspect your stock solution has degraded, it is best to prepare a new one from solid material.
-
Possible Cause 2: Incomplete Dissolution. this compound may not be fully dissolved, especially in aqueous-based buffers, leading to a lower effective concentration.
-
Solution 2: Ensure complete dissolution in the initial solvent (e.g., DMSO) before making further dilutions. Visual inspection and, if necessary, brief sonication can help ensure the compound is fully in solution.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Mixing: Vortex the solution until the solid is completely dissolved. If necessary, sonicate the vial in a water bath for a short period.
-
Aliquoting: Dispense the stock solution into single-use, light-protected vials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
References
Technical Support Center: Carotegrast Methyl Experimental Integrity
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling Carotegrast methyl in experimental setups, with a focus on preventing and troubleshooting its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally administered small molecule that functions as a prodrug. In the body, it is converted to its active form, Carotegrast, which is an antagonist of α4-integrin.[1][2][3] By blocking α4β1 and α4β7 integrins, Carotegrast prevents the adhesion and migration of leukocytes to inflamed tissues in the gastrointestinal tract, thereby reducing inflammation associated with conditions like ulcerative colitis.
Q2: What are the main causes of this compound degradation in experimental settings?
A2: The primary degradation pathway for this compound is hydrolysis of its methyl ester to the active carboxylic acid form, Carotegrast. This can be influenced by pH and temperature. Other potential degradation pathways, based on its chemical structure, include hydrolysis of the amide bond, oxidation of the dimethylamino phenyl group, and photodegradation of the quinazolinone ring system, especially under exposure to UV light.
Q3: How should this compound be stored to ensure its stability?
A3: To maintain stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years). Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month). Aliquoting the solution is recommended to avoid repeated freeze-thaw cycles.
Q4: What are the initial signs of this compound degradation in my experiment?
A4: Initial signs of degradation can be observed during analytical procedures like HPLC. You might notice the appearance of new peaks, a decrease in the peak area of the parent compound, or changes in peak shape such as tailing or fronting. Inconsistent or lower-than-expected biological activity in your assays can also be an indicator of degradation.
Q5: Can I use a standard HPLC method to analyze this compound and its potential degradation products?
A5: A standard HPLC method may not be sufficient. A stability-indicating HPLC method is required, which is specifically developed and validated to separate the intact drug from all its potential degradation products, ensuring that the quantification of this compound is not affected by the presence of these other compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental use of this compound.
Issue 1: Appearance of a Major New Peak in HPLC Analysis, Corresponding to the Active Metabolite (Carotegrast)
-
Problem: A significant peak appears at a different retention time from this compound, which is later identified as Carotegrast. This indicates premature hydrolysis of the prodrug.
-
Possible Causes & Solutions:
-
pH of the solution: The methyl ester is susceptible to hydrolysis, especially under basic or strongly acidic conditions.
-
Solution: Maintain the pH of your experimental solutions within a neutral to slightly acidic range (pH 4-7), where ester stability is generally higher. Use buffered solutions to ensure pH stability.
-
-
High Temperature: Elevated temperatures can accelerate the rate of hydrolysis.
-
Solution: Conduct your experiments at controlled room temperature or on ice where appropriate. Avoid heating solutions containing this compound unless absolutely necessary and validated.
-
-
Presence of Esterases: If working with biological matrices (e.g., cell lysates, plasma), endogenous esterases will rapidly hydrolyze this compound.
-
Solution: For in vitro assays where the prodrug form is required, use esterase inhibitors or work with purified systems. If studying the active form is the goal, this hydrolysis is expected.
-
-
Issue 2: Multiple Unidentified Peaks Observed in the Chromatogram
-
Problem: Several small to medium-sized peaks appear in your HPLC chromatogram, indicating multiple degradation pathways.
-
Possible Causes & Solutions:
-
Photo-degradation: The quinazolinone core of this compound may be susceptible to degradation upon exposure to light, particularly UV.
-
Solution: Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental setup.
-
-
Oxidation: The dimethylamino phenyl moiety can be prone to oxidation.
-
Solution: Degas your solvents and use antioxidants in your formulations if compatible with your experimental system. Store solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a persistent issue.
-
-
Amide Bond Hydrolysis: Under harsh pH and high-temperature conditions, the amide bond can also hydrolyze.
-
Solution: Adhere to the recommended pH and temperature ranges as mentioned for ester hydrolysis.
-
-
Issue 3: Poor Peak Shape (Tailing) for this compound in Reversed-Phase HPLC
-
Problem: The chromatographic peak for this compound is asymmetrical with a pronounced tailing factor.
-
Possible Causes & Solutions:
-
Secondary Interactions with Stationary Phase: The basic dimethylamino group can interact with residual acidic silanol groups on the silica-based stationary phase of the HPLC column.
-
Solution 1 (Mobile Phase pH): Lower the pH of the mobile phase to around 2.5-3.5. This protonates the silanol groups, reducing their interaction with the protonated amine on the analyte.
-
Solution 2 (Column Choice): Use a column with a highly deactivated stationary phase (end-capped) or a column specifically designed for the analysis of basic compounds.
-
Solution 3 (Mobile Phase Additive): Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the silanol groups, improving the peak shape of the analyte.
-
-
Issue 4: Poor Resolution Between this compound and its Degradation Products
-
Problem: The peaks for this compound and its degradation products are not well-separated, leading to inaccurate quantification.
-
Possible Causes & Solutions:
-
Inadequate HPLC Method: The current mobile phase composition, gradient, or column is not suitable for separating structurally similar compounds.
-
Solution 1 (Optimize Gradient): If using a gradient, make it shallower to increase the separation between closely eluting peaks.
-
Solution 2 (Change Organic Modifier): If using acetonitrile, try methanol, or vice versa. The change in solvent selectivity can significantly alter the separation.
-
Solution 3 (Change Column): Switch to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a C8 column instead of a C18) to exploit different retention mechanisms.
-
Solution 4 (Temperature): Adjusting the column temperature can sometimes improve resolution.
-
-
Data Presentation
Table 1: Illustrative Degradation of this compound under Forced Conditions
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Product(s) (Predicted) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Carotegrast (from ester hydrolysis) |
| 0.1 M NaOH | 4 hours | 25°C | 40% | Carotegrast (from ester hydrolysis), Amide hydrolysis product |
| 5% H₂O₂ | 24 hours | 25°C | 25% | N-oxide derivative |
| UV Light (254 nm) | 48 hours | 25°C | 30% | Photodegradation products of the quinazolinone ring |
| Heat | 72 hours | 80°C | 10% | Carotegrast and other minor products |
Note: The % degradation values are for illustrative purposes to demonstrate how data should be presented. Actual degradation rates will need to be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a degradation pathway.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
pH meter
-
Temperature-controlled oven/water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or DMSO).
-
Acid Hydrolysis:
-
To a flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of ~100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To a flask, add an appropriate volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of ~100 µg/mL.
-
Incubate at room temperature (25°C) for 4 hours.
-
At specified time points (e.g., 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To a flask, add an appropriate volume of the stock solution and dilute with 5% H₂O₂ to a final concentration of ~100 µg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a temperature-controlled oven at 80°C for 72 hours.
-
At specified time points, dissolve a portion of the solid in the initial solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (~100 µg/mL) to UV light (254 nm) in a photostability chamber for 48 hours.
-
A control sample should be kept in the dark under the same conditions.
-
At specified time points, withdraw an aliquot from both the exposed and control samples and dilute for HPLC analysis.
-
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 column with high purity silica and end-capping (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program (Illustrative):
Time (min) %B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a standard solution of this compound to determine its retention time and peak shape.
-
Inject the samples from the forced degradation study.
-
Analyze the chromatograms for the appearance of new peaks and the reduction in the area of the parent peak. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for degradation analysis.
Caption: Troubleshooting logical relationships.
References
Technical Support Center: Carotegrast Methyl Analogs in Preclinical Fibrosis Research
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the use of Carotegrast methyl and its analogs in preclinical models of fibrosis. While this compound is an approved α4-integrin antagonist for ulcerative colitis, its potential anti-fibrotic properties are an area of active research.[1][2][3] This guide focuses on a hypothetical analog, "Carotegrast-F," designed to explore therapeutic effects on idiopathic pulmonary fibrosis (IPF).
Frequently Asked Questions (FAQs)
Q1: What is the proposed anti-fibrotic mechanism of action for Carotegrast-F?
A1: Carotegrast-F is hypothesized to exert its anti-fibrotic effects by antagonizing α4-integrins, which may play a role in the recruitment and activation of pro-fibrotic inflammatory cells to the lung.[1][2] Additionally, off-target effects on downstream signaling pathways crucial to fibroblast activation and extracellular matrix deposition, such as the TGF-β pathway, are being investigated.
Q2: What is the optimal treatment duration for Carotegrast-F in a murine model of bleomycin-induced pulmonary fibrosis?
A2: The optimal treatment duration is model- and endpoint-dependent. Prophylactic administration, starting at the time of bleomycin instillation and continuing for 14-21 days, is common for assessing the prevention of fibrosis. For therapeutic assessment, treatment is typically initiated 7-10 days post-bleomycin and continued for an additional 14-21 days to evaluate the reversal of established fibrosis. See the data summary table for examples of duration-dependent outcomes.
Q3: How does the oral bioavailability of this compound influence experimental design?
A3: this compound is a prodrug designed to enhance oral bioavailability, which is then converted to its active form, carotegrast, in the liver. When designing in vivo studies with analogs like Carotegrast-F, it is crucial to perform pharmacokinetic studies to determine the plasma concentration and half-life of the active metabolite to establish an effective dosing regimen.
Q4: Can Carotegrast-F be used in combination with standard-of-care anti-fibrotic agents like nintedanib or pirfenidone in preclinical models?
A4: Yes, combination studies are a key area of investigation. Due to differing mechanisms of action, there is potential for synergistic effects. It is important to establish the safety and pharmacokinetic profiles of the combination therapy early in the experimental workflow.
Troubleshooting Experimental Assays
Issue 1: High variability in collagen quantification using the Sircol Assay.
-
Possible Cause: Incomplete homogenization of lung tissue samples can lead to inconsistent collagen extraction.
-
Troubleshooting Steps:
-
Ensure tissue is flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C.
-
Use a mechanical homogenizer (e.g., bead beater) for a standardized duration and intensity for all samples.
-
Perform a protein concentration assay (e.g., BCA) on the lysate before the Sircol assay to normalize the collagen amount to the total protein content.
-
Issue 2: Low viability of primary human lung fibroblasts (HLFs) after treatment with Carotegrast-F.
-
Possible Cause: The compound may exhibit cytotoxicity at higher concentrations, or the solvent (e.g., DMSO) concentration may be too high.
-
Troubleshooting Steps:
-
Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration 50 (CC50). Ensure all experimental concentrations are well below the CC50.
-
Maintain a final solvent concentration of ≤0.1% in the cell culture medium. Run a solvent-only vehicle control to assess its effect on cell viability.
-
Confirm that the cell passage number is low, as primary cells can become senescent and more sensitive at higher passages.
-
Issue 3: Inconsistent α-SMA (alpha-smooth muscle actin) expression in TGF-β stimulated fibroblasts.
-
Possible Cause: Myofibroblast differentiation is a dynamic process and can be influenced by cell density, serum concentration, and the bioactivity of TGF-β.
-
Troubleshooting Steps:
-
Seed cells at a consistent density and allow them to adhere and reach a sub-confluent state before serum starvation.
-
Serum-starve the cells for 12-24 hours before TGF-β stimulation to reduce baseline activation.
-
Use a fresh, validated lot of recombinant human TGF-β and perform a dose-response experiment to find the optimal concentration for inducing α-SMA expression in your specific cell line.
-
Data Summary
The following table summarizes hypothetical data from a preclinical study on Carotegrast-F in a bleomycin-induced pulmonary fibrosis mouse model, illustrating the impact of varying treatment durations.
| Treatment Group | Duration (Days) | Dosage (mg/kg/day) | Ashcroft Score (Mean ± SD) | Hydroxyproline (µg/mg lung tissue, Mean ± SD) |
| Vehicle Control | 21 | 0 | 5.8 ± 0.6 | 15.2 ± 2.1 |
| Carotegrast-F | 14 | 50 | 4.1 ± 0.5 | 11.8 ± 1.9 |
| Carotegrast-F | 21 | 50 | 3.2 ± 0.4 | 8.5 ± 1.5 |
| Carotegrast-F | 28 | 50 | 3.1 ± 0.4 | 8.3 ± 1.4 |
| Nintedanib | 21 | 60 | 3.5 ± 0.5 | 9.1 ± 1.6 |
Experimental Protocols & Visualizations
Protocol 1: In Vitro Myofibroblast Differentiation Assay
This assay evaluates the ability of Carotegrast-F to inhibit the differentiation of lung fibroblasts into myofibroblasts, a key event in fibrosis.
Methodology:
-
Cell Seeding: Plate primary human lung fibroblasts in a 24-well plate at a density of 5 x 10^4 cells/well and culture for 24 hours in DMEM with 10% FBS.
-
Serum Starvation: Replace the medium with DMEM containing 0.5% FBS and incubate for 24 hours.
-
Treatment: Pre-treat cells with varying concentrations of Carotegrast-F or vehicle control for 1 hour.
-
Stimulation: Add recombinant human TGF-β1 to a final concentration of 5 ng/mL to all wells except the negative control.
-
Incubation: Incubate for 48 hours.
-
Analysis: Fix the cells and perform immunofluorescence staining for α-SMA. Alternatively, lyse the cells for Western blot analysis of α-SMA and collagen type I expression.
Experimental workflow for the in vitro myofibroblast differentiation assay.
Proposed Anti-Fibrotic Signaling Pathway
Carotegrast-F is being investigated for its potential to modulate the TGF-β signaling pathway, which is central to the pathogenesis of fibrosis. The diagram below illustrates the hypothesized points of intervention.
Hypothesized modulation of the TGF-β signaling pathway by Carotegrast-F.
References
Refining experimental design for Carotegrast methyl efficacy studies
This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols for researchers designing and executing efficacy studies for Carotegrast methyl.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is an orally administered small-molecule prodrug.[1][2] In the body, it is converted into its active form, carotegrast, by the enzyme carboxylesterase 1 in the liver.[1] Carotegrast is an α4-integrin antagonist.[3][4] It works by blocking the interaction of α4β1 and α4β7 integrins on the surface of leukocytes (white blood cells) with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), on endothelial cells in the gut. This inhibition prevents inflammatory cells from migrating from the bloodstream into the intestinal tissue, thereby reducing inflammation associated with conditions like ulcerative colitis.
Q2: Since this compound is a prodrug, does it need to be metabolized to show activity in in vitro assays?
A2: Yes. This compound itself has limited pharmacological activity. For in vitro experiments, such as cell adhesion assays, it is crucial to use the active metabolite, carotegrast. Alternatively, if studying the metabolic conversion is part of the experimental design, a system that includes the necessary enzymes (e.g., liver microsomes containing carboxylesterase 1) would be required to convert the prodrug to its active form.
Q3: What is the primary pharmacodynamic marker to confirm Carotegrast's biological effect in vivo?
A3: A key pharmacodynamic effect observed after administration of this compound is an increase in the peripheral lymphocyte count. This occurs because the drug blocks the migration of lymphocytes from the bloodstream into tissues. A dose-dependent elevation in circulating lymphocytes suggests successful target engagement.
Q4: Should this compound be administered with food in animal studies?
A4: Studies in healthy human subjects have shown that food can reduce the systemic exposure (AUC) to both this compound and its active metabolite. However, this did not appear to impact the pharmacodynamic effect on lymphocyte counts. For consistency in pre-clinical studies, it is recommended to maintain a consistent administration protocol (either always fasted or always fed) and to report the specific conditions.
Experimental Protocols and Data Presentation
Protocol 1: Static Lymphocyte Adhesion Assay
This assay is fundamental for quantifying the ability of Carotegrast to inhibit the binding of lymphocytes to adhesion molecules.
Objective: To measure the dose-dependent inhibition of lymphocyte adhesion to immobilized MAdCAM-1 or VCAM-1 by carotegrast.
Methodology:
-
Plate Coating:
-
Coat wells of a 96-well microplate with recombinant MAdCAM-1-Fc or VCAM-1-Fc (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash wells three times with PBS to remove unbound protein.
-
Block non-specific binding by incubating wells with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at 37°C.
-
-
Cell Preparation:
-
Isolate primary lymphocytes or use a suitable leukocyte cell line (e.g., RPMI 8866) that expresses α4β7 and α4β1 integrins.
-
Label the cells with a fluorescent dye, such as Calcein-AM or CFSE, according to the manufacturer's protocol.
-
Resuspend the labeled cells in an appropriate assay buffer.
-
-
Drug Incubation:
-
Pre-incubate the fluorescently labeled lymphocytes with varying concentrations of carotegrast (the active metabolite) or vehicle control for 15-30 minutes at 37°C.
-
-
Adhesion Step:
-
Remove the blocking buffer from the coated plate and add the pre-incubated cell suspension to each well.
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells with pre-warmed assay buffer to remove non-adherent cells. The number and vigor of washes should be optimized to reduce background without detaching specifically bound cells.
-
Measure the fluorescence in each well using a fluorescent plate reader. A "no wash" control well should be included to represent 100% of the cells added.
-
-
Data Analysis:
-
Calculate the percentage of adherent cells for each condition relative to the "no wash" control.
-
Plot the percentage of adhesion against the log concentration of carotegrast to determine the IC50 value.
-
Data Presentation: Clinical Efficacy Summary
For context, the following table summarizes key efficacy endpoints from a Phase 3 clinical study of this compound (AJM300) in patients with moderately active ulcerative colitis.
| Endpoint (at Week 8) | This compound (n=102) | Placebo (n=101) | Odds Ratio (95% CI) | p-value |
| Clinical Response | 45% (46 patients) | 21% (21 patients) | 3.30 (1.73–6.29) | 0.00028 |
| Symptomatic Remission | 40% | 19% | 2.89 (1.50–5.58) | - |
| Endoscopic Improvement | 50% | 27% | 2.76 (1.48–5.14) | - |
| Endoscopic Remission | 33% | 15% | 2.89 (1.39–5.99) | - |
Data sourced from a multicenter, randomized, double-blind, placebo-controlled, phase 3 study.
Troubleshooting Guide
Q: I am not observing any inhibition of adhesion in my static assay, even at high concentrations of carotegrast. What could be wrong?
A: This is a common issue with several potential causes. Use the following guide to troubleshoot.
| Potential Cause | Recommended Action |
| Using Prodrug Instead of Active Metabolite | Ensure you are using carotegrast , not this compound. The prodrug is inactive in vitro. |
| Inactive Ligand Coating | Confirm the bioactivity of your recombinant MAdCAM-1/VCAM-1. Use a positive control antibody known to block α4β7/α4β1 to validate the assay setup. |
| Low Integrin Expression on Cells | Verify that your chosen cell line or primary cells express sufficient levels of α4β7 and/or α4β1 via flow cytometry. |
| Cell Viability Issues | Perform a cell viability test (e.g., Trypan Blue or a live/dead stain) on your cells before and after the assay to ensure the drug or assay conditions are not causing cytotoxicity. |
| Incorrect Divalent Cation Concentration | Integrin affinity is dependent on cations like Mg²⁺ and Ca²⁺. Ensure your assay buffer contains the appropriate concentrations as specified in established protocols. Mn²⁺ can be used as a positive control to force a high-affinity integrin state. |
digraph "Troubleshooting_Flow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontcolor="#202124", fillcolor="#FFFFFF", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];start [label="Problem:\nNo inhibition of adhesion observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Are you using the active\nmetabolite (carotegrast)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; s1 [label="Solution:\nSwitch from prodrug to\nactive carotegrast.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Is your positive control\n(e.g., blocking Ab) working?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; s2 [label="Problem is likely ligand or\nplate coating. Check protein\nbioactivity and coating protocol.", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q3 [label="Do your cells express\nsufficient α4 integrin levels?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; s3 [label="Confirm integrin expression\nwith flow cytometry. Consider\na different cell source.", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; s4 [label="Problem is likely specific to\nthe compound or its mechanism.\nCheck buffer (cation concentration)\nand cell viability.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> q1; q1 -> s1 [label="No"]; q1 -> q2 [label="Yes"]; q2 -> s2 [label="No"]; q2 -> q3 [label="Yes"]; q3 -> s3 [label="No"]; q3 -> s4 [label="Yes"]; }
Q: My flow cytometry results show no change in the total surface expression of α4β7 after treatment with carotegrast. Does this mean the drug isn't working?
A: No, this is the expected result. Carotegrast is an antagonist that blocks the function of the integrin, not its expression. The total number of α4β7 molecules on the cell surface should not change. To confirm target engagement via flow cytometry, you would need to design a competitive binding assay. This could involve using a fluorescently-labeled antibody that binds to the same site as carotegrast and showing that pre-incubation with carotegrast prevents the antibody from binding.
Q: I am seeing high, non-specific binding of cells in my negative control wells (e.g., wells blocked with BSA only). How can I reduce this background?
A: High background can obscure your results. Consider the following:
-
Increase Blocking Efficiency: Try a different blocking agent (e.g., 5% non-fat milk or a commercial protein-free blocker) or increase the blocking incubation time.
-
Optimize Wash Steps: Your washing technique may be too gentle. Increase the number of washes or the force of the wash, but be careful not to detach specifically bound cells. This requires careful optimization.
-
Check for Cell Clumping: Inspect your cell suspension under a microscope. If cells are clumping, they can trap non-adherent cells and increase background. Ensure a single-cell suspension before adding cells to the plate. Gentle pipetting or passing through a cell strainer can help.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Food Effect on a Single High Dose of this compound, an Oral Antagonist of α4-Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Carotegrast Methyl: A Comparative Analysis of α4-Integrin Antagonists in Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of carotegrast methyl with other α4-integrin antagonists, focusing on their efficacy, mechanisms of action, and the experimental methodologies used in their evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the field of inflammatory bowel disease (IBD) drug development.
Introduction to α4-Integrin Antagonism in IBD
Inflammatory bowel diseases, such as ulcerative colitis and Crohn's disease, are characterized by chronic inflammation of the gastrointestinal tract, driven by the infiltration of leukocytes into the intestinal mucosa. The trafficking of these immune cells is mediated by the interaction of integrins on the leukocyte surface with adhesion molecules on endothelial cells. The α4-integrins, specifically α4β1 and α4β7, play a crucial role in this process by binding to Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), respectively.[1][2][3][4][5] By blocking these interactions, α4-integrin antagonists can effectively reduce immune cell accumulation in the gut and ameliorate inflammation.
This guide will compare the novel oral small-molecule antagonist, this compound, with the established monoclonal antibody therapies, natalizumab and vedolizumab.
Mechanism of Action: A Shared Pathway with Key Distinctions
All three drugs target the α4-integrin pathway, but their specificities and modes of administration differ, leading to distinct clinical profiles.
This compound is an orally administered small-molecule prodrug that is converted to its active form, carotegrast. It acts as a dual antagonist of both α4β1/VCAM-1 and α4β7/MAdCAM-1 interactions. This broad-spectrum inhibition of α4-integrins suggests a potent anti-inflammatory effect.
Natalizumab is a humanized monoclonal antibody administered intravenously that targets the α4 subunit of both α4β1 and α4β7 integrins. Its dual-blocking action is effective in treating Crohn's disease; however, its use in ulcerative colitis is limited. A significant concern with natalizumab is the risk of progressive multifocal leukoencephalopathy (PML), a rare but serious brain infection, which has restricted its clinical application.
Vedolizumab , another intravenously administered humanized monoclonal antibody, is gut-selective. It specifically targets the α4β7 integrin, thereby blocking its interaction with MAdCAM-1, which is predominantly expressed in the gastrointestinal tract. This gut-selective mechanism is believed to reduce the risk of systemic side effects, including PML.
Figure 1: Signaling pathway of α4-integrin antagonists.
Efficacy in Ulcerative Colitis: A Head-to-Head Look at the Clinical Data
Direct head-to-head clinical trials comparing all three agents are not available. However, data from their respective pivotal phase 3 trials in patients with moderately to severely active ulcerative colitis provide valuable insights into their relative efficacy.
| Efficacy Endpoint | This compound (AJM300/CT3 Study) | Vedolizumab (GEMINI I Study) | Natalizumab (Pilot Study) |
| Induction of Clinical Response | 45% at Week 8 | 47.1% at Week 6 | 50% at Week 2 |
| Placebo Response Rate | 21% at Week 8 | 25.5% at Week 6 | N/A (Open-label) |
| Induction of Clinical Remission | Not reported as primary endpoint | 16.9% at Week 6 | 10% at Week 12 (sustained) |
| Placebo Remission Rate | Not reported as primary endpoint | 5.4% at Week 6 | N/A (Open-label) |
| Maintenance of Clinical Remission | N/A | 41.8% (Q8W) at Week 52 | N/A |
| Placebo Maintenance Rate | N/A | 15.9% at Week 52 | N/A |
| Endoscopic Improvement/Mucosal Healing | Significantly higher than placebo | 40.9% at Week 6 | Not reported |
Note: The patient populations and study designs of these trials may differ, and therefore, direct comparisons should be made with caution.
Experimental Protocols: Methodologies for Evaluating Efficacy
The evaluation of α4-integrin antagonists relies on a combination of clinical assessments and specialized laboratory assays to determine their pharmacodynamic effects.
Clinical Trial Protocol: A General Framework
The phase 3 clinical trials for these drugs generally follow a similar structure:
Figure 2: Generalized experimental workflow for a phase 3 ulcerative colitis clinical trial.
Key components of the clinical trial protocol include:
-
Patient Population: Patients with moderately to severely active ulcerative colitis who have had an inadequate response or intolerance to conventional therapies. Disease activity is typically assessed using the Mayo Clinic Score.
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Treatment Regimen:
-
This compound: Oral administration, typically 960 mg three times daily.
-
Vedolizumab: Intravenous infusion, typically 300 mg at weeks 0, 2, and then every 8 weeks.
-
Natalizumab: Intravenous infusion, typically 300 mg every 4 weeks.
-
-
Efficacy Endpoints:
-
Primary Endpoint: Often clinical response at a specified time point (e.g., week 6 or 8), defined as a significant reduction in the Mayo Clinic Score.
-
Secondary Endpoints: Include clinical remission (resolution of symptoms and endoscopic healing), endoscopic improvement, and corticosteroid-free remission.
-
Cell Adhesion Assays
These in vitro assays are crucial for demonstrating the direct inhibitory effect of the antagonist on the binding of leukocytes to endothelial adhesion molecules.
General Protocol:
-
Cell Culture: Culture of a leukocyte cell line expressing α4-integrins (e.g., Jurkat T-cells) and an endothelial cell line or coated plates with recombinant VCAM-1 or MAdCAM-1.
-
Labeling: Leukocytes are often labeled with a fluorescent dye for quantification.
-
Treatment: Labeled leukocytes are pre-incubated with varying concentrations of the α4-integrin antagonist (e.g., carotegrast) or a vehicle control.
-
Co-culture and Adhesion: The treated leukocytes are then added to the endothelial cells or coated plates and incubated to allow for adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified by measuring the fluorescence intensity. A reduction in fluorescence in the presence of the antagonist indicates inhibition of cell adhesion.
Receptor Occupancy Assays
These assays are particularly important for monoclonal antibody therapies like natalizumab and vedolizumab to determine the extent to which the drug is bound to its target receptor on circulating leukocytes.
General Protocol (Flow Cytometry-based):
-
Blood Sample Collection: Whole blood is collected from patients at various time points during treatment.
-
Staining: The blood sample is divided into aliquots and stained with a cocktail of fluorescently labeled antibodies. This typically includes:
-
An antibody to identify the specific leukocyte subset of interest (e.g., CD4+ T-cells).
-
A fluorescently labeled antibody that recognizes the therapeutic antibody (e.g., anti-human IgG4 for natalizumab) to measure the amount of drug bound to the cells.
-
A fluorescently labeled antibody that binds to a different epitope on the α4-integrin to measure the total amount of α4-integrin on the cell surface.
-
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the fluorescence intensity for each marker on a per-cell basis.
-
Calculation: Receptor occupancy is calculated as the ratio of the amount of bound drug to the total amount of receptor on the cell surface, expressed as a percentage.
Comparative Logic of α4-Integrin Antagonists
The choice of an α4-integrin antagonist for clinical development or therapeutic use involves a trade-off between efficacy, safety, and patient convenience.
Figure 3: Comparative logic of α4-integrin antagonists.
Conclusion
This compound represents a promising oral therapeutic option for ulcerative colitis, offering a convenient administration route compared to the intravenous monoclonal antibodies, natalizumab and vedolizumab. Its dual α4β1 and α4β7 antagonism suggests broad anti-inflammatory activity. While natalizumab has demonstrated efficacy in Crohn's disease, its use is limited by safety concerns. Vedolizumab offers a gut-selective mechanism with a favorable safety profile. The choice between these agents will depend on a careful consideration of their efficacy, safety, and the specific clinical needs of the patient population. Further research, including potential head-to-head trials, will be crucial to fully elucidate the comparative effectiveness of these α4-integrin antagonists in the management of inflammatory bowel disease.
References
- 1. Role of alpha 4-integrins in lymphocyte homing to mucosal tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrins in T Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aberrant activation of integrin alpha4beta7 suppresses lymphocyte migration to the gut | von Andrian Laboratory [vonandrian.hms.harvard.edu]
- 4. Aberrant activation of integrin α4β7 suppresses lymphocyte migration to the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Aberrant activation of integrin α4β7 suppresses lymphocyte migration to the gut [jci.org]
Preclinical Showdown: Natalizumab vs. Carotegrast Methyl in Inflammatory Disease Models
In the landscape of therapies targeting leukocyte trafficking in inflammatory diseases, Natalizumab and Carotegrast methyl stand out as potent antagonists of α4-integrin. While both agents share a fundamental mechanism of action, their preclinical evaluations have been largely conducted in distinct disease models, reflecting their primary clinical applications. This guide provides a comparative overview of their performance in these preclinical settings, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway
Both Natalizumab and this compound exert their therapeutic effects by disrupting the interaction between α4-integrins on the surface of leukocytes and their corresponding endothelial adhesion molecules.[1][2] Natalizumab, a humanized monoclonal antibody, and the active metabolite of this compound, a small molecule, bind to the α4 subunit of α4β1 and α4β7 integrins.[2][3] This blockade prevents the adhesion and subsequent transmigration of inflammatory cells across the vascular endothelium into tissues, thereby mitigating the inflammatory cascade.[1] Specifically, the inhibition of the α4β1/VCAM-1 interaction is crucial in contexts like multiple sclerosis, while the blockade of the α4β7/MAdCAM-1 interaction is central to inflammatory bowel disease.
Preclinical Efficacy of Natalizumab in Experimental Autoimmune Encephalomyelitis (EAE)
Natalizumab has been extensively studied in the Experimental Autoimmune Encephalomyelitis (EAE) model, a widely used animal model for multiple sclerosis. In these studies, Natalizumab has demonstrated significant efficacy in reducing the clinical and pathological hallmarks of the disease.
| Endpoint | Method | Result | Citation(s) |
| Clinical Score | Daily clinical scoring of disease severity (0-3 or 0-5 scale) | Significant reduction in mean clinical scores compared to control. | |
| Inflammatory Infiltration | Immunohistochemistry of spinal cord sections | Significant reduction in the infiltration of inflammatory cells into the central nervous system. | |
| Blood-Brain Barrier Integrity | Assessment of laminin degradation in vascular basal laminae | Inhibition of laminin degradation, indicating protection of the blood-brain barrier. | |
| Matrix Metalloproteinases (MMPs) | Quantitative immunohistochemistry for MMP-2 and MMP-9 | Significant reduction in the expression of MMP-2 and MMP-9 in the peak and chronic phases of EAE. | |
| Tissue Inhibitors of Metalloproteinases (TIMPs) | Quantitative immunohistochemistry for TIMP-1 and TIMP-2 | Significant increase in the expression of TIMP-1 and TIMP-2. | |
| Pro-inflammatory Cytokines | Flow cytometry analysis of serum | Elevated levels of IFN-γ and IL-12p70 shortly after administration. Long-term treatment showed an increase in IL-17, IL-2, and IL-1β. | |
| Anti-inflammatory Cytokines | Flow cytometry analysis of serum | Elevated levels of IL-4 and IL-10 shortly after administration. |
Experimental Protocol: MOG-Induced EAE in C57BL/6 Mice
A common protocol for inducing EAE to test the efficacy of Natalizumab involves the following steps:
-
Animal Model : Female C57BL/6 mice are typically used.
-
Induction of EAE : Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant. This is followed by injections of pertussis toxin on the day of immunization and two days later to facilitate the entry of encephalitogenic T cells into the central nervous system.
-
Treatment : Natalizumab is administered, for example, at a dose of 5 mg/kg, and compared to a control group receiving a non-specific IgG.
-
Clinical Assessment : Disease severity is monitored and scored daily using a standardized scale (e.g., 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis).
-
Histopathological Analysis : At the end of the experiment, spinal cords are collected for histological analysis to assess inflammatory cell infiltration and demyelination.
-
Biochemical Analysis : Tissues and serum can be analyzed for the expression of inflammatory mediators such as cytokines and MMPs.
Preclinical Efficacy of this compound in a Mouse Model of Colitis
This compound (also known as AJM300) has been primarily evaluated in preclinical models of inflammatory bowel disease, such as the adoptive transfer model of colitis. In these studies, this compound demonstrated a significant anti-inflammatory effect in the gut.
| Endpoint | Method | Result | Citation(s) |
| Colon Weight | Measurement of colon weight as an indicator of inflammation | Dose-dependent prevention of colon weight increase. The maximum efficacy of a 1% diet was comparable to an anti-α4 integrin antibody. | |
| T-cell Infiltration | Immunohistochemistry for CD3+ T cells in the colonic lamina propria | Significant inhibition of T-cell infiltration into the lamina propria. | |
| Pro-inflammatory Cytokines | Measurement of cytokine concentrations in colon homogenates | Prevention of the increase in pro-inflammatory cytokine concentrations in the colon. | |
| Histological Score | Histopathological evaluation of colonic inflammation and damage | Significant reduction in the histopathological severity of colitis. | |
| Lymphocyte Homing | Assessment of lymphocyte migration to Peyer's patches | Dose-dependent inhibition of lymphocyte homing to Peyer's patches. | |
| Peripheral Lymphocyte Count | Flow cytometry analysis of peripheral blood | Dose-dependent increase in peripheral lymphocyte count, indicative of inhibited tissue infiltration. |
Experimental Protocol: Adoptive T-Cell Transfer Model of Colitis
A widely used protocol to induce colitis for testing this compound involves the following:
-
Animal Model : Immunodeficient mice, such as SCID (Severe Combined Immunodeficiency) mice, are used as recipients.
-
Induction of Colitis : CD4+ T cells from IL-10 deficient (IL-10-/-) mice are isolated and adoptively transferred into the SCID mice. This transfer of pathogenic T cells into an immunodeficient host leads to the development of colitis.
-
Treatment : this compound is administered orally, often mixed in the diet (e.g., at 1% concentration), and compared to a control group receiving a standard diet.
-
Clinical Assessment : Disease progression is monitored through body weight changes and signs of colitis.
-
Pathological Analysis : At the termination of the study, colons are collected and weighed. Histological scoring is performed to assess the severity of inflammation, crypt damage, and ulceration.
-
Immunological Analysis : The infiltration of immune cells, particularly T cells, into the colonic tissue is quantified. Cytokine levels in the colon can also be measured.
Comparative Analysis and Conclusion
A direct head-to-head preclinical comparison of Natalizumab and this compound is not available in the current literature. The evaluation of Natalizumab has been heavily focused on EAE, a model of CNS inflammation, while this compound has been predominantly studied in models of gut inflammation.
Despite the different disease models, the available preclinical data consistently demonstrate that both α4-integrin antagonists are highly effective in their respective contexts. Natalizumab significantly ameliorates the clinical and pathological features of EAE by preventing inflammatory cell entry into the central nervous system. Similarly, this compound effectively prevents the development of colitis by blocking leukocyte infiltration into the colonic mucosa.
The shared mechanism of targeting α4-integrins is the common thread in their efficacy. The choice of preclinical model for each agent has been guided by its intended clinical application: multiple sclerosis for Natalizumab and inflammatory bowel disease for this compound.
References
- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral treatment with a novel small molecule alpha 4 integrin antagonist, AJM300, prevents the development of experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimising this compound use in ulcerative colitis: patient profiling, predictive biomarkers, and timing of efficacy evaluation (ASPECT study) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vedolizumab and Carotegrast Methyl for Ulcerative Colitis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two innovative therapies for ulcerative colitis: Vedolizumab, a well-established monoclonal antibody, and Carotegrast methyl, a newer small molecule antagonist. The following sections present a comprehensive overview of their mechanisms of action, clinical efficacy, and safety profiles, supported by data from pivotal clinical trials. Detailed experimental protocols and visual diagrams of signaling pathways and trial workflows are included to facilitate a deeper understanding for research and development purposes.
Mechanism of Action: Targeting Leukocyte Trafficking
Both Vedolizumab and this compound exert their therapeutic effects by inhibiting the migration of inflammatory leukocytes into the gastrointestinal tract. However, they differ in their specific targets and molecular nature.
Vedolizumab is a humanized IgG1 monoclonal antibody that specifically binds to the α4β7 integrin heterodimer, which is predominantly expressed on the surface of gut-homing T lymphocytes.[1][2][3] This binding selectively blocks the interaction of α4β7 integrin with its ligand, the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), which is mainly expressed on the endothelial cells of the gut.[4] By preventing this interaction, Vedolizumab inhibits the transendothelial migration of these inflammatory cells into the gastrointestinal tissue, thereby reducing inflammation.[1]
This compound (development code: AJM300) is an orally administered small molecule antagonist of α4-integrin. Its active metabolite acts on both α4β1 and α4β7 integrins. By blocking these integrins, this compound prevents their interaction with their respective ligands: vascular cell adhesion molecule-1 (VCAM-1) for α4β1 and MAdCAM-1 for α4β7. This dual inhibition suppresses the excessive infiltration of lymphocytes into the inflamed colonic mucosa.
Signaling Pathway of Leukocyte Extravasation and Inhibition
The following diagram illustrates the signaling cascade initiated by the interaction of leukocyte integrins with endothelial adhesion molecules, and the points of intervention for Vedolizumab and this compound.
Caption: Inhibition of Leukocyte Adhesion by Vedolizumab and this compound.
Clinical Trial Data: Efficacy and Safety
The efficacy and safety of Vedolizumab and this compound have been evaluated in pivotal phase 3 clinical trials. Vedolizumab was assessed in the GEMINI 1 study, while this compound was evaluated in a Japanese phase 3 trial. A direct head-to-head comparison trial has not been conducted.
Quantitative Efficacy Data
| Endpoint | Vedolizumab (GEMINI 1) | This compound (Phase 3) | Placebo (GEMINI 1) | Placebo (this compound Phase 3) |
| Induction Therapy | ||||
| Clinical Response at Week 6 | 47.1% | - | 25.5% | - |
| Clinical Remission at Week 6 | 16.9% | - | 5.4% | - |
| Mucosal Healing at Week 6 | 40.9% | - | 24.8% | - |
| Clinical Response at Week 8 | - | 45% | - | 21% |
| Clinical Remission at Week 8 | - | 26.5% | - | 13.9% |
| Endoscopic Improvement at Week 8 | - | 54.9% | - | 26.7% |
| Endoscopic Remission at Week 8 | - | 33.3% | - | 16.8% |
| Maintenance Therapy (Week 52 for Vedolizumab, Week 24 for this compound) | ||||
| Clinical Remission | 41.8% (q8w), 44.8% (q4w) | 52% (at Week 24) | 15.9% | - |
| Mucosal Healing | 51.6% (q8w), 56.0% (q4w) | - | 19.8% | - |
| Corticosteroid-free Remission | 45% (q4w) | - | 14% | - |
Note: The definitions of endpoints and study populations may differ between trials.
Safety Profile
Both Vedolizumab and this compound were generally well-tolerated in their respective clinical trials.
-
Vedolizumab (GEMINI 1): The incidence of adverse events, serious adverse events, and serious infections was similar between the Vedolizumab and placebo groups.
-
This compound (Phase 3): The incidence of adverse events was similar between the this compound and placebo groups. The most common adverse event reported was nasopharyngitis.
Experimental Protocols
Vedolizumab: GEMINI 1 Study Protocol
The GEMINI 1 trial was a phase 3, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of Vedolizumab for induction and maintenance therapy in adults with moderately to severely active ulcerative colitis.
Inclusion Criteria:
-
Adults aged 18-80 years.
-
Diagnosis of ulcerative colitis with a Mayo Clinic score of 6 to 12 and an endoscopic subscore of ≥2.
-
Inadequate response to or intolerance to at least one conventional therapy (corticosteroids, immunomodulators) or a TNF-α antagonist.
Exclusion Criteria:
-
Prior treatment with natalizumab or other integrin antagonists.
-
History of opportunistic infections.
Treatment Regimen:
-
Induction Phase (Week 0-6): Patients were randomized to receive intravenous infusions of Vedolizumab 300 mg or placebo at weeks 0 and 2.
-
Maintenance Phase (Week 6-52): Patients who responded to Vedolizumab induction were re-randomized to receive Vedolizumab 300 mg every 8 weeks, every 4 weeks, or placebo.
Endpoints:
-
Primary Induction Endpoint: Clinical response at week 6, defined as a reduction in the complete Mayo score of ≥3 points and ≥30% from baseline, with a decrease in the rectal bleeding subscore of ≥1 point or an absolute rectal bleeding subscore of 0 or 1.
-
Primary Maintenance Endpoint: Clinical remission at week 52, defined as a complete Mayo score of ≤2 and no individual subscore >1.
-
Secondary Endpoints: Included mucosal healing (endoscopic subscore of 0 or 1) and corticosteroid-free remission.
This compound: Phase 3 Study Protocol
This was a multicenter, randomized, double-blind, placebo-controlled, phase 3 study conducted in Japan to assess the efficacy and safety of this compound in patients with moderately active ulcerative colitis.
Inclusion Criteria:
-
Patients with a Mayo Clinic score of 6-10, an endoscopic subscore of ≥2, and a rectal bleeding subscore of ≥1.
-
Inadequate response or intolerance to mesalazine.
Treatment Regimen:
-
Oral administration of this compound 960 mg or placebo three times daily for 8 weeks.
-
Treatment could be continued for up to 24 weeks if endoscopic remission was not achieved.
Endpoints:
-
Primary Endpoint: Proportion of patients with a clinical response at week 8, defined as a reduction in Mayo Clinic score of ≥30% and ≥3 points, a reduction in rectal bleeding subscore of ≥1 point or a rectal bleeding subscore of ≤1, and an endoscopic subscore of ≤1.
-
Secondary Endpoints: Included mucosal remission rate and rectal bleeding disappearance rate.
Experimental Workflows
Vedolizumab (GEMINI 1) Clinical Trial Workflow
Caption: Workflow of the Vedolizumab GEMINI 1 Clinical Trial.
This compound (Phase 3) Clinical Trial Workflow
Caption: Workflow of the this compound Phase 3 Clinical Trial.
References
- 1. [PDF] Regulation and distribution of MAdCAM-1 in endothelial cells in vitro. | Semantic Scholar [semanticscholar.org]
- 2. journals.asm.org [journals.asm.org]
- 3. AJM300 (this compound), an oral antagonist of α4-integrin, as induction therapy for patients with moderately active ulcerative colitis: a multicentre, randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Validating the Anti-inflammatory Effects of Carotegrast Methyl in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pre-clinical anti-inflammatory effects of Carotegrast methyl (formerly AJM300), a novel oral small-molecule α4-integrin antagonist, with established therapies for inflammatory bowel disease (IBD). By examining its performance in new and established experimental models alongside relevant alternatives, this document aims to provide valuable insights for researchers and professionals in the field of drug development.
Executive Summary
This compound has demonstrated significant anti-inflammatory effects in a clinically relevant preclinical model of colitis. Its mechanism of action, the inhibition of lymphocyte trafficking to the gut, offers a targeted approach to treating IBD. This guide presents available preclinical data for this compound and compares it with a key biologic, vedolizumab, which shares a similar mechanism, and a first-line therapy, 5-aminosalicylic acid (5-ASA). While direct head-to-head preclinical studies are limited, this guide collates available data from various studies to offer a comparative perspective on their efficacy in established animal models of colitis.
Mechanism of Action: A Comparative Overview
A clear understanding of the signaling pathways targeted by each compound is crucial for interpreting their anti-inflammatory effects.
This compound and Vedolizumab: Targeting Leukocyte Trafficking
This compound is a prodrug that is metabolized to its active form, which then acts as an antagonist of both α4β1 and α4β7 integrins.[1][2][3] These integrins are expressed on the surface of lymphocytes and play a crucial role in their adhesion to endothelial cells in the gut, a critical step in the inflammatory cascade of IBD. By blocking the interaction of α4β1 with Vascular Cell Adhesion Molecule-1 (VCAM-1) and α4β7 with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound effectively inhibits the migration of inflammatory cells into the intestinal tissue.[1][2]
Vedolizumab, a humanized monoclonal antibody, also targets leukocyte trafficking but with higher specificity for the α4β7 integrin, which is predominantly expressed on gut-homing T lymphocytes. This gut-selective action is believed to contribute to its favorable safety profile.
Figure 1: Signaling pathway of this compound and Vedolizumab.
5-Aminosalicylic Acid (5-ASA): A Multi-faceted Anti-inflammatory
The mechanism of action of 5-ASA is more complex and not fully elucidated. It is believed to exert its anti-inflammatory effects locally in the colon through several pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of prostaglandins and leukotrienes. More recent evidence suggests that 5-ASA may also activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a role in regulating inflammation. Additionally, 5-ASA has been shown to modulate the gut microbiota and bile acid metabolism, which can contribute to its therapeutic effects.
Figure 2: Signaling pathway of 5-Aminosalicylic Acid (5-ASA).
Preclinical Efficacy in New and Established Models
To validate the anti-inflammatory effects of this compound, we have compiled available data from preclinical studies in relevant animal models of colitis. These models are essential for understanding the in-vivo efficacy of a compound before it progresses to clinical trials.
Experimental Models of Colitis
-
IL-10 Deficient T-cell Transfer Model: This model is considered highly relevant to human Crohn's disease. It involves transferring naive T-cells into immunodeficient mice, leading to a T-cell-mediated chronic intestinal inflammation.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: This is a widely used model for ulcerative colitis. DSS is a chemical irritant that disrupts the intestinal epithelial barrier, leading to acute or chronic inflammation.
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis: This model also mimics aspects of Crohn's disease. TNBS is a hapten that, when instilled rectally with ethanol, induces a T-cell-mediated transmural inflammation.
Figure 3: Experimental workflow for preclinical validation.
Comparative Efficacy Data
The following tables summarize the available quantitative data from preclinical studies. It is important to note that these data are collated from different studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: Efficacy of this compound in the IL-10 Deficient T-cell Transfer Model
| Parameter | Vehicle Control | This compound (1% in diet) | Anti-α4 Integrin Antibody | Reference |
| Colon Weight Increase | Significant Increase | Dose-dependent prevention | Comparable to max efficacy of this compound | |
| T-cell Infiltration | Present | Significantly inhibited | Not Reported | |
| Histological Score | Severe Colitis | Dose-dependent prevention of development | Not Reported |
Note: Specific quantitative values for histological scores and colon weight were not available in the reviewed literature for this compound.
Table 2: Efficacy of Vedolizumab in a DSS-Induced Colitis Model
| Parameter | Control | DSS | DSS + Vedolizumab | Reference |
| Disease Activity Index (DAI) | Not Reported | Increased | Protected from increase | |
| Histopathology | Normal | Severe Colitis | Protected from colitis | |
| Inflammatory Monocyte Recruitment | Baseline | Increased | Blocked |
Table 3: Efficacy of 5-ASA in DSS and TNBS-Induced Colitis Models
| Model | Parameter | Vehicle Control | 5-ASA (dose) | % Reduction/Improvement | Reference |
| AOM/DSS | Multiplicity of Flat Dysplasias | 5.6 ± 1.2 | 75 mg/kg | ~68% reduction | |
| AOM/DSS | Burden of Polypoid Dysplasias | 14.9 ± 3.9 | 75 mg/kg | ~55% reduction | |
| DSS | Disease Activity Index (DAI) | Increased | 100 mg/kg | Significant decrease | |
| DSS | Colon Length | Shortened | 100 mg/kg | Significant increase | |
| TNBS | Macroscopic Damage Score | Increased | 100 mg/kg | Significant decrease | |
| TNBS | Microscopic Damage Score | Increased | 100 mg/kg | Significant decrease |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are summaries of the protocols used in the cited studies.
IL-10 Deficient T-cell Transfer Model of Colitis
-
Animal Model: Severe combined immunodeficient (SCID) or recombination activating gene (RAG) knockout mice, which lack mature T and B cells, are used as recipients.
-
Cell Isolation: CD4+ T-cells are isolated from the spleens of IL-10 deficient donor mice. A subpopulation of naive T-cells (CD4+CD45RBhigh) is often purified for transfer.
-
Cell Transfer: A suspension of the isolated T-cells (typically 0.5 x 10^6 to 1 x 10^6 cells) is injected intraperitoneally or intravenously into the recipient mice.
-
Disease Development: Mice develop chronic colitis over a period of 4 to 8 weeks, characterized by weight loss, diarrhea, and histopathological changes in the colon.
-
Treatment: this compound was administered orally as a component of the diet (e.g., 1% in the diet) starting from the day of T-cell transfer.
-
Assessment of Colitis:
-
Clinical Signs: Body weight, stool consistency, and presence of blood in the stool are monitored regularly.
-
Macroscopic Assessment: At the end of the study, the colon is excised, and its length and weight are measured.
-
Histopathology: Colon tissue sections are stained with hematoxylin and eosin (H&E) and scored for the severity of inflammation, crypt damage, and cellular infiltration.
-
Immunohistochemistry: Staining for specific immune cell markers (e.g., CD4+ for T-cells) to quantify infiltration into the lamina propria.
-
DSS-Induced Colitis Model
-
Animal Model: Various mouse strains can be used, with C57BL/6 and BALB/c being common choices.
-
Induction of Colitis: Dextran sulfate sodium (DSS) is dissolved in the drinking water at a concentration of 2-5% (w/v) and provided to the mice for 5-7 days for acute colitis, or in cycles for chronic colitis.
-
Treatment: 5-ASA is typically administered orally via gavage daily. Vedolizumab or its murine equivalent is administered via injection.
-
Assessment of Colitis:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding.
-
Colon Length: A shorter colon is indicative of more severe inflammation.
-
Histopathology: H&E stained colon sections are scored for inflammation, ulceration, and crypt damage.
-
TNBS-Induced Colitis Model
-
Animal Model: Commonly used in rats (Wistar or Sprague-Dawley) and mice.
-
Induction of Colitis: A solution of TNBS in ethanol is administered intra-rectally via a catheter. Ethanol is used to break the mucosal barrier.
-
Treatment: 5-ASA is typically administered orally or rectally.
-
Assessment of Colitis:
-
Macroscopic Scoring: The colon is scored for visible signs of inflammation, ulceration, and adhesions.
-
Microscopic Scoring: H&E stained sections are evaluated for the extent and severity of inflammation and tissue damage.
-
Myeloperoxidase (MPO) Activity: A biochemical marker of neutrophil infiltration in the colonic tissue.
-
Conclusion
The available preclinical data indicates that this compound is a promising oral therapeutic for IBD. Its efficacy in the T-cell transfer model, a model that recapitulates key aspects of human Crohn's disease, is particularly noteworthy. While direct comparative preclinical data with vedolizumab and 5-ASA is not yet available, the existing evidence suggests that this compound's targeted mechanism of action effectively mitigates key pathological features of colitis in a highly relevant disease model. Further head-to-head studies in various preclinical models would be invaluable to more definitively position this compound within the therapeutic landscape for IBD and to further validate its anti-inflammatory effects against current standards of care.
References
A Comparative Guide to the Mechanism of Action of Carotegrast Methyl and Other Integrin Antagonists for Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Carotegrast methyl, an oral small-molecule α4-integrin antagonist, with other integrin-targeting biologics used in the treatment of ulcerative colitis. We will delve into their mechanisms of action, supported by experimental data, to offer a clear perspective on their pharmacological profiles.
Introduction to Integrin Antagonism in Ulcerative Colitis
Inflammatory bowel diseases (IBD), including ulcerative colitis, are characterized by chronic inflammation of the gastrointestinal tract, driven by the excessive infiltration of leukocytes from the bloodstream into the intestinal mucosa. This process is mediated by the interaction of integrins, a family of cell adhesion receptors on the surface of leukocytes, with their ligands on endothelial cells, such as Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). Blocking these interactions presents a targeted therapeutic strategy to reduce gut inflammation.
This compound (formerly AJM300) is an orally administered prodrug that is converted to its active metabolite, carotegrast (HCA2969), which acts as a potent antagonist of α4-integrins.[1] This guide will compare the preclinical and clinical profile of this compound with three monoclonal antibody-based integrin antagonists: vedolizumab, etrolizumab, and natalizumab.
Mechanism of Action: A Visual and Tabular Comparison
The primary mechanism of action for these drugs involves the inhibition of lymphocyte trafficking to the gut. Below are diagrams illustrating the signaling pathways and a table summarizing the key molecular interactions and resulting pharmacological effects.
Caption: Signaling pathway of leukocyte adhesion and migration and points of inhibition by this compound and comparator drugs.
Comparative Pharmacology of Integrin Antagonists
The following table summarizes the preclinical pharmacological data for this compound's active metabolite (carotegrast/HCA2969) and the comparator monoclonal antibodies.
| Drug | Target(s) | Binding Affinity (KD) | Potency (IC50) |
| Carotegrast (HCA2969) | α4β1 and α4β7 Integrins | 0.32 nM (α4β1), 0.46 nM (α4β7)[2] | 5.8 nM (vs. VCAM-1), 1.4 nM (vs. MAdCAM-1)[2] |
| Vedolizumab | α4β7 Integrin | Subnanomolar (EC50 = 0.3-0.4 nM)[3] | 0.02-0.06 µg/mL (vs. MAdCAM-1)[3] |
| Etrolizumab | β7 Subunit (of α4β7 and αEβ7) | 18 nM (α4β7), 1.8 nM (αEβ7) (Ki) | 0.075 nM (vs. MAdCAM-1), 0.089 nM (vs. VCAM-1), 3.96 nM (vs. E-cadherin) |
| Natalizumab | α4 Subunit (of α4β1 and α4β7) | Not explicitly found in searches | Not explicitly found in searches for UC context |
Clinical Performance: A Head-to-Head Look
The clinical development of these agents has provided a wealth of data on their efficacy and safety in patients with moderately to severely active ulcerative colitis.
Clinical Efficacy in Ulcerative Colitis (Phase 3 Data)
| Drug | Trial | Primary Endpoint | Efficacy Outcome (vs. Placebo) |
| This compound | AJM300/CT3 | Clinical response at Week 8 | 45% vs. 21% (p=0.00028) |
| Vedolizumab | GEMINI 1 | Clinical remission at Week 52 | 17.3% vs. 5.4% (p<0.001) |
| Etrolizumab | EUCALYPTUS (Phase 2) | Clinical remission at Week 10 | Not explicitly stated as primary endpoint in searches |
| Natalizumab | Pilot Study | Change in Powell-Tuck score at 2 weeks | Significant decrease from baseline |
Note: Direct head-to-head clinical trial data comparing all these agents is limited. The data presented is from their respective pivotal or key clinical trials versus placebo.
Safety Profile Overview
| Drug | Common Adverse Events | Serious Adverse Events of Note |
| This compound | Nasopharyngitis, headache, nausea | No cases of Progressive Multifocal Leukoencephalopathy (PML) reported in trials |
| Vedolizumab | Nasopharyngitis, headache, arthralgia | Low risk of PML due to gut-selective action |
| Etrolizumab | Nasopharyngitis, headache, arthralgia | Favorable safety profile with regard to PML due to lack of α4β1 binding |
| Natalizumab | Headache, fatigue, urinary tract infection | Increased risk of Progressive Multifocal Leukoencephalopathy (PML) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of key experimental protocols used in the evaluation of these integrin antagonists.
In Vitro Cell Adhesion Assay
Objective: To determine the potency of an integrin antagonist in inhibiting the binding of leukocytes to immobilized ligands (VCAM-1 or MAdCAM-1).
Methodology:
-
Cell Culture: A leukocyte cell line expressing the target integrin (e.g., Jurkat cells for α4β1, RPMI-8866 for α4β7) is cultured under standard conditions.
-
Plate Coating: 96-well microplates are coated with recombinant human VCAM-1-Fc or MAdCAM-1-Fc chimera overnight at 4°C. The plates are then washed and blocked to prevent non-specific binding.
-
Cell Labeling: The leukocyte cell line is labeled with a fluorescent dye (e.g., Calcein-AM) for easy quantification.
-
Inhibition Assay: Labeled cells are pre-incubated with varying concentrations of the test compound (e.g., Carotegrast's active metabolite) or a control antibody for a specified period.
-
Adhesion: The pre-treated cells are then added to the coated wells and allowed to adhere for a set time at 37°C.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of cell adhesion at each inhibitor concentration is calculated relative to the control (no inhibitor). The IC50 value is determined by fitting the data to a dose-response curve.
Clinical Trial Protocol for Ulcerative Colitis (Based on AJM300/CT3 Study)
Objective: To evaluate the efficacy and safety of this compound for the induction of remission in patients with moderately active ulcerative colitis.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 study.
Patient Population: Adult patients with a diagnosis of moderately active ulcerative colitis, defined by a Mayo Clinic score of 6-10, with an endoscopic subscore of ≥2 and a rectal bleeding subscore of ≥1, who have had an inadequate response or intolerance to mesalazine.
Treatment:
-
Investigational Arm: this compound (e.g., 960 mg) administered orally three times daily for 8 weeks.
-
Control Arm: Matching placebo administered orally three times daily for 8 weeks.
Primary Endpoint: The proportion of patients achieving a clinical response at Week 8. Clinical response is typically defined as a reduction in the total Mayo score of ≥30% and ≥3 points from baseline, with a decrease in the rectal bleeding subscore of ≥1 point or an absolute rectal bleeding subscore of ≤1.
Secondary Endpoints:
-
Clinical remission (Mayo score ≤2 with no individual subscore >1).
-
Endoscopic improvement (endoscopic subscore of 0 or 1).
-
Symptomatic remission.
-
Safety and tolerability.
Assessments:
-
Mayo score assessments at baseline and specified follow-up visits. The Mayo score comprises four components: stool frequency, rectal bleeding, endoscopic findings, and physician's global assessment.
-
Endoscopic evaluations at baseline and end of treatment.
-
Monitoring of adverse events, laboratory parameters, and vital signs throughout the study.
Caption: A simplified workflow of a typical Phase 3 clinical trial for an ulcerative colitis therapy.
Conclusion
This compound represents a significant advancement in the oral treatment of ulcerative colitis, offering a targeted mechanism of action similar to established biologic integrin antagonists. Its dual inhibition of α4β1 and α4β7 integrins provides a broad blockade of lymphocyte trafficking to the inflamed gut. In comparison, vedolizumab and etrolizumab offer more gut-selective targeting by focusing on α4β7 and the β7 subunit, respectively, which may contribute to their favorable safety profiles, particularly concerning the risk of PML. Natalizumab, with its potent dual α4 integrin blockade, has demonstrated efficacy but is associated with a higher risk of PML.
The choice of therapeutic agent will depend on a comprehensive evaluation of the patient's disease severity, prior treatment history, and risk tolerance. The data presented in this guide provides a foundation for researchers and clinicians to compare these agents and inform future drug development efforts in the field of inflammatory bowel disease.
References
- 1. carotegrast | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The binding specificity and selective antagonism of vedolizumab, an anti-alpha4beta7 integrin therapeutic antibody in development for inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Carotegrast Methyl and Other Small Molecule Drugs for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Evolving Landscape of Oral Therapies for IBD
The management of Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis (UC) and Crohn's disease, is undergoing a significant transformation with the advent of orally administered small molecule drugs. These therapies offer a promising alternative to conventional treatments and biologics, providing targeted mechanisms of action with the convenience of oral delivery. This guide provides a comprehensive comparative analysis of Carotegrast methyl, a novel integrin antagonist, alongside other prominent small molecule drugs used in IBD treatment, including JAK inhibitors and S1P receptor modulators.
Executive Summary
This guide delves into the mechanistic distinctions, clinical efficacy, and safety profiles of this compound and other leading small molecule IBD drugs such as Tofacitinib, Upadacitinib, Ozanimod, and Etrasimod. Through a detailed examination of their respective pivotal clinical trial data, this report aims to equip researchers and drug development professionals with the necessary information to understand the current therapeutic landscape and identify future research directions. All quantitative data is presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized through diagrams.
Mechanism of Action: A Divergence in Strategy
Small molecule drugs for IBD employ distinct strategies to modulate the inflammatory cascade. This compound represents a targeted approach by inhibiting lymphocyte trafficking to the gut, while JAK inhibitors take a broader approach by dampening cytokine signaling. S1P receptor modulators, on the other hand, sequester lymphocytes in the lymph nodes, preventing their migration to the site of inflammation.
This compound (AJM300): This orally available small molecule is an antagonist of α4-integrin.[1] It is a prodrug that is converted to its active form, carotegrast, in the liver.[2] Carotegrast inhibits both α4β1 and α4β7 integrins, which are crucial for the adhesion and migration of lymphocytes from the bloodstream into the inflamed intestinal tissue.[1] By blocking the interaction of these integrins with their ligands on endothelial cells, such as MAdCAM-1, this compound effectively reduces the influx of inflammatory cells into the gut mucosa.[3]
Janus Kinase (JAK) Inhibitors (Tofacitinib, Upadacitinib): These drugs target the intracellular JAK-STAT signaling pathway, a critical downstream component of numerous cytokine receptors involved in IBD pathogenesis.[4]
-
Tofacitinib (Xeljanz®) is a pan-JAK inhibitor, targeting JAK1, JAK2, and JAK3. By inhibiting these enzymes, it blocks the signaling of a wide range of pro-inflammatory cytokines.
-
Upadacitinib (Rinvoq®) is a selective JAK1 inhibitor. This selectivity is intended to provide a more targeted immunomodulatory effect with a potentially improved safety profile compared to pan-JAK inhibitors.
Sphingosine-1-Phosphate (S1P) Receptor Modulators (Ozanimod, Etrasimod): These agents act on S1P receptors on lymphocytes.
-
Ozanimod (Zeposia®) is a selective modulator of S1P receptor subtypes 1 and 5. By binding to these receptors, it causes their internalization, which in turn traps lymphocytes within the lymph nodes and prevents their egress into the peripheral circulation and subsequent migration to the inflamed gut.
-
Etrasimod (Velsipity) is a selective modulator of S1P receptor subtypes 1, 4, and 5. Its mechanism is similar to ozanimod, leading to the sequestration of lymphocytes.
Signaling Pathway Diagrams
Clinical Efficacy: A Head-to-Head Comparison
The clinical development programs for these small molecules have demonstrated their efficacy in inducing and maintaining remission in patients with moderately to severely active ulcerative colitis. The following tables summarize the key efficacy data from their respective pivotal Phase 3 trials.
Induction of Remission
| Drug (Trial) | Dose | Clinical Remission | Clinical Response | Endoscopic Improvement | Placebo (Remission) | Placebo (Response) | Placebo (Endoscopic Improvement) |
| This compound (Phase 3) | 960 mg TID (8 weeks) | - | 45% | - | - | 21% | - |
| Tofacitinib (OCTAVE Induction 1 & 2) | 10 mg BID (8 weeks) | 18.5% / 16.6% | 59.9% / 63.8% | 31.3% / 28.4% | 8.2% / 3.6% | 32.8% / 40.7% | 15.6% / 11.6% |
| Upadacitinib (U-ACHIEVE & U-ACCOMPLISH) | 45 mg QD (8 weeks) | 26% / 33% | 73% / 74% | 36% / 44% | 5% / 4% | 47% / 45% | 13% / 13% |
| Ozanimod (True North) | 0.92 mg QD (10 weeks) | 18.4% | 47.8% | 27.3% | 6.0% | 25.9% | 11.6% |
| Etrasimod (ELEVATE UC 52 & 12) | 2 mg QD (12 weeks) | 27.0% / 24.8% | - | 41.8% / - | 7.4% / 15.2% | - | 17.8% / - |
Maintenance of Remission
| Drug (Trial) | Dose | Clinical Remission (at 52 weeks) | Placebo (Remission) |
| Tofacitinib (OCTAVE Sustain) | 5 mg BID | 34.3% | 11.1% |
| 10 mg BID | 40.6% | 11.1% | |
| Upadacitinib (U-ACHIEVE Maintenance) | 15 mg QD | 42% | 12% |
| 30 mg QD | 52% | 12% | |
| Ozanimod (True North) | 0.92 mg QD | 37.0% | 18.5% |
| Etrasimod (ELEVATE UC 52) | 2 mg QD | 32.1% | 6.7% |
Safety and Tolerability Profile
The safety profiles of these small molecules are a key consideration in their clinical use. The following table summarizes common and serious adverse events reported in their pivotal trials.
| Drug | Common Adverse Events | Serious Adverse Events of Interest |
| This compound | Nasopharyngitis, headache, nausea | Anal abscess (judged unrelated to study drug) |
| Tofacitinib | Nasopharyngitis, upper respiratory tract infection, headache, arthralgia, increased cholesterol | Serious infections, herpes zoster, major adverse cardiovascular events (MACE), malignancies, thrombosis |
| Upadacitinib | Nasopharyngitis, acne, creatine phosphokinase elevation, upper respiratory tract infection | Serious infections, herpes zoster, MACE, malignancies, thrombosis |
| Ozanimod | Nasopharyngitis, headache, upper respiratory tract infection, elevated liver enzymes | Bradycardia at treatment initiation, infections, macular edema |
| Etrasimod | Headache, nasopharyngitis, nausea, dizziness, arthralgia, abdominal pain, pyrexia | Bradycardia and atrioventricular block at treatment initiation, infections, macular edema |
Experimental Protocols: A Glimpse into the Pivotal Trials
The efficacy and safety data presented above are derived from rigorously designed, multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trials. Below are summaries of the methodologies for the key trials of each drug.
This compound: Phase 3 Induction Study
-
Trial Design: A multicenter, randomized, double-blind, placebo-controlled study in patients with moderately active ulcerative colitis who had an inadequate response to 5-aminosalicylic acid.
-
Patient Population: Adults with a Mayo Clinic score of 6-10, an endoscopic subscore of ≥2, and a rectal bleeding subscore of ≥1.
-
Intervention: Patients were randomized to receive oral this compound 960 mg three times daily or placebo for 8 weeks.
-
Primary Endpoint: The proportion of patients with a clinical response at week 8, defined as a reduction in Mayo score of ≥3 points and ≥30% from baseline, with a decrease in the rectal bleeding subscore of ≥1 point or an absolute rectal bleeding subscore of 0 or 1.
Tofacitinib: OCTAVE Program
-
Trial Design: Two identical 8-week induction trials (OCTAVE Induction 1 and 2) and a 52-week maintenance trial (OCTAVE Sustain).
-
Patient Population: Adults with moderately to severely active UC who had failed or were intolerant to corticosteroids, immunomodulators, or a TNF antagonist.
-
Intervention: In the induction trials, patients received tofacitinib 10 mg twice daily or placebo. Responders were then re-randomized in OCTAVE Sustain to tofacitinib 5 mg twice daily, 10 mg twice daily, or placebo for 52 weeks.
-
Primary Endpoint: Remission at week 8 (induction) and week 52 (maintenance), defined as a total Mayo score ≤2 with no individual subscore >1, and a rectal bleeding subscore of 0.
Upadacitinib: U-ACHIEVE and U-ACCOMPLISH Program
-
Trial Design: Two 8-week induction trials (U-ACHIEVE and U-ACCOMPLISH) and a 52-week maintenance trial (U-ACHIEVE Maintenance).
-
Patient Population: Adults with moderately to severely active UC with an inadequate response or intolerance to conventional or biologic therapies.
-
Intervention: Patients received upadacitinib 45 mg once daily or placebo for 8 weeks in the induction trials. Clinical responders were re-randomized to upadacitinib 15 mg or 30 mg once daily, or placebo for 52 weeks in the maintenance trial.
-
Primary Endpoint: Clinical remission (per adapted Mayo score) at week 8 (induction) and week 52 (maintenance).
Ozanimod: True North Trial
-
Trial Design: A 10-week induction period followed by a maintenance period through week 52.
-
Patient Population: Adults with moderately to severely active UC.
-
Intervention: Patients received ozanimod 0.92 mg once daily or placebo. Responders to ozanimod at week 10 were re-randomized to continue ozanimod or switch to placebo for the maintenance phase.
-
Primary Endpoint: Clinical remission at week 10 (induction) and week 52 (maintenance).
Etrasimod: ELEVATE UC Program
-
Trial Design: Two Phase 3 trials, ELEVATE UC 52 (a 52-week treat-through design) and ELEVATE UC 12 (a 12-week induction study).
-
Patient Population: Adults with moderately to severely active UC who had failed or were intolerant to at least one conventional, biologic, or JAK inhibitor therapy.
-
Intervention: Patients were randomized 2:1 to receive etrasimod 2 mg once daily or placebo.
-
Primary Endpoint: Clinical remission at week 12 in ELEVATE UC 12, and at weeks 12 and 52 in ELEVATE UC 52.
Experimental Workflow Diagram
References
- 1. expresspharma.in [expresspharma.in]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 4. Bristol Myers Squibb - Bristol Myers Squibb Presents Positive Late-Breaking Data from Phase 3 True North Trial Evaluating Zeposia (ozanimod) in Adult Patients with Moderate to Severe Ulcerative Colitis [news.bms.com]
A Comparative Analysis of Carotegrast Methyl and Biologics for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of treatments for Inflammatory Bowel Disease (IBD), the emergence of small-molecule drugs like Carotegrast methyl offers a new therapeutic avenue alongside established biologics. This guide provides a comparative overview of this compound and a representative gut-selective biologic, vedolizumab, based on available clinical trial data. To date, no direct head-to-head clinical trials have been published comparing this compound with any biologic agent for the treatment of IBD. Therefore, this comparison is based on data from their respective Phase 3 clinical trials: the AJM300/CT3 study for this compound and the GEMINI 1 study for vedolizumab in patients with ulcerative colitis.
Mechanisms of Action: Targeting Leukocyte Trafficking
Both this compound and vedolizumab function by inhibiting leukocyte trafficking to the inflamed gut, a key process in the pathophysiology of IBD. However, their specific targets and molecular nature differ.
This compound: An Orally Administered Small-Molecule α4-Integrin Antagonist.[1] this compound is a prodrug that is converted to its active form, which then acts as an antagonist of α4-integrin.[2] This inhibition prevents the interaction of α4β1 and α4β7 integrins on the surface of leukocytes with their corresponding receptors, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), on endothelial cells.[2] This blockade reduces the extravasation of inflammatory cells into the intestinal tissue.[2]
This compound's Mechanism of Action
Vedolizumab: A Gut-Selective Monoclonal Antibody. Vedolizumab is a humanized monoclonal antibody that specifically targets the α4β7 integrin heterodimer.[3] By binding to α4β7 integrin, vedolizumab selectively blocks its interaction with MAdCAM-1, which is predominantly expressed on the endothelial cells of the gastrointestinal tract. This gut-selective action is thought to minimize systemic immunosuppressive effects.
Vedolizumab's Mechanism of Action
Experimental Protocols: Phase 3 Clinical Trials in Ulcerative Colitis
The following outlines the methodologies of the pivotal Phase 3 trials for this compound (AJM300/CT3) and vedolizumab (GEMINI 1).
References
- 1. Efficacy and safety of vedolizumab in ulcerative colitis in patients from Asian countries in the GEMINI 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irjournal.org [irjournal.org]
- 3. Vedolizumab for ulcerative colitis and Crohn's disease: results and implications of GEMINI studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Carotegrast Methyl's Selectivity for α4 Integrins
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of Carotegrast methyl, an orally active α4 integrin antagonist, with other notable α4 integrin inhibitors. The focus of this analysis is the selectivity of these compounds for the two main α4 integrin heterodimers: α4β1 (Very Late Antigen-4, VLA-4) and α4β7. Understanding this selectivity is crucial for predicting therapeutic efficacy and potential side effects in the treatment of inflammatory diseases such as ulcerative colitis and multiple sclerosis.
Introduction to α4 Integrin Antagonism
Integrins are a family of cell surface receptors that mediate cell-matrix and cell-cell adhesion. The α4 integrins, α4β1 and α4β7, play critical roles in leukocyte trafficking. α4β1, by binding to Vascular Cell Adhesion Molecule-1 (VCAM-1), is primarily involved in leukocyte migration to inflamed sites throughout the body. In contrast, α4β7's interaction with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) is a key factor in directing lymphocytes to the gut-associated lymphoid tissue.[1][2] Consequently, the selective inhibition of these integrins offers different therapeutic strategies. Dual α4β1/α4β7 inhibitors may provide broad anti-inflammatory effects, while selective α4β7 inhibitors can offer a more targeted approach for gut-specific inflammation with a potentially more favorable safety profile.
This compound is a prodrug that is converted in vivo to its active metabolite, HCA2969, a potent dual antagonist of both α4β1 and α4β7 integrins.[3][4][5] This guide will compare the selectivity profile of this compound with Natalizumab, a non-selective α4 integrin monoclonal antibody, and Vedolizumab, an α4β7-selective monoclonal antibody.
Quantitative Comparison of α4 Integrin Inhibitors
The inhibitory activity of this compound's active metabolite, HCA2969, has been quantified against human α4β1 and α4β7 integrins. This data is presented below alongside available information for Natalizumab and Vedolizumab for a comparative assessment. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound/Drug | Target Integrin | IC50 (nM) | KD (nM) | Notes |
| HCA2969 (active metabolite of this compound) | Human α4β1 | 5.8 | 0.32 | Dual inhibitor. |
| Human α4β7 | 1.4 | 0.46 | Potent activity against both α4β1 and α4β7. | |
| Natalizumab | α4 subunit | Not specified | Not specified | Non-selective monoclonal antibody, binds to the α4 subunit, thus inhibiting both α4β1 and α4β7. |
| Vedolizumab | Human α4β7 | 0.02-0.06 µg/mL* | 0.3-0.4 | Highly selective for α4β7. Does not bind to α4β1. |
| Human α4β1 | No binding | No binding |
*Note: IC50 for Vedolizumab is reported in µg/mL. To convert to nM, the molecular weight of the antibody (approximately 147 kDa) is required. 0.02-0.06 µg/mL is approximately 0.14-0.41 nM.
Experimental Protocols
The determination of the inhibitory constants (IC50, Ki) and dissociation constants (KD) for integrin antagonists is critical for characterizing their potency and selectivity. Below are detailed methodologies for key experiments typically employed in such characterizations.
Cell Adhesion Assay
This assay measures the ability of an inhibitor to block the adhesion of cells expressing a specific integrin to a plate coated with its corresponding ligand.
Objective: To determine the concentration of an inhibitor required to block 50% of integrin-mediated cell adhesion (IC50).
Materials:
-
Cells: Jurkat cells (expressing α4β1) or RPMI-8866 cells (expressing α4β7).
-
Ligands: Recombinant human VCAM-1 or MAdCAM-1.
-
Inhibitor: this compound's active metabolite (HCA2969) or other test compounds.
-
Assay Plate: 96-well, high-binding microplate.
-
Detection Reagent: Calcein-AM or similar fluorescent dye.
-
Buffer: Assay buffer (e.g., Tris-buffered saline with divalent cations like MnCl2 or MgCl2 to activate integrins).
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with VCAM-1 or MAdCAM-1 at a concentration of 1-5 µg/mL in a suitable buffer (e.g., PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Cell Preparation: Label the cells (e.g., Jurkat or RPMI-8866) with a fluorescent dye like Calcein-AM according to the manufacturer's instructions. Resuspend the labeled cells in assay buffer.
-
Inhibition: Prepare serial dilutions of the test inhibitor (e.g., HCA2969). Incubate the fluorescently labeled cells with the different concentrations of the inhibitor for a defined period (e.g., 30 minutes) at 37°C.
-
Adhesion: Add the cell-inhibitor mixture to the ligand-coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells. The number of washes and the force of washing should be optimized to ensure removal of non-adherent cells without detaching specifically bound cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Receptor Binding Assay
This assay directly measures the binding of an inhibitor to the purified integrin receptor.
Objective: To determine the dissociation constant (KD) or the inhibitory constant (Ki) of a test compound for a specific integrin.
Materials:
-
Receptor: Purified recombinant human α4β1 or α4β7 integrin.
-
Labeled Ligand: A fluorescently or radioactively labeled ligand that binds to the integrin of interest (e.g., labeled VCAM-1, MAdCAM-1, or a small molecule antagonist).
-
Inhibitor: Unlabeled test compound (e.g., HCA2969).
-
Assay Plate: 96-well plate suitable for the detection method (e.g., black plate for fluorescence).
-
Buffer: Binding buffer containing appropriate salts and detergents.
Protocol:
-
Plate Coating (optional, for solid-phase assays): Coat the wells with the purified integrin.
-
Competition Reaction: In each well, add a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test inhibitor.
-
Incubation: Incubate the plate for a sufficient time to reach binding equilibrium.
-
Separation: Separate the bound from the unbound labeled ligand. This can be achieved by washing steps if the receptor is immobilized, or by other techniques like size-exclusion chromatography or filtration for solution-based assays.
-
Detection: Measure the amount of bound labeled ligand using a suitable detector (e.g., fluorescence plate reader, scintillation counter).
-
Data Analysis: The data is used to generate a competition binding curve. The IC50 value, the concentration of the unlabeled inhibitor that displaces 50% of the labeled ligand, is determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways initiated by α4 integrin engagement and a general workflow for assessing inhibitor selectivity.
Caption: α4 integrin downstream signaling pathways.
Caption: General experimental workflow for selectivity assessment.
Conclusion
This compound, through its active metabolite HCA2969, demonstrates potent dual inhibitory activity against both α4β1 and α4β7 integrins. This profile contrasts with the non-selective nature of Natalizumab, which targets the common α4 subunit, and the highly specific α4β7 inhibition of Vedolizumab. The choice between a dual inhibitor and a selective inhibitor depends on the therapeutic indication. For inflammatory conditions with a systemic component, a dual inhibitor like this compound may be advantageous. For gut-specific inflammatory diseases, a selective α4β7 inhibitor like Vedolizumab may offer a more targeted therapy with a potentially reduced risk of systemic side effects. The quantitative data and experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of α4 integrin antagonists in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Natalizumab (Tysabri) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Food Effect on a Single High Dose of this compound, an Oral Antagonist of α4-Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Carotegrast Methyl Research: A Comparative Guide for Scientists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Carotegrast methyl with alternative treatments for ulcerative colitis. It is based on published experimental data to ensure the reproducibility of key findings.
This compound, an orally administered small-molecule α4-integrin antagonist, has emerged as a therapeutic option for moderately active ulcerative colitis.[1][2] Its efficacy and safety have been evaluated in clinical trials, providing a basis for comparison with other available treatments. This guide synthesizes the key findings from published research to facilitate a comprehensive understanding of this compound's performance and mechanism of action in the context of existing therapies.
Mechanism of Action: Targeting Leukocyte Trafficking
This compound is a prodrug that is converted to its active form, carotegrast, which exerts its anti-inflammatory effect by antagonizing α4-integrin.[3] This inhibition disrupts the interaction of α4β1 integrin with vascular cell adhesion molecule-1 (VCAM-1) and α4β7 integrin with mucosal addressin cell adhesion molecule-1 (MAdCAM-1).[1][3] By blocking these interactions, this compound impedes the adhesion and migration of leukocytes from the bloodstream into the inflamed intestinal tissue, thereby reducing gut inflammation.
Mechanism of this compound
Comparative Efficacy and Safety: Clinical Trial Data
The efficacy and safety of this compound have been primarily evaluated in a pivotal Phase 3 clinical trial (AJM300/CT3 study) involving patients with moderately active ulcerative colitis who had an inadequate response to 5-aminosalicylic acid. Below is a summary of the key quantitative data from this trial compared to published data for alternative therapies.
Table 1: Efficacy of this compound in Moderately Active Ulcerative Colitis (Phase 3 Trial)
| Outcome | This compound (n=102) | Placebo (n=101) | p-value |
| Clinical Response at Week 8 | 45.1% | 20.8% | <0.001 |
| Endoscopic Improvement at Week 8 | 54.9% | 26.7% | <0.0001 |
| Clinical Remission at the time of discontinuation | 48.4% | - | - |
| Median time to relapse | 152 days | - | - |
Data sourced from a multicenter, randomized, double-blind, placebo-controlled Phase 3 study.
Table 2: Comparative Efficacy of Biologics in Ulcerative Colitis
| Outcome (at Week 52) | Vedolizumab | Adalimumab |
| Clinical Remission | 31.3% | 22.5% |
| Endoscopic Improvement | 39.7% | 27.7% |
| Corticosteroid-Free Clinical Remission | 12.6% | 21.8% |
Data from a head-to-head clinical trial (VARSITY study).
A network meta-analysis of maintenance therapies for ulcerative colitis suggests that upadacitinib and etrasimod are highly effective in maintaining clinical remission and endoscopic improvement. Another network meta-analysis of induction therapies indicated high efficacy for upadacitinib in achieving clinical remission and response.
Experimental Protocols
Reproducibility of clinical findings necessitates a clear understanding of the experimental design. The following outlines the key methodologies from the pivotal Phase 3 trial of this compound.
AJM300/CT3 Phase 3 Clinical Trial Protocol Summary
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled study.
-
Participants : 203 patients with moderately active ulcerative colitis (Mayo Clinic score of 6-10, endoscopic subscore ≥2, and rectal bleeding subscore ≥1) who had an inadequate response or intolerance to mesalazine.
-
Intervention : Patients were randomized to receive either 960 mg of this compound or a placebo, administered orally three times a day for 8 weeks.
-
Primary Endpoint : The proportion of patients who achieved a clinical response at week 8. Clinical response was defined as a reduction in the Mayo Clinic score of at least 30% and at least 3 points from baseline, with a decrease in the rectal bleeding subscore of at least 1 point or an absolute rectal bleeding subscore of 0 or 1.
-
Key Secondary Endpoints : Included mucosal remission rate and disappearance of rectal bleeding.
Phase 3 Clinical Trial Workflow
Comparison with Alternative Therapies
This compound offers a distinct profile compared to other treatments for ulcerative colitis.
-
Vedolizumab : A monoclonal antibody that also targets integrin, but with higher specificity for the α4β7 integrin, making it more gut-selective. A head-to-head trial showed vedolizumab to be superior to adalimumab in achieving clinical remission at week 52.
-
Adalimumab : A tumor necrosis factor (TNF)-alpha inhibitor, which has a broader anti-inflammatory effect.
-
JAK inhibitors (e.g., tofacitinib, upadacitinib) : Small molecules that modulate the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, which is involved in the inflammatory response.
-
S1P receptor modulators (e.g., ozanimod) : Small molecules that act on sphingosine-1-phosphate receptors to limit the migration of lymphocytes from lymph nodes.
The oral administration of this compound presents a convenient alternative to the intravenous or subcutaneous administration required for many biologic therapies. However, direct comparative efficacy and long-term safety data against these newer classes of drugs are still emerging. The VARSITY trial was the first head-to-head study comparing two biologics with different mechanisms of action for inflammatory bowel disease.
References
Benchmarking Carotegrast methyl's performance against industry standards
For Researchers, Scientists, and Drug Development Professionals: An In-depth Benchmarking Guide
Carotegrast methyl (Carogra®) emerges as a novel, orally administered small-molecule α4-integrin antagonist for the treatment of moderately active ulcerative colitis (UC). Having received its first approval in Japan, it presents a new therapeutic avenue for patients with an inadequate response to conventional therapies such as 5-aminosalicylic acid (5-ASA).[1][2][3] This guide provides a comprehensive comparison of this compound against established industry standards, supported by clinical trial data and detailed experimental methodologies.
Mechanism of Action: A Targeted Approach
This compound is a prodrug that is converted to its active form, carotegrast, in the liver.[3] Its therapeutic effect stems from the inhibition of α4-integrins, specifically α4β1 and α4β7.[1] This action blocks the interaction between leukocytes and endothelial cell adhesion molecules—VCAM-1 and MAdCAM-1, respectively. By preventing immune cell adhesion and migration into the intestinal mucosa, this compound effectively reduces gut inflammation. This targeted mechanism is a key area of modern therapeutic development for inflammatory bowel disease (IBD).
Comparative Performance Against Industry Standards
The treatment landscape for moderate-to-severe UC includes biologics like the anti-integrin Vedolizumab and targeted synthetic small molecules such as the JAK inhibitors Tofacitinib and Upadacitinib. The following tables present a comparative overview of this compound's Phase 3 induction data against the pivotal trial data of these key competitors.
Disclaimer: The data presented below is derived from separate clinical trials and does not represent a head-to-head comparison. Efficacy and safety can vary based on study design, patient populations, and other factors.
Table 1: Mechanism and Administration
| Drug | Target | Molecule Type | Administration |
| This compound | α4β1 and α4β7 Integrin | Small Molecule | Oral |
| Vedolizumab | α4β7 Integrin | Monoclonal Antibody | Intravenous (IV) |
| Tofacitinib | Janus Kinase (JAK) | Small Molecule | Oral |
| Upadacitinib | Janus Kinase 1 (JAK1) | Small Molecule | Oral |
Table 2: Clinical Efficacy (Induction Therapy at Week 8)
| Drug (Trial) | Dosage | Clinical Remission | Placebo | Clinical Response | Placebo | Endoscopic Improvement | Placebo |
| This compound (AJM300/CT3) | 960 mg, 3x daily | N/A | N/A | 45% | 21% | 41.2% | 22.8% |
| Vedolizumab (GEMINI 1) | 300 mg IV | 16.9% | 5.4% | 47.1% | 25.5% | 40.9% | 24.3% |
| Tofacitinib (OCTAVE 1 & 2) | 10 mg, 2x daily | 18.5% / 16.6% | 8.2% / 3.6% | 55.3% / 54.4% | 28.6% / 29.8% | 31.3% / 28.4% | 15.6% / 11.6% |
| Upadacitinib (U-ACHIEVE) | 45 mg, 1x daily | 26.1% | 4.8% | 79.0% | 41.6% | 36% | 7% |
*Primary endpoint for the this compound trial was Clinical Response, defined by Mayo score.
Table 3: Safety Profile (Common Adverse Events)
| Drug | Common Adverse Events Reported in Trials |
| This compound | Nasopharyngitis, headache, nausea. Incidence of AEs was similar to placebo. |
| Vedolizumab | Nasopharyngitis, headache, arthralgia, nausea. |
| Tofacitinib | Increased risk of infections (especially herpes zoster), increased blood cholesterol, nasopharyngitis. |
| Upadacitinib | Acne, creatine phosphokinase elevation, nasopharyngitis, upper respiratory tract infections. |
Experimental Protocols and Workflows
The evaluation of new therapies for ulcerative colitis relies on standardized clinical trial methodologies. The primary measure of disease activity is typically the Mayo Score, a composite index assessing stool frequency, rectal bleeding, endoscopic findings, and a physician's global assessment.
Key Experiment: Phase 3 Induction Trial (AJM300/CT3 for this compound)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 study conducted in Japan.
-
Patient Population: 203 patients with moderately active UC (Mayo score of 6-10, endoscopic subscore ≥2, rectal bleeding subscore ≥1) who had an inadequate response or intolerance to 5-ASA therapy.
-
Intervention: Patients were randomized to receive either this compound (960 mg) or a placebo, administered orally three times a day for 8 weeks.
-
Primary Endpoint: The proportion of patients achieving a clinical response at week 8. A clinical response was defined as a decrease in the Mayo score of ≥3 points and ≥30% from baseline, plus a decrease in the rectal bleeding subscore of ≥1 point or an absolute rectal bleeding subscore of 0 or 1.
-
Secondary Endpoints: Included endoscopic improvement (Mayo endoscopic subscore of 0 or 1) and endoscopic remission (Mayo endoscopic subscore of 0).
The workflow for such a clinical trial follows a structured progression from patient recruitment to final analysis.
References
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Carotegrast Methyl
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Carotegrast Methyl, a selective α4 integrin antagonist used in research. Adherence to these guidelines is crucial to prevent environmental contamination and ensure compliance with regulatory standards.
Regulatory Framework for Pharmaceutical Waste
In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] State regulations may also apply and can be more stringent than federal laws.[1] The EPA's regulations, particularly Subpart P, establish specific management standards for hazardous waste pharmaceuticals from healthcare facilities.[2] A key provision of Subpart P is the prohibition of sewering hazardous waste pharmaceuticals.
Disposal Procedure for this compound
The following procedures are based on the Safety Data Sheet (SDS) for this compound and general best practices for chemical waste disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Tightly fitting safety goggles
-
Chemical impermeable gloves
-
Fire/flame resistant and impervious clothing
-
If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.
Step 2: Collection and Storage of Waste
-
Collect waste material in suitable and closed containers.
-
Store the containers in a dry, cool, and well-ventilated place.
-
Ensure waste containers are clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Store waste containers away from incompatible materials and foodstuffs.
Step 3: Approved Disposal Methods
Under no circumstances should this compound be discharged into sewer systems or contaminate water, foodstuffs, feed, or seed. The approved disposal methods are:
-
Licensed Chemical Destruction Plant: The material can be sent to a licensed facility for chemical destruction.
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method of disposal.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.
Step 4: Container Disposal
Empty containers that held this compound must also be disposed of properly:
-
Triple Rinsing: Containers can be triple rinsed (or the equivalent) and then offered for recycling or reconditioning.
-
Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.
-
Incineration of Combustible Packaging: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.
Quantitative Data
The available documentation for this compound does not provide specific quantitative data such as concentration limits for disposal. The guidance is procedural, emphasizing the use of licensed disposal facilities and approved methods.
| Data Point | Value | Source |
| Recommended Disposal Methods | Licensed Chemical Destruction Plant, Controlled Incineration with Flue Gas Scrubbing | |
| Prohibited Disposal Methods | Discharge to Sewer Systems, Contamination of Water/Foodstuffs/Feed/Seed |
Experimental Protocols
The disposal of chemical waste like this compound follows established regulatory procedures rather than experimental protocols. The key methodology is to collect the waste in properly labeled, sealed containers and transfer it to a licensed hazardous waste disposal facility, as outlined in the steps above.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Carotegrast Methyl
Researchers and drug development professionals handling Carotegrast Methyl must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, handling procedures, and emergency response plans.
Personal Protective Equipment (PPE) for this compound
Consistent and correct use of PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on established safety data sheets.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hands | Chemical Impermeable Gloves | Must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body | Protective Clothing | Fire/flame resistant and impervious clothing.[1] |
| Respiratory | Full-Face Respirator | To be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] |
Standard Operating Procedures for Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area.[1]
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Use non-sparking tools to prevent fire from electrostatic discharge.
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store separately from foodstuff containers and incompatible materials.
Emergency Response and Disposal
In the event of an emergency, immediate and appropriate action is crucial.
Spill or Leak:
-
Evacuate personnel to a safe area, keeping people away from and upwind of the spill.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Prevent further leakage if it is safe to do so.
-
Do not allow the chemical to enter drains.
Fire:
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing agents.
-
Firefighters should wear self-contained breathing apparatus.
First Aid:
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.
-
After Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations. Prevent the chemical from entering drains.
Workflow for Handling a this compound Spill
The following diagram outlines the procedural steps for safely managing a spill of this compound.
Caption: Procedural workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
